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Benzylacetone

Cat. No.: B7769796
CAS No.: 1082501-60-7
M. Wt: 148.20 g/mol
InChI Key: AKGGYBADQZYZPD-UHFFFAOYSA-N
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Description

Benzylacetone (CAS 2550-26-7), also known as 4-Phenyl-2-butanone, is a versatile aromatic ketone of significant interest in multiple research fields. It is a clear, colorless to pale yellow liquid with a characteristic sweet and floral odor . Research Applications & Biological Activity In fragrance and flavor research , this compound is a key compound as it is a major volatile constituent found in natural sources such as cocoa and is considered the most abundant floral attractant in coyote tobacco ( Nicotiana attenuata ) . It is studied for its application as an odorant in soaps and perfumes . In entomological studies , it is utilized as an effective attractant for melon flies ( Bactrocera cucurbitae ) . Recent 2025 research highlights its promising anti-insect activity against the storage pest Tribolium castaneum , exhibiting repellent, fumigation, and contact toxicity effects, suggesting potential as a lead compound for new insecticides . In pharmacological and biochemical research , this compound exhibits potent and reversible antityrosinase activity, with reported IC50 values of 2.8 mM and 0.6 mM for mushroom monophenolase and diphenolase, respectively . Studies also indicate that this compound, a component released from heated agarwood, has notable sedative effects, significantly reducing locomotor activity in mice upon inhalation . Quantitative structure-activity relationship (QSAR) studies are ongoing to identify the structural features responsible for this activity . Chemical & Physical Properties Please note the following specifications for research purposes: * CAS Number : 2550-26-7 * Molecular Formula : C10H12O * Molecular Weight : 148.20 g/mol * Boiling Point : 233.5 - 235 °C * Melting Point : -13 °C * Density : 0.989 g/mL at 25 °C * Flash Point : 98.3 °C (209 °F) * Purity : ≥98.5% (GC) Handling and Safety This compound causes skin irritation . Researchers should wear appropriate personal protective equipment, including gloves and goggles. If on skin, wash with plenty of soap and water . Disclaimer This product is intended for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B7769796 Benzylacetone CAS No. 1082501-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbutan-2-one
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InChI

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
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InChI Key

AKGGYBADQZYZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)CCC1=CC=CC=C1
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Molecular Formula

C10H12O
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DSSTOX Substance ID

DTXSID6033241
Record name Benzylacetone
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Molecular Weight

148.20 g/mol
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Physical Description

Dry Powder, Liquid; Liquid, Clear colorless liquid; [Aldrich MSDS]
Record name 2-Butanone, 4-phenyl-
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CAS No.

2550-26-7
Record name 4-Phenyl-2-butanone
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Foundational & Exploratory

The Natural Occurrence of Benzylacetone in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylacetone (4-phenylbutan-2-one) is an aromatic organic compound naturally occurring in a variety of plant species. It is a significant contributor to the floral scent of many flowers and is also found in fruits and other plant tissues.[1] Its sweet, floral aroma plays a crucial role in attracting pollinators, thereby influencing plant reproductive success.[2] Beyond its ecological significance, this compound and its derivatives are of interest in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, its biosynthesis, and detailed protocols for its extraction and quantification.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile compound in a diverse range of plant species. It is particularly abundant in the floral headspace of certain plants, contributing significantly to their characteristic scent. Notable plant species where this compound has been reported include:

  • Coyote Tobacco (Nicotiana attenuata): this compound is the most abundant attractant compound in the flowers of this plant, playing a key role in attracting hawkmoth pollinators.[1][2][3]

  • Raspberry (Rubus idaeus): This compound is a known volatile component of raspberry fruit, contributing to its complex aroma profile.[4]

  • Cocoa (Theobroma cacao): this compound is one of the volatile constituents of cocoa, influencing its flavor and aroma.[1]

  • Rhubarb (Rheum palmatum): The biosynthesis of phenylbutanoids, including this compound, has been studied in this medicinal plant.[5]

  • Other Species: this compound has also been reported in Alpinia latilabris and Rhododendron anthopogonoides.

Quantitative Analysis of this compound in Plants

The concentration of this compound can vary significantly depending on the plant species, the specific tissue, developmental stage, and environmental conditions. While the compound is widely reported, comprehensive quantitative data across different species is still an active area of research. The table below summarizes available quantitative information.

Plant SpeciesPlant PartConcentrationAnalytical MethodReference(s)
Rubus idaeus (Raspberry)Fruit1-4 mg/kgNot Specified[6]
Nicotiana attenuataCorollaPools of BA found only in the outer lipHeadspace Sampling[7]

Note: There is a general lack of standardized quantitative data for this compound concentration in many plant tissues. The data for raspberry refers to raspberry ketone, a closely related derivative.

Biosynthesis of this compound

The biosynthesis of this compound in plants is a part of the broader phenylpropanoid pathway. The key enzyme responsible for its formation is Benzalacetone Synthase (BAS) . This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with one molecule of malonyl-CoA.[5][8] The pathway originates from the amino acid L-phenylalanine.

The key steps in the biosynthesis of this compound are:

  • Deamination of L-phenylalanine: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Hydroxylation: Cinnamic acid is then hydroxylated to form 4-coumaric acid by Cinnamate 4-hydroxylase (C4H) .

  • Activation: 4-coumaric acid is activated by the addition of Coenzyme A, forming 4-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL) .

  • Condensation: Benzalacetone Synthase (BAS) , a type III polyketide synthase, catalyzes the decarboxylative condensation of 4-coumaroyl-CoA with malonyl-CoA to produce p-hydroxybenzalacetone.[5][9]

  • Reduction: The final step is the reduction of the p-hydroxy group to yield this compound. In Nicotiana attenuata, this step is thought to be mediated by an reductase.[10]

In Nicotiana attenuata, specific genes involved in this pathway have been identified, including NaPAL4, Na4CL1, and NaPKS2 (a benzalacetone synthase).[10]

Benzylacetone_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyketide Polyketide Synthesis L-Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic_Acid L-Phenylalanine->Cinnamic_Acid PAL 4-Coumaric_Acid 4-Coumaric_Acid Cinnamic_Acid->4-Coumaric_Acid C4H 4-Coumaroyl_CoA 4-Coumaroyl_CoA 4-Coumaric_Acid->4-Coumaroyl_CoA 4CL p-Hydroxybenzalacetone p-Hydroxybenzalacetone 4-Coumaroyl_CoA->p-Hydroxybenzalacetone BAS (PKS) Malonyl_CoA Malonyl_CoA Malonyl_CoA->p-Hydroxybenzalacetone This compound This compound p-Hydroxybenzalacetone->this compound Reductase

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Protocols

The analysis of this compound in plant tissues typically involves extraction followed by chromatographic separation and detection. The choice of method depends on the volatility of the compound and the matrix of the plant sample.

Experimental Workflow

The general workflow for the analysis of this compound in plant materials is outlined below.

Experimental_Workflow cluster_sampling 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_data 4. Data Processing Plant_Material Plant Material (e.g., Flowers, Fruits) Headspace Headspace Analysis (for volatiles) Plant_Material->Headspace Solvent Solvent Extraction (for semi-volatiles) Plant_Material->Solvent GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Headspace->GC_MS Solvent->GC_MS HPLC High-Performance Liquid Chromatography (HPLC) Solvent->HPLC Quantification Identification and Quantification GC_MS->Quantification HPLC->Quantification

References

The Biosynthesis of Benzylacetone in Floral Scents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylacetone (4-phenylbutan-2-one) is a significant contributor to the floral scent of numerous plant species, playing a crucial role in attracting pollinators.[1][2] Its biosynthesis is a specialized branch of the intricate phenylpropanoid pathway. This technical guide provides an in-depth overview of the enzymatic steps, regulatory mechanisms, and experimental methodologies pertinent to the study of this compound formation in floral tissues. The information presented herein is intended to serve as a comprehensive resource for researchers in plant biochemistry, molecular biology, and drug development seeking to understand and potentially manipulate this biosynthetic pathway.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the aromatic amino acid L-phenylalanine. The pathway involves a series of enzymatic conversions, primarily elucidated through studies in species such as Nicotiana attenuata. The core reaction sequence involves the conversion of phenylalanine to (E)-cinnamoyl-CoA, followed by a condensation reaction with malonyl-CoA and a subsequent reduction.

The key enzymes involved in this pathway are:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to (E)-cinnamic acid.

  • Cinnamate:CoA Ligase (CNL) / 4-Coumarate:CoA Ligase (4CL): Activates (E)-cinnamic acid to its corresponding CoA-thioester, (E)-cinnamoyl-CoA. While 4CLs are more common in the general phenylpropanoid pathway, specific CNLs are also involved in benzenoid biosynthesis.[3][4][5][6][7]

  • Polyketide Synthase (PKS) / Benzalacetone Synthase (BAS): Catalyzes the condensation of (E)-cinnamoyl-CoA with one molecule of malonyl-CoA, followed by decarboxylation to form benzalacetone.[8][9][10] This is a key branching point from the general phenylpropanoid pathway.

  • Reductase: A currently uncharacterized reductase is proposed to be involved in the final step of the pathway.[1]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core enzymatic steps in the biosynthesis of this compound.

This compound Biosynthesis Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin (E)-Cinnamic Acid CNL CNL/4CL Cin->CNL CinCoA (E)-Cinnamoyl-CoA PKS PKS/BAS CinCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS This compound This compound PAL->Cin CNL->CinCoA PKS->this compound Reductase Reductase (putative)

Core biosynthetic pathway of this compound.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in this compound biosynthesis. It is important to note that the kinetic parameters can vary significantly between plant species and experimental conditions.

Table 1: Kinetic Properties of Phenylalanine Ammonia-Lyase (PAL)

Plant SpeciesSubstrateKm (µM)Vmax (units)Optimal pHOptimal Temp. (°C)Reference
Nicotiana tabacumL-Phenylalanine----[11][12][13][14][15]
Matricaria chamomillaL-Phenylalanine----[16]
Arabidopsis thalianaL-Phenylalanine----[16]

Table 2: Kinetic Properties of Cinnamate:CoA Ligase (CNL) and Related Enzymes

Enzyme SourceSubstrateKm (µM)kcat (s-1)Optimal pHOptimal Temp. (°C)Reference
Streptomyces coelicolor (ScCCL)Cinnamate190 ± 20.475 ± 0.0128.030[3][7]
Hypericum calycinum (HcCNL)Cinnamic Acid10.1 ± 0.90.39 ± 0.01--[5][6]
Malus x domestica (MdCNL)Cinnamic Acid----[4]

Note: The data for ScCCL provides a bacterial homolog as a reference. HcCNL and MdCNL are from plant sources involved in benzenoid metabolism.

Table 3: Kinetic Properties of Benzalacetone Synthase (BAS)

Enzyme SourceSubstrateKm (µM)kcat (min-1)Optimal pHOptimal Temp. (°C)Reference
Rheum palmatum (RpBAS)4-Coumaroyl-CoA10.01.798.0-8.5-[8][9]
Rheum palmatum (RpBAS)Malonyl-CoA23.31.788.0-8.5-[9]
Polygonum cuspidatum (PcPKS1)---7.0 & 9.0-[10]

Note: RpBAS utilizes 4-coumaroyl-CoA, a structurally similar substrate to cinnamoyl-CoA. PcPKS1 exhibits BAS activity.

Regulatory and Signaling Pathways

The biosynthesis of this compound is tightly regulated at the transcriptional level, influenced by developmental cues and environmental stimuli. Key regulatory components include transcription factors and hormonal signaling pathways.

Transcriptional Regulation
  • R2R3-MYB Transcription Factors: This large family of transcription factors are known to regulate various branches of the phenylpropanoid pathway.[17][18][19][20][21] Specific R2R3-MYB proteins can act as activators or repressors of the genes encoding the biosynthetic enzymes. While a specific R2R3-MYB directly regulating all this compound biosynthetic genes has not been fully characterized, their involvement is strongly implicated.

Hormonal Regulation
  • Jasmonate Signaling: Jasmonic acid (JA) and its derivatives are key signaling molecules in plant defense and development.[22][23][24] The jasmonate signaling pathway is known to upregulate genes in the phenylpropanoid pathway, and thus likely plays a crucial role in modulating this compound production, particularly in response to biotic or abiotic stress.[25][26][27]

Environmental Cues
  • Light Quality: Light is a critical environmental factor influencing floral scent emission. Studies have shown that light quality can trigger calcium signaling, which in turn activates the jasmonate signaling pathway, ultimately affecting the expression of floral scent biosynthetic genes.[25][26][27]

Visualization of Regulatory Pathways

The following diagrams illustrate the proposed regulatory and signaling pathways influencing this compound biosynthesis.

Transcriptional Regulation of this compound Biosynthesis R2R3_MYB_Activator R2R3-MYB Activator Biosynthetic_Genes PAL, CNL, PKS, Reductase (Biosynthetic Genes) R2R3_MYB_Activator->Biosynthetic_Genes + R2R3_MYB_Repressor R2R3-MYB Repressor R2R3_MYB_Repressor->Biosynthetic_Genes - This compound This compound Biosynthetic_Genes->this compound

Transcriptional regulation by R2R3-MYB factors.

Hormonal and Environmental Signaling Pathway Light Light Quality Ca_Signal Ca2+ Signaling Light->Ca_Signal JA_Biosynthesis Jasmonate Biosynthesis Ca_Signal->JA_Biosynthesis JA_Signaling Jasmonate Signaling JA_Biosynthesis->JA_Signaling TF_Activation Activation of Transcription Factors (e.g., R2R3-MYB) JA_Signaling->TF_Activation Gene_Expression Increased Expression of Biosynthetic Genes TF_Activation->Gene_Expression This compound This compound Production Gene_Expression->this compound Single-Cell RNA-Seq Workflow Floral_Tissue Floral Tissue (e.g., Corolla) Protoplasts Protoplast Isolation Floral_Tissue->Protoplasts sc_Capture Single-Cell Capture & Library Preparation Protoplasts->sc_Capture Sequencing High-Throughput Sequencing sc_Capture->Sequencing Data_Analysis Data Analysis (Clustering, Co-expression) Sequencing->Data_Analysis Gene_Identification Candidate Gene Identification Data_Analysis->Gene_Identification Validation Functional Validation (e.g., Gene Silencing) Gene_Identification->Validation

References

Benzylacetone in Cocoa: A Technical Whitepaper on a Key Volatile Organic Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylacetone (4-phenylbutan-2-one) is a significant volatile organic compound (VOC) found in Theobroma cacao, contributing to the characteristic sweet and floral notes of cocoa and chocolate. This technical guide provides an in-depth analysis of this compound in cocoa, covering its biochemical formation, analytical methodologies for its quantification, and its role in the overall flavor profile. While specific quantitative data for this compound remains elusive in publicly available literature, this paper synthesizes existing knowledge on related ketone compounds in cocoa to provide a comprehensive overview for research and development professionals.

Introduction

The flavor of cocoa is a complex matrix of hundreds of volatile compounds, including alcohols, aldehydes, esters, pyrazines, and ketones. Among these, this compound is recognized for its pleasant sweet, floral, and slightly balsamic aroma.[1] Its presence is noted as one of the volatile components of cocoa, contributing to the nuanced flavor profiles of different cocoa varieties and the final chocolate product.[1] Understanding the formation and concentration of such key aroma compounds is crucial for the quality control and development of fine flavor cocoa and chocolate products.

Biochemical Formation of this compound

While the precise biosynthetic pathway of this compound in Theobroma cacao has not been explicitly detailed in the literature, a plausible pathway can be inferred from studies on other plants, such as Nicotiana attenuata. The biosynthesis is likely to start from the amino acid L-phenylalanine.

The proposed pathway involves the following key steps:

  • Deamination: L-phenylalanine is converted to cinnamic acid.

  • Activation: Cinnamic acid is activated to cinnamoyl-CoA.

  • Chain Extension: Cinnamoyl-CoA undergoes condensation with malonyl-CoA, a reaction catalyzed by a polyketide synthase (PKS)-like enzyme.

  • Reduction and Decarboxylation: The resulting polyketide intermediate is then likely reduced and decarboxylated to yield this compound.

dot

Benzylacetone_Biosynthesis L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA 4CL Intermediate Polyketide Intermediate Cinnamoyl_CoA->Intermediate PKS-like enzyme Malonyl_CoA Malonyl-CoA Malonyl_CoA->Intermediate This compound This compound Intermediate->this compound Reduction & Decarboxylation HS_SPME_Workflow Start Cocoa Bean Sample Grinding Cryogenic Grinding Start->Grinding Vial Transfer to Headspace Vial Grinding->Vial Incubation Incubation (e.g., 60°C for 30 min) Vial->Incubation SPME HS-SPME Fiber Exposure (e.g., DVB/CAR/PDMS) Incubation->SPME GC_MS GC-MS Analysis SPME->GC_MS

Caption: General workflow for HS-SPME analysis of cocoa volatiles.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The adsorbed volatile compounds are then thermally desorbed from the SPME fiber in the heated injection port of a gas chromatograph.

  • Injector Temperature: Typically set around 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for a few minutes, and then ramping up to a final temperature of around 250-280°C.

  • Mass Spectrometer: Operates in electron ionization (EI) mode, scanning a mass range of approximately m/z 35-400.

Compound identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and by comparing retention indices with those of authentic standards. Quantification, if performed, typically involves the use of an internal standard.

Contribution of this compound to Cocoa Flavor

This compound is characterized by a sweet, floral, and slightly balsamic aroma. I[1]ts presence, even at low concentrations, can significantly influence the overall flavor profile of cocoa, contributing to the desirable "fine flavor" characteristics. In combination with other volatile compounds, it can enhance fruity and floral notes, adding complexity to the chocolate aroma. The perceived flavor is a result of the synergistic and antagonistic interactions between numerous volatile and non-volatile compounds.

Conclusion

This compound is an important, albeit under-quantified, volatile organic compound that contributes to the desirable floral and sweet notes in cocoa. While a plausible biosynthetic pathway can be proposed based on research in other plant species, further studies are needed to elucidate the specific enzymatic steps in Theobroma cacao. The HS-SPME-GC-MS methodology provides a robust platform for the analysis of this compound and other volatile compounds in cocoa. Future research should focus on the quantitative determination of this compound in different cocoa varieties and its evolution during fermentation and roasting to better understand and control the development of fine cocoa flavors. This will be invaluable for the chocolate industry in optimizing processing conditions to produce high-quality, flavor-rich products.

References

Benzylacetone as a Tyrosinase Inhibitor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylacetone, a fragrant organic compound found in some flowers, has emerged as a noteworthy reversible inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a tyrosinase inhibitor. It consolidates available quantitative data on its inhibitory activity, details relevant experimental protocols for its study, and visualizes the underlying biochemical processes. A comprehensive understanding of its inhibitory kinetics and effects on cellular melanogenesis is crucial for evaluating its potential in the development of novel depigmenting agents for cosmetic and therapeutic applications.

Introduction

The regulation of melanin production is a significant area of research in dermatology and cosmetology. Hyperpigmentation disorders, characterized by the excessive production and accumulation of melanin, are a common concern. Tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase, plays a rate-limiting role in melanogenesis by catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Inhibition of tyrosinase is, therefore, a primary strategy for the development of skin-lightening agents. This compound (4-phenyl-2-butanone) has been identified as a reversible inhibitor of mushroom tyrosinase, demonstrating its potential as a depigmenting agent. This guide delves into the specifics of its inhibitory action.

Quantitative Data on Tyrosinase Inhibition

The inhibitory potency of this compound against mushroom tyrosinase has been quantified, providing valuable insights into its efficacy. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Enzyme ActivitySubstrateIC50 ValueReference
MonophenolaseL-Tyrosine2.8 mM[1][2]
DiphenolaseL-DOPA0.6 mM[1][2]

Table 1: IC50 Values of this compound for Mushroom Tyrosinase Inhibition

Mechanism of Tyrosinase Inhibition

Kinetic Analysis

The type of inhibition can be determined by analyzing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme. This is typically visualized using double reciprocal plots, such as the Lineweaver-Burk plot.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. In a Lineweaver-Burk plot, this results in an increase in the apparent Km (Michaelis constant) while the Vmax (maximum velocity) remains unchanged.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. It can bind to both the free enzyme and the enzyme-substrate complex. This leads to a decrease in Vmax without affecting Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and apparent Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Km.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key in vitro and cell-based assays.

Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • This compound (or other test compounds)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of this compound by diluting a stock solution (dissolved in DMSO) with phosphate buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution (this compound at various concentrations)

    • Mushroom tyrosinase solution

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

  • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay in 96-well Plate cluster_analysis Data Analysis Tyrosinase Tyrosinase Solution Mix Mix Tyrosinase, Buffer & this compound Tyrosinase->Mix This compound This compound Solutions This compound->Mix LDOPA L-DOPA Solution Add_LDOPA Add L-DOPA LDOPA->Add_LDOPA Incubate Pre-incubation Mix->Incubate Incubate->Add_LDOPA Measure Measure Absorbance (475 nm) Add_LDOPA->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Plot->IC50

Experimental workflow for the mushroom tyrosinase inhibition assay.

Determination of Melanin Content in B16F10 Melanoma Cells

This protocol allows for the quantification of melanin produced by cultured melanoma cells after treatment with a test compound.

Materials:

  • B16F10 mouse melanoma cells

  • Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)

  • This compound

  • Lysis buffer (e.g., 1 N NaOH with 10% DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 24-well cell culture plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). A positive control such as kojic acid can be included.

  • After incubation, wash the cells with PBS.

  • Lyse the cells by adding the lysis buffer to each well.

  • Incubate the plate at an elevated temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin.

  • Transfer the lysates to a 96-well plate.

  • Measure the absorbance of the lysates at 405 nm or 475 nm using a microplate reader.

  • The melanin content can be normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA or Bradford assay) on a parallel set of cell lysates.

  • Calculate the percentage of melanin content relative to the untreated control.

Melanin_Content_Assay cluster_culture Cell Culture cluster_harvest Melanin Extraction cluster_quantify Quantification Seed Seed B16F10 Cells Treat Treat with this compound Seed->Treat Incubate Incubate (48-72h) Treat->Incubate Wash Wash with PBS Incubate->Wash Lyse Lyse Cells & Dissolve Melanin Wash->Lyse Measure Measure Absorbance (405/475 nm) Lyse->Measure Normalize Normalize to Protein Content Measure->Normalize Analyze Calculate % Melanin Normalize->Analyze

Workflow for determining cellular melanin content.

Effect on Melanogenesis Signaling Pathways

While direct studies on the effect of this compound on melanogenesis signaling pathways are lacking, it is hypothesized that its inhibitory action on tyrosinase would lead to a downstream reduction in melanin synthesis. The primary regulatory pathway of melanogenesis involves the Microphthalmia-associated Transcription Factor (MITF), which is a master regulator of melanocyte development, survival, and differentiation. MITF controls the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

The activity of MITF is modulated by upstream signaling cascades, including the cyclic AMP (cAMP)/protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) pathway, which includes extracellular signal-regulated kinase (ERK). Activation of the cAMP/PKA pathway generally upregulates MITF expression and subsequent melanogenesis. Conversely, the role of the ERK pathway is more complex, with some studies suggesting that sustained ERK activation can lead to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanin synthesis[3].

Future research should investigate whether this compound, beyond its direct enzymatic inhibition, can modulate these signaling pathways to exert its anti-melanogenic effects.

Melanogenesis_Pathway cluster_upstream Upstream Signaling cluster_core Core Regulation cluster_downstream Downstream Effectors cAMP cAMP/PKA Pathway MITF MITF cAMP->MITF Activates ERK ERK/MAPK Pathway ERK->MITF Inhibits (via phosphorylation & degradation) TYR Tyrosinase (TYR) MITF->TYR ↑ Transcription TRP1 TRP-1 MITF->TRP1 ↑ Transcription TRP2 TRP-2 MITF->TRP2 ↑ Transcription Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin This compound This compound This compound->TYR Inhibits Activity

Hypothesized mechanism of this compound within the melanogenesis signaling pathway.

Conclusion and Future Directions

This compound demonstrates clear potential as a tyrosinase inhibitor, with documented efficacy against both the monophenolase and diphenolase activities of mushroom tyrosinase. This technical guide has provided the available quantitative data and detailed experimental protocols to facilitate further investigation into its mechanism of action.

Key areas for future research include:

  • Detailed Kinetic Analysis: Performing comprehensive enzyme kinetic studies to determine the Ki value and definitively characterize the type of inhibition (competitive, non-competitive, etc.) using Lineweaver-Burk and Dixon plots.

  • Cellular Efficacy: Quantifying the dose-dependent effect of this compound on melanin production and tyrosinase activity in human melanocytes or B16F10 melanoma cells.

  • Signaling Pathway Analysis: Investigating the impact of this compound on the expression and phosphorylation status of key proteins in the melanogenesis signaling pathways, such as MITF, ERK, and CREB.

  • In Vivo Studies: Evaluating the depigmenting efficacy and safety of this compound in animal models and, eventually, in human clinical trials.

A thorough understanding of these aspects will be instrumental in validating the therapeutic and cosmetic potential of this compound as a novel agent for the management of hyperpigmentation.

References

Spectroscopic analysis of benzylacetone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzylacetone (4-phenyl-2-butanone) is a fragrant organic compound with the chemical formula C₁₀H₁₂O. It is a colorless to pale yellow liquid at room temperature and is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial settings. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35 - 7.15Multiplet5HAromatic protons (C₆H₅)
~2.90Triplet2H-CH₂- (alpha to phenyl)
~2.75Triplet2H-CH₂- (alpha to carbonyl)
~2.15Singlet3H-CH₃ (acetyl group)

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
~207.9Carbonyl carbon (C=O)
~141.2Aromatic carbon (quaternary, C1')
~128.5Aromatic carbons (C3'/C5' or C2'/C6')
~128.3Aromatic carbons (C2'/C6' or C3'/C5')
~126.1Aromatic carbon (C4')
~45.2Methylene carbon (-CH₂-, alpha to carbonyl)
~29.9Methylene carbon (-CH₂-, alpha to phenyl)
~29.8Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

Sample Preparation: Liquid Film

Wavenumber (cm⁻¹)IntensityAssignment
~3080 - 3030Medium-WeakAromatic C-H stretch
~2925 - 2850Medium-WeakAliphatic C-H stretch
~1715StrongC=O (ketone) stretch
~1605, ~1495, ~1450Medium-WeakAromatic C=C ring stretch
~745, ~700StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
148Moderate[M]⁺ (Molecular Ion)
105High[C₇H₅O]⁺ or [C₈H₉]⁺
91High[C₇H₇]⁺ (Tropylium ion)
43Very High (Base Peak)[CH₃CO]⁺ (Acylium ion)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • This compound sample

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using standard parameters for a ¹H experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using standard parameters for a proton-decoupled ¹³C experiment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

  • This compound sample

  • Pipette and tissues

Procedure (using ATR-FTIR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[2]

  • Data Processing:

    • Perform a background correction.

    • Label the significant absorption peaks.

Procedure (using salt plates):

  • Sample Preparation: Place a small drop of this compound onto a clean salt plate. Place a second salt plate on top and gently press to create a thin liquid film.

  • Spectrum Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Cleaning: Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous dichloromethane or hexane) after use.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • Mass spectrometer with an Electron Ionization (EI) source.

  • Gas chromatograph (GC) for sample introduction (optional, but common).

  • This compound sample

  • Solvent (e.g., dichloromethane or methanol)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent.

  • Instrument Setup:

    • Tune the mass spectrometer according to the manufacturer's instructions.

    • Set the ionization energy (typically 70 eV for EI).

  • Sample Introduction: Introduce the sample into the ion source. This can be done via direct infusion or through a GC inlet for separation from any impurities.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Identify the base peak (the most intense peak).

    • Analyze the major fragment ions and propose fragmentation pathways.

Visualizations

Mass Spectrometry Fragmentation Pathway of this compound

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

G Mass Spectrometry Fragmentation of this compound M This compound [C₁₀H₁₂O]⁺˙ m/z = 148 F91 Tropylium Ion [C₇H₇]⁺ m/z = 91 M->F91 - C₃H₅O• F43 Acylium Ion [CH₃CO]⁺ m/z = 43 (Base Peak) M->F43 - C₇H₇• F105 [C₇H₅O]⁺ m/z = 105 M->F105 - C₃H₇• F57 [C₄H₉]⁺ fragment G Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Pure this compound Sample NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spec Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

References

The Role of Benzylacetone as an Insect Attractant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzylacetone (4-phenyl-2-butanone) is a volatile organic compound found in the floral headspace of numerous plant species, most notably in the night-blooming coyote tobacco, Nicotiana attenuata.[1][2] It serves as a potent semiochemical, a chemical signal that mediates interactions between organisms. In the context of plant-insect dynamics, this compound plays a crucial role as an attractant, primarily for pollinators such as hawkmoths, but its scent can also be intercepted by herbivores.[1][3] This guide provides a detailed overview of the olfactory signaling pathways involved in its detection, comprehensive experimental protocols for its study, and quantitative data on its effects on insect behavior and plant fitness.

Mechanism of Action: Olfactory Signaling Pathway

The detection of volatile compounds like this compound in insects begins at the peripheral olfactory system, located primarily in the antennae. The process is a multi-step cascade that converts a chemical signal into an electrical one.

  • Odorant Entry: Volatile molecules enter the hair-like structures on the antenna, called sensilla, through nano-scale pores in the cuticle.[4]

  • Transport: Inside the sensillum, the hydrophobic this compound molecule is thought to be picked up by Odorant-Binding Proteins (OBPs) that are highly concentrated in the aqueous sensillar lymph. These proteins solubilize the odorant and transport it to the neuronal membrane.[5]

  • Receptor Binding and Signal Transduction: The odorant-OBP complex delivers the this compound to a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). Insect ORs are unique; they are not G-protein coupled receptors but are instead composed of a variable, odor-specific receptor protein (OrX) and a highly conserved co-receptor known as Orco. This OrX-Orco complex forms a ligand-gated, non-selective cation channel.[6][7] The binding of this compound to its specific OrX subunit is believed to cause a conformational change that directly opens the channel.

  • Neuronal Depolarization: The opening of the channel allows an influx of cations (e.g., Na⁺, K⁺, Ca²⁺), leading to the depolarization of the OSN's membrane.[7]

  • Action Potential: If this depolarization reaches the neuron's threshold, it fires an action potential, sending an electrical signal down its axon to the antennal lobe of the insect's brain for processing.

While this represents the general mechanism, the specific olfactory receptor (OrX) that binds this compound has not yet been definitively identified in key insect species like Manduca sexta.

Olfactory_Signaling_Pathway cluster_sensillum Sensillar Lymph cluster_neuron OSN Dendrite Membrane cluster_signal Neuronal Response Odorant This compound OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding Complex This compound-OBP Complex OBP->Complex Receptor OrX Orco Cation Channel (Closed) Complex->Receptor:f0 Binding & Activation Receptor_Open OrX Orco Cation Channel (Open) Depolarization Membrane Depolarization Receptor_Open->Depolarization Ion Influx ActionPotential Action Potential to Brain Depolarization->ActionPotential Pore Sensillum Pore Pore->Odorant Diffusion Cations Cations->Receptor_Open:f2

Caption: Generalized insect olfactory signaling pathway for this compound. (Max-width: 760px)

Experimental Protocols

Investigating the role of this compound involves a multi-step process that combines chemical analysis with electrophysiological and behavioral assays.

Experimental_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Validation & Quantification A 1. Volatile Collection (Dynamic Headspace Sampling) B 2. Chemical Analysis (GC-MS) A->B Sample Analysis C 3. Electrophysiological Screening (GC-EAD) B->C Identify Active Peaks D 4. EAG Dose-Response Assay C->D Test Identified Compound (e.g., this compound) E 5. Behavioral Assay (Y-Tube Olfactometer) D->E Confirm Behavioral Relevance F 6. Field Trials (Baited Traps) E->F Test in Natural Context Result Data Interpretation: Attraction Confirmed F->Result

Caption: Standard experimental workflow for identifying insect attractants. (Max-width: 760px)
Volatile Collection: Dynamic Headspace Sampling

This method captures volatiles from a living source (e.g., a flower) without destruction.[1]

  • Materials: Portable air pump, vacuum pump, charcoal filter, glass filter cartridges with a sorbent (e.g., Porapak Q), oven bags, zip ties, solvent (e.g., hexane, dichloromethane).

  • Protocol:

    • Prepare the collection materials: Bake oven bags (e.g., at 175°C for 60 min) to remove residual plastic compounds.[8] Rinse all tubing and cartridges with solvent and bake at a low temperature to ensure cleanliness.

    • Enclose the flower with an oven bag, securing it at the base with a zip tie to create a sealed headspace.[1]

    • Connect the apparatus: A tube from the air pump pushes charcoal-filtered, clean air into the bag at a low flow rate (e.g., 0.05 L/min). A second tube pulls air from the bag through the sorbent cartridge using the vacuum pump at the same flow rate.

    • Run the system for a defined period (e.g., 10 minutes to several hours) to trap the emitted volatiles onto the sorbent.[1]

    • After collection, elute the trapped compounds from the sorbent using a small volume of solvent (e.g., 50 µL of a hexane:acetone 9:1 mixture).[9]

    • Store the sample at low temperatures (e.g., -30°C) in a sealed glass vial until analysis.

Electrophysiological Assays: Electroantennography (EAG)

EAG measures the summed electrical potential from the olfactory neurons on an insect's antenna in response to an odor, indicating that the insect can detect the compound.[10]

  • Materials: Microscope, micromanipulators, glass capillary electrodes, electrode holder, amplifier, data acquisition system, purified air delivery system, stimulus controller.

  • Protocol:

    • Antenna Preparation: Anesthetize the insect (e.g., with CO₂ or on ice). Carefully excise one antenna at its base. Mount the antenna between two electrodes: place the base in the reference electrode and insert the tip into the recording electrode. A small portion of the distal tip may be cut to ensure good electrical contact with the conductive gel or saline solution.[10]

    • Stimulus Preparation: Prepare serial dilutions of synthetic this compound in a solvent like paraffin oil or hexane (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).[10] Apply a known volume (e.g., 10 µL) onto a piece of filter paper and insert it into a Pasteur pipette. The solvent alone is used as a negative control.

    • Stimulus Delivery: Place the antenna in a continuous stream of humidified, purified air. The tip of the stimulus pipette is inserted into this airstream, and a stimulus controller delivers a precise puff of odorized air (e.g., 0.5 seconds) over the antenna.

    • Data Recording: The amplifier records the voltage change (depolarization) across the antenna, measured in millivolts (mV). The peak amplitude of this deflection is the EAG response. Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.

Behavioral Assay: Y-Tube Olfactometer

This two-choice bioassay determines if a chemical is an attractant or a repellent.[11]

  • Materials: Glass Y-tube olfactometer, airflow meter, charcoal filter, humidifier, odor sources.

  • Protocol:

    • Setup: Connect each arm of the Y-tube to a separate air stream. Both streams are pushed through at a controlled rate (e.g., 300 ml/min), are charcoal-filtered, and humidified. One air stream passes over the test stimulus (e.g., filter paper with this compound), while the other passes over a control (filter paper with solvent only).

    • Insect Acclimatization: Place a single insect at the base of the Y-tube and allow it to acclimate to the airflow for a set period (e.g., 5 minutes).

    • Choice Assay: Allow the insect to walk or fly up the main tube and choose one of the two arms. A choice is recorded when the insect crosses a defined line into one arm (e.g., 1.5 cm past the fork) and remains for a certain time.

    • Data Collection: Record the number of insects choosing the stimulus arm versus the control arm. Insects that do not make a choice within a given time (e.g., 10-15 minutes) are recorded as "no choice".

    • Controls: To avoid positional bias, rotate the Y-tube 180° after a set number of trials. Thoroughly clean the apparatus with solvent (e.g., ethanol) and bake between experiments to remove any chemical residues.

Quantitative Data on this compound's Role

Direct quantitative data from EAG and olfactometer assays for this compound are not consistently presented in tabular format across the literature. However, robust data exists on its ecological effects, and data from related compounds provides a clear example of expected electrophysiological responses.

Electrophysiological Responses to Floral Volatiles

The following table presents EAG response data for various floral compounds tested on the moth Heortia vitessoides. This provides a reference for the magnitude of responses (in mV) expected from such experiments. Although this compound was not tested, the structurally related benzyl alcohol was.[8]

CompoundDose (µg/µL)Mean EAG Response (mV ± SE) - FemaleMean EAG Response (mV ± SE) - Male
Benzyl alcohol 10.16 ± 0.040.19 ± 0.03
100.35 ± 0.050.36 ± 0.04
1000.44 ± 0.030.41 ± 0.05
Linalool 10.39 ± 0.040.52 ± 0.05
100.41 ± 0.050.53 ± 0.03
1000.43 ± 0.040.55 ± 0.04
Phenylethyl alcohol 10.31 ± 0.040.33 ± 0.03
100.52 ± 0.040.53 ± 0.04
1000.73 ± 0.050.71 ± 0.05
Hexanal (Control) 10.38 ± 0.040.37 ± 0.04
100.61 ± 0.050.59 ± 0.05
1000.82 ± 0.060.80 ± 0.05
Data adapted from a study on Heortia vitessoides. Note the dose-dependent increase in response for most compounds.
Behavioral and Fitness Consequences in Nicotiana attenuata

Studies using genetically modified N. attenuata plants, where this compound emission is silenced, provide powerful quantitative data on its importance for the pollinator Manduca sexta.

MetricThis compound-Emitting PlantsThis compound-Silenced PlantsImplication
Pollinator Foraging Success HigherLowerThis compound increases the moth's ability to successfully find and extract nectar.[1]
Pollinator Probing Time IncreasedDecreasedMoths spend more time foraging on scenting flowers, suggesting the scent enhances motivation.[1]
Seed Production (per flower) Significantly HigherSignificantly LowerThe increased foraging success and time translates directly to more effective pollination and higher plant reproductive fitness.[11]
Data synthesized from studies on the Nicotiana attenuata - Manduca sexta interaction.[1][11]

Summary and Applications

This compound is a critical floral volatile that functions as a powerful attractant for pollinating insects, particularly nocturnal moths. Its detection is mediated by the canonical insect olfactory pathway involving the OrX-Orco receptor complex. The study of this compound relies on a combination of headspace collection, GC-MS/EAD, EAG, and olfactometer assays. While direct tabular data on its electrophysiological and behavioral attraction across multiple species is sparse, studies on its ecological impact demonstrate its profound importance. Silencing this compound emission in Nicotiana attenuata reduces pollinator foraging success and significantly decreases the plant's reproductive output.[1][11]

This knowledge has direct applications in:

  • Drug Development: Understanding the specific receptors and signaling pathways involved in detecting compounds like this compound can inform the design of novel, environmentally-safe pest control agents that disrupt insect behavior.

  • Agricultural Pest Management: this compound or its more potent analogs could be developed as lures for monitoring and mass-trapping of herbivorous insect pests that use floral cues to locate hosts.

  • Pollinator Conservation: Identifying key attractants like this compound is crucial for understanding the requirements of specific pollinators and can inform habitat restoration and conservation efforts.

References

The Scent of Nature: A Technical Guide to the Discovery and Isolation of Benzylacetone

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the methodologies for extracting and purifying benzylacetone from natural sources, tailored for researchers, scientists, and drug development professionals.

This compound, a volatile organic compound with a characteristic sweet, floral aroma, is a significant component of the natural fragrance of various plants and fruits. Its presence is not only crucial for plant-pollinator interactions but also holds potential for applications in the pharmaceutical, cosmetic, and flavor industries. This technical guide provides a comprehensive overview of the discovery of this compound in natural sources and details the methodologies for its isolation and purification.

Natural Occurrence and Quantitative Data

This compound has been identified as a key volatile compound in a number of plant species. Notably, it is a dominant component in the floral scent of Coyote Tobacco (Nicotiana attenuata) and is also found in the complex aroma profiles of raspberries (Rubus idaeus) and cocoa beans (Theobroma cacao). The concentration of this compound in these natural sources can vary significantly, as detailed in the table below.

Natural SourceAnalytical MethodThis compound Concentration/Emission RatePurityReference
Nicotiana attenuata (Coyote Tobacco) FlowersHeadspace SPME-GC-MSDiurnal emission patterns observed, with peak emissions during the night. Absolute quantification per flower not specified.Not Applicable[1][2]
Rubus idaeus (Raspberry) FruitSolvent Extraction, GC-MS1-4 mg/kgNot specified in initial extract[3][4]
Theobroma cacao (Cocoa) BeansHeadspace Analysis, GC-MSIdentified as a volatile component; quantitative data on isolated yield not available.Not specified in initial extract[5]

Table 1: Quantitative Data on this compound in Natural Sources. This table summarizes the reported concentrations and emission rates of this compound in various natural sources. The purity of the initial extracts is generally not specified and requires subsequent purification steps.

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources typically involves two main stages: extraction of the volatile compounds from the plant matrix, followed by purification to isolate this compound from other co-extracted compounds.

Headspace Volatile Collection from Nicotiana attenuata Flowers

For the analysis of floral volatiles like those from Nicotiana attenuata, a non-destructive headspace collection method is preferred to capture the emitted scent without altering the plant's metabolism.

Experimental Workflow: Headspace Collection

G plant Intact Nicotiana attenuata Plant enclosure Glass Enclosure over Flower plant->enclosure adsorbent Adsorbent Trap (e.g., Tenax TA) enclosure->adsorbent Airflow pump Vacuum Pump adsorbent->pump gcms Thermal Desorption - GC-MS Analysis adsorbent->gcms Analysis

Caption: Workflow for headspace volatile collection from flowers.

Protocol:

  • Enclosure: Carefully enclose a flowering branch of an intact Nicotiana attenuata plant within a glass chamber.

  • Airflow: Draw air through the chamber at a controlled flow rate using a vacuum pump.

  • Trapping: Pass the air exiting the chamber through a trap containing an adsorbent material such as Tenax® TA to capture the volatile organic compounds.

  • Elution/Desorption: The trapped volatiles are then either eluted with a solvent or thermally desorbed directly into a gas chromatograph-mass spectrometer (GC-MS) for analysis.

  • Quantification: For quantitative analysis, a known amount of an internal standard (e.g., a deuterated analog of a major volatile) can be added to the adsorbent trap prior to analysis. The amount of this compound is then calculated based on the relative response factor to the internal standard.[6][7]

Solvent Extraction and Purification from Raspberry Fruit

For fruits like raspberries, where this compound is present within the tissue, solvent extraction is a common method to isolate the compound.

Experimental Workflow: Solvent Extraction and Purification

G start Raspberry Fruit Homogenate extraction Solvent Extraction (e.g., Dichloromethane) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractions Fraction Collection chromatography->fractions analysis TLC/GC-MS Analysis fractions->analysis pure_this compound Pure this compound analysis->pure_this compound Combine pure fractions

Caption: General workflow for the isolation of this compound from raspberry fruit.

Protocol:

  • Homogenization: Homogenize fresh or frozen raspberry fruit in a blender.

  • Extraction: Macerate the homogenized fruit with a suitable organic solvent, such as dichloromethane or a mixture of hexane and ethyl acetate, for a specified period (e.g., 24 hours) with agitation. The solvent-to-solid ratio should be optimized, for example, 5:1 (v/w).

  • Filtration and Concentration: Filter the mixture to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography:

    • Stationary Phase: Pack a glass column with silica gel.

    • Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

    • Elution: Elute the column with a gradient of solvents with increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Fraction Collection: Collect fractions of the eluate.

  • Analysis and Pooling: Analyze the collected fractions using thin-layer chromatography (TLC) or GC-MS to identify those containing this compound. Pool the pure fractions and remove the solvent to yield purified this compound.

  • Further Purification (Optional): For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed on the this compound-rich fractions.[8][9]

Steam Distillation

An alternative method for extracting volatile compounds from plant material is steam distillation. This technique is particularly useful for temperature-sensitive compounds.

Experimental Workflow: Steam Distillation

G plant_material Plant Material (e.g., Flowers) in Distillation Flask with Water steam_generation Steam Generation plant_material->steam_generation heating Heating Mantle heating->steam_generation condenser Condenser steam_generation->condenser Vapor collection Collection of Distillate (Water and this compound) condenser->collection separation Separatory Funnel collection->separation organic_layer Organic Layer (this compound) separation->organic_layer drying Drying Agent (e.g., Na2SO4) organic_layer->drying pure_this compound Pure this compound drying->pure_this compound

Caption: Schematic of a steam distillation apparatus for this compound extraction.

Protocol:

  • Apparatus Setup: Place the plant material (e.g., Nicotiana attenuata flowers) in a distillation flask with water.

  • Distillation: Heat the flask to generate steam, which will carry the volatile this compound out of the plant material.

  • Condensation: Pass the steam-volatile mixture through a condenser to cool it back into a liquid.

  • Collection: Collect the distillate, which will be a two-phase mixture of water and the water-insoluble this compound.

  • Separation: Separate the this compound from the aqueous layer using a separatory funnel.

  • Drying: Dry the isolated this compound over an anhydrous drying agent like sodium sulfate to remove any residual water.

Conclusion

The isolation of this compound from natural sources presents a fascinating challenge at the intersection of natural product chemistry and analytical science. While headspace analysis provides valuable insights into the in-situ emission of this key floral attractant, solvent extraction and steam distillation remain the primary methods for obtaining tangible quantities for further research and application. The optimization of extraction and purification protocols, as outlined in this guide, is crucial for achieving high yields and purity. Further research into novel and more sustainable extraction techniques will undoubtedly expand the possibilities for harnessing the potential of this aromatic compound from nature's own laboratory.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzylacetone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of benzylacetone, a compound used as a fragrance, in soaps, and as a lure for melon flies. The synthesis is a two-step process initiated by a base-catalyzed Claisen-Schmidt condensation to form the intermediate, benzylideneacetone, followed by catalytic hydrogenation to yield the final product, this compound.

Introduction to the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation reaction between an aldehyde or ketone containing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1] In this specific synthesis, acetone, which possesses acidic α-hydrogens, reacts with benzaldehyde, an aromatic aldehyde with no α-hydrogens, in the presence of a base catalyst like sodium hydroxide (NaOH).[2][3] This reaction is highly efficient because benzaldehyde cannot undergo self-condensation, reducing the number of potential side products.[2] The initial product of this condensation is benzylideneacetone ((E)-4-phenylbut-3-en-2-one), an α,β-unsaturated ketone.[2] To obtain this compound (4-phenylbutan-2-one), the carbon-carbon double bond in benzylideneacetone is subsequently reduced via catalytic hydrogenation.[4][5]

Reaction Mechanism

The synthesis proceeds through a well-defined, multi-step mechanism:

  • Enolate Formation: The reaction begins with the deprotonation of an α-hydrogen from acetone by a hydroxide ion (or other base), resulting in a resonance-stabilized enolate ion. This enolate serves as the key nucleophile in the reaction.[2][6][7]

  • Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the benzaldehyde molecule. This forms a tetrahedral alkoxide intermediate.[2][7]

  • Protonation & Dehydration: The alkoxide intermediate is protonated by a water molecule, forming a β-hydroxyketone.[7] This intermediate readily undergoes base-catalyzed dehydration to yield the final condensation product, benzylideneacetone.[8][9] The dehydration step is highly favorable as it results in a stable, conjugated system.[7]

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration A Acetone + OH⁻ B Resonance-Stabilized Enolate Ion + H₂O A->B Deprotonation C Enolate Ion + Benzaldehyde D Tetrahedral Alkoxide Intermediate C->D Attack on Carbonyl Carbon E Alkoxide Intermediate + H₂O F β-Hydroxyketone E->F Protonation G Benzylideneacetone (α,β-Unsaturated Ketone) F->G Dehydration (-H₂O)

Caption: Claisen-Schmidt condensation reaction mechanism.

Experimental Protocols

The following protocols detail the synthesis of benzylideneacetone and its subsequent conversion to this compound.

This procedure is adapted from established laboratory methods.[2][10]

  • Prepare Base Solution: In a 2-liter flask equipped with a mechanical stirrer, dissolve sodium hydroxide in water to create a 10% aqueous solution. Place the flask in a cold water or ice bath to maintain a temperature between 20–25°C.[2][6][10]

  • Prepare Reactant Mixture: In a separate container or dropping funnel, mix freshly distilled benzaldehyde and acetone. An excess of acetone is recommended to minimize the formation of the side-product, dibenzylideneacetone.[10]

  • Initiate Reaction: While vigorously stirring the cold sodium hydroxide solution, slowly add the benzaldehyde/acetone mixture from the dropping funnel. The rate of addition should be controlled to keep the temperature between 25–31°C.[10] A yellow precipitate should begin to form.[2][6][8]

  • Complete Reaction: After the addition is complete, continue stirring the mixture for an additional 2 to 2.5 hours at room temperature.[10]

  • Isolate Crude Product: Neutralize the reaction mixture by adding dilute hydrochloric acid until it is acidic to litmus paper. Separate the two layers that form. The lower aqueous layer can be extracted with an organic solvent like benzene to recover any dissolved product.[10]

  • Wash and Dry: Collect the solid crude product by vacuum filtration using a Büchner funnel. Wash the solid with ice-cold water to remove any remaining base or unreacted starting materials.[2][8]

  • Purification: Recrystallize the crude benzylideneacetone from hot ethanol or a 70:30 ethanol:water mixture to obtain purified yellow crystals.[2][8] Allow the crystals to air dry completely.

This protocol describes the reduction of benzylideneacetone to this compound.[4]

  • Setup: Charge a stirred autoclave or a similar reaction vessel suitable for hydrogenation with benzylideneacetone and a palladium on activated carbon catalyst (e.g., 5% Pd/C).[4]

  • Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of approximately 2 bar.[4]

  • Reaction: Heat the mixture to approximately 55°C and stir for 15-20 hours, or until hydrogen uptake ceases.[4]

  • Isolation: After the reaction is complete, cool the vessel, vent the excess hydrogen, and filter the reaction mixture to remove the palladium catalyst.[4]

  • Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.[4]

Experimental_Workflow cluster_part1 Part 1: Claisen-Schmidt Condensation cluster_part2 Part 2: Catalytic Hydrogenation A 1. Prepare NaOH solution and Benzaldehyde/Acetone mixture B 2. React under controlled temperature (20-31°C) A->B C 3. Neutralize with HCl B->C D 4. Isolate crude product (Vacuum Filtration) C->D E 5. Purify by Recrystallization (from Ethanol) D->E F Intermediate: Benzylideneacetone E->F G 6. Combine Benzylideneacetone with Pd/C catalyst F->G Proceed to next step H 7. Hydrogenate under pressure (2 bar H₂, 55°C) G->H I 8. Filter to remove catalyst H->I J 9. Purify by Vacuum Distillation I->J K Final Product: This compound J->K

References

Application Notes and Protocols: Benzylacetone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of benzylacetone (4-phenyl-2-butanone) as a versatile building block in organic synthesis. This compound serves as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and fragrances.[1] This document outlines its principal applications and provides detailed protocols for several key transformations.

Introduction to this compound

This compound is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1] It is a naturally occurring compound found in sources such as cocoa and is also synthesized for commercial use.[1] Its chemical structure, featuring a reactive ketone carbonyl group and an activated methylene group, makes it a valuable precursor for a range of chemical reactions. The primary synthetic route to this compound involves the Claisen-Schmidt condensation of benzaldehyde with acetone to form benzylidene acetone, followed by selective hydrogenation of the carbon-carbon double bond.[1]

Key Applications of this compound

This compound is a versatile starting material with applications in several areas of organic synthesis:

  • Pharmaceutical Synthesis: this compound is a crucial precursor for the synthesis of various biologically active molecules. A notable example is its role in the synthesis of the anticoagulant drug warfarin. Although the direct precursor is often benzylidene acetone, the synthesis relies on the core structure provided by the condensation of benzaldehyde and acetone.[2] Derivatives of this compound have also been investigated for their sedative properties.[1]

  • Heterocyclic Chemistry: The reactive carbonyl and α-methylene groups of this compound allow for its participation in various cyclization reactions to form a wide array of heterocyclic compounds. These include pyran and quinoline derivatives, which are important scaffolds in medicinal chemistry.

  • Fragrance and Flavor Industry: Due to its pleasant floral and fruity aroma, this compound is utilized as a fragrance ingredient in soaps, perfumes, and cosmetics.[1][3] It is also used as a flavoring agent in the food industry.[4]

  • Agrochemicals: this compound serves as an attractant for certain agricultural pests, such as the melon fly (Bactrocera cucurbitae), and can be used in the formulation of insect lures.[1]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its application in the preparation of key organic compounds.

Synthesis of this compound via Hydrogenation of Benzylidene Acetone

The most common route to this compound is the selective hydrogenation of benzylidene acetone.

Reaction Scheme:

G cluster_0 Hydrogenation of Benzylidene Acetone start Benzylidene Acetone reagents + H₂ start->reagents product This compound reagents->product Catalyst catalyst Pd/C or Pd/Al₂O₃ G cluster_1 Warfarin Synthesis reactant1 4-Hydroxycoumarin catalyst Base or Acid Catalyst reactant1->catalyst reactant2 Benzylidene Acetone product Warfarin reactant2->product catalyst->reactant2 G cluster_2 Quinoline Synthesis reactant1 2-Aminoaryl Ketone catalyst Catalyst (e.g., P₂O₅/SiO₂) reactant1->catalyst reactant2 This compound product Poly-substituted Quinoline reactant2->product catalyst->reactant2 G cluster_3 4H-Pyran Synthesis reactant1 Aromatic Aldehyde catalyst Base Catalyst (e.g., Piperidine) reactant1->catalyst reactant2 Malononitrile reactant3 This compound reactant2->reactant3 product 4H-Pyran Derivative reactant3->product catalyst->reactant2

References

Application of Benzylacetone in Aldol Condensation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors. This reaction, which can be catalyzed by either acid or base, involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[1][2][3] Benzylacetone, a ketone with α-hydrogens, is a versatile substrate and intermediate in aldol condensation reactions. Its applications span from the synthesis of fragrance compounds to precursors for pharmacologically active molecules.[4] This document provides detailed application notes and experimental protocols for the use of this compound and related compounds in aldol condensation reactions.

Key Applications

The primary application of this compound in the context of aldol condensations is as an intermediate in the synthesis of dibenzalacetone. In this sequential reaction, acetone first reacts with one equivalent of benzaldehyde to form this compound, which then rapidly undergoes a second aldol condensation with another equivalent of benzaldehyde to yield dibenzalacetone.[3][5][6] This process is a classic example of a Claisen-Schmidt condensation, a type of crossed aldol condensation between an aldehyde and a ketone.[5]

Furthermore, the principles of aldol condensation involving enolates derived from ketones, such as in the formation of this compound, are extended to the synthesis of other valuable molecules like jasminaldehyde. Jasminaldehyde is synthesized via a crossed aldol condensation between benzaldehyde and heptanal.[7][8]

Reaction Mechanisms

The base-catalyzed aldol condensation proceeds through the formation of a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another aldehyde or ketone molecule.[2][9] The subsequent dehydration to form the conjugated system is often the thermodynamic driving force for the reaction.[2]

Base-Catalyzed Aldol Condensation of Acetone and Benzaldehyde

Aldol_Condensation Acetone Acetone Enolate Enolate (nucleophile) Acetone->Enolate Deprotonation Hydroxide1 OH⁻ Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Benzaldehyde Benzaldehyde (electrophile) BetaHydroxyKetone β-Hydroxy Ketone (Aldol Adduct) Alkoxide->BetaHydroxyKetone Protonation Water1 H₂O Enolate2 Enolate BetaHydroxyKetone->Enolate2 Deprotonation Hydroxide2 OH⁻ This compound This compound (α,β-unsaturated ketone) Enolate2->this compound Elimination (Dehydration) Water2 H₂O Hydroxide3 OH⁻

Caption: Base-catalyzed aldol condensation mechanism for the formation of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from representative aldol condensation reactions.

Table 1: Synthesis of Dibenzalacetone via Aldol Condensation

Reactant 1 (equiv.)Reactant 2 (equiv.)CatalystSolventReaction Time (min)Yield (%)Melting Point (°C)Reference
Benzaldehyde (2.2)Acetone (1)NaOHEthanol/Water3072 (purified)111.0-111.9[10]
Benzaldehyde (2)Acetone (1)NaOHEthanol/Water3084 (crude), 55 (recrystallized)Lower than expected[11]
BenzaldehydeAcetoneNaOHEthanol/Water--107 (literature)[12]

Table 2: Synthesis of Jasminaldehyde via Crossed Aldol Condensation

Reactant 1 (equiv.)Reactant 2 (equiv.)CatalystSolventTemperature (°C)Heptanal Conversion (%)Jasminaldehyde Selectivity (%)Reference
Benzaldehyde (5)Heptanal (1)Mg-Al Mixed OxideSolvent-free1409988[7]
Benzaldehyde (15)Heptanal (1)Mg-Al Mixed OxideSolvent-free1409994[7]
Benzaldehyde (1)Heptanal (1)NaOH/CTABWater30-~100 (at 0.1M CTAB)[13][14]
Benzaldehyde (3)Heptanal (1)NaOHEthanol/Water---[8]

Experimental Protocols

Protocol 1: Synthesis of Dibenzalacetone

This protocol details the synthesis of dibenzalacetone via a base-catalyzed aldol condensation of benzaldehyde and acetone.[10][12][15]

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Water

  • 50-mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Hirsch funnel or Büchner funnel for filtration

Procedure:

  • Reaction Setup: In a 50-mL round-bottom flask equipped with a magnetic stir bar, combine 2.40 mL of benzaldehyde and 0.90 mL of acetone.[12]

  • Catalyst Addition: To the reaction mixture, add 25 mL of a freshly prepared aqueous ethanolic sodium hydroxide solution. This catalyst solution is made by dissolving 1.8 g of NaOH in 18.0 mL of water, followed by the addition of 13.5 mL of 95% ethanol.[12]

  • Reaction: Stir the mixture at room temperature for 30 minutes. A yellow precipitate of dibenzalacetone will form during this time.[12]

  • Isolation: Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel. Wash the crystals extensively with water to remove any residual sodium hydroxide.[15]

  • Purification: Recrystallize the crude product from hot 95% ethanol (approximately 20 mL). Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool to room temperature to form crystals.[12]

  • Drying and Characterization: Dry the purified crystals and determine the yield and melting point.

Dibenzalacetone_Synthesis_Workflow Start Start Combine Combine Benzaldehyde and Acetone in Flask Start->Combine AddCatalyst Add Aqueous Ethanolic NaOH Combine->AddCatalyst Stir Stir at Room Temperature for 30 min AddCatalyst->Stir Precipitate Yellow Precipitate Forms Stir->Precipitate Filter Vacuum Filter and Wash with Water Precipitate->Filter Recrystallize Recrystallize from Hot 95% Ethanol Filter->Recrystallize Dry Dry Purified Product Recrystallize->Dry Characterize Determine Yield and Melting Point Dry->Characterize End End Characterize->End Jasminaldehyde_Synthesis_Workflow Start Start PrepareCatalyst Prepare 0.1M Aqueous CTAB Solution Start->PrepareCatalyst AddReactants Add Equimolar Benzaldehyde and n-Heptanal PrepareCatalyst->AddReactants AddBase Add NaOH Pellets and Stir at 30°C AddReactants->AddBase React React for 4 hours (Monitor by TLC) AddBase->React Separate Separate Organic Layer React->Separate Purify Purify Jasminaldehyde Separate->Purify Characterize Spectroscopic Characterization Purify->Characterize End End Characterize->End

References

Application Notes and Protocols for the Gas Chromatography Analysis of Benzylacetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylacetone (4-phenyl-2-butanone) is a fragrant organic compound naturally found in sources such as cocoa and flowers like Nicotiana attenuata. It is utilized as a fragrance ingredient in soaps and perfumes and serves as an attractant for certain insect species. In the realm of scientific research and pharmaceutical development, this compound is frequently employed as an analytical standard for the calibration and validation of gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) methods. Its volatility and thermal stability make it well-suited for these analytical techniques.

These application notes provide detailed protocols for the quantitative analysis of this compound using GC with Flame Ionization Detection (FID), a common and robust method for quantifying organic compounds.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueReference
Synonyms 4-Phenyl-2-butanone, Methyl phenethyl ketone[1]
CAS Number 2550-26-7[1]
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1]
Boiling Point 235 °C[2][3]
Density 0.989 g/mL at 25 °C[2][3]
Appearance Clear colorless to pale yellowish liquid[2][3]
Purity (as a standard) ≥97.0% (GC)[2][3]

Experimental Protocols

Standard and Sample Preparation

Accurate preparation of standards and samples is critical for reliable quantitative analysis.

Materials and Reagents:

  • This compound analytical standard (≥97.0% purity)

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Internal Standard (IS), e.g., 4-tert-butylcyclohexanone

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with caps and septa

Protocol for Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., 4-tert-butylcyclohexanone) in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with dichloromethane in volumetric flasks. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Working Standards: To each calibration standard, add a constant concentration of the internal standard. For example, add a volume of the IS stock solution to each calibration standard to achieve a final IS concentration of 20 µg/mL.

Protocol for Sample Preparation:

  • Accurately weigh or measure the sample matrix containing this compound.

  • Perform a suitable extraction procedure if this compound is present in a complex matrix. Liquid-liquid extraction with dichloromethane is a common approach.

  • Dilute the extract with dichloromethane to a concentration expected to be within the calibration range.

  • Add the internal standard to the diluted sample extract at the same concentration as in the working standards.

  • Transfer the final solution to a GC vial for analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This protocol outlines a typical GC-FID method for the quantitative analysis of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

  • Data acquisition and processing software

GC Conditions:

ParameterRecommended Setting
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow
Flow Rate 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Temperature Program Initial temperature: 70 °C, hold for 2 minutesRamp: 15 °C/min to 280 °CFinal hold: Hold at 280 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

Data Presentation and Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve and determining the concentration of this compound in unknown samples.

Calibration Curve

A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the prepared standards.

Table 1: Example Calibration Data for this compound

Standard Concentration (µg/mL)This compound Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
1.015,234301,5670.0505
5.076,982303,1230.2540
10.0154,321302,8900.5095
25.0385,678301,9871.2771
50.0772,145302,5552.5519
100.01,545,890303,0115.1018

The linearity of the method is assessed by the coefficient of determination (R²) of the calibration curve, which should ideally be ≥ 0.999.[4]

Method Validation Parameters

Method validation ensures the reliability of the analytical data. Key parameters include precision and accuracy.

Table 2: Representative Method Validation Data

ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9998
Precision (Repeatability, %RSD, n=6) < 2%1.2%
Precision (Intermediate Precision, %RSD) < 3%2.5%
Accuracy (Recovery %) 98-102%99.5%

RSD: Relative Standard Deviation

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound using GC-FID.

GC_Workflow prep Sample and Standard Preparation extraction Liquid-Liquid Extraction (if required) prep->extraction Complex Matrix dilution Dilution and Internal Standard Addition prep->dilution Simple Matrix / Standard extraction->dilution gc_injection GC Injection dilution->gc_injection separation Chromatographic Separation (GC Column) gc_injection->separation detection FID Detection separation->detection data_acq Data Acquisition detection->data_acq quant Quantitative Analysis (Calibration Curve) data_acq->quant report Reporting quant->report Quantification_Logic peak_areas Measure Peak Areas (Analyte and IS) area_ratio Calculate Area Ratio (Analyte Area / IS Area) peak_areas->area_ratio cal_curve Calibration Curve (Area Ratio vs. Concentration) area_ratio->cal_curve concentration Determine Analyte Concentration cal_curve->concentration

References

Application Notes and Protocols: Hydrogenation of Benzylideneacetone to Benzylacetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of benzylideneacetone to produce benzylacetone is a crucial transformation in organic synthesis. This compound, a valuable fragrance and flavor compound, also serves as a key intermediate in the synthesis of various pharmaceuticals.[1] This document provides detailed application notes and protocols for the catalytic hydrogenation of the carbon-carbon double bond in benzylideneacetone, while preserving the carbonyl group. The protocols outlined below utilize common heterogeneous catalysts, including palladium on activated carbon, palladium on aluminum oxide, and Raney Nickel, offering researchers a selection of methods to suit their specific laboratory capabilities and project requirements.

Reaction Pathway

The fundamental reaction involves the addition of hydrogen across the α,β-unsaturated double bond of benzylideneacetone to yield the saturated ketone, this compound.

reaction_pathway benzylideneacetone Benzylideneacetone (4-phenyl-3-buten-2-one) plus + benzylideneacetone->plus h2 H₂ plus->h2 arrow Catalyst h2->arrow This compound This compound (4-phenylbutan-2-one) arrow->this compound

Caption: Catalytic hydrogenation of benzylideneacetone to this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported hydrogenation protocols for benzylideneacetone. This allows for a direct comparison of different catalytic systems and their performance under specified conditions.

Table 1: Hydrogenation using Palladium on Aluminum Oxide

ParameterValueReference
SubstrateBenzylideneacetone (99.3% GC purity)[1]
Catalyst5% Palladium on aluminum oxide (dry)[1]
Catalyst Loading~0.053% (w/w)[1]
Temperature75°C[1]
Hydrogen Pressure5 bar[1]
Reaction Time6 hours[1]
Product Yield (GC analysis)98.7% this compound[1]
Byproduct (GC analysis)0.7% Phenylbutanol[1]

Table 2: Hydrogenation using Palladium on Activated Carbon

ParameterValueReference
SubstrateBenzylideneacetone (99.3% GC purity)[1]
Catalyst5% Palladium on activated carbon (40% water content)[1]
Catalyst Loading~0.087% (w/w)[1]
Temperature55°C[1]
Hydrogen Pressure2 bar[1]
Reaction Time17 hours[1]
Product Yield (GC analysis)98.2% this compound[1]
Byproduct (GC analysis)1.1% Phenylbutanol[1]

Table 3: Hydrogenation using Raney Nickel

ParameterValueReference
SubstrateBenzylideneacetone[2]
CatalystRaney Nickel[2]
Catalyst Loading10% (w/w)[2]
Solvent95% Ethanol with Acetic Acid[2]
Temperature48-50°C[2]
Hydrogen PressureAtmospheric Pressure[2]
Reaction Time4-5 hours[2]
Product Yield95.7%[2]

Experimental Protocols

The following are detailed methodologies for the hydrogenation of benzylideneacetone using different catalytic systems.

Protocol 1: Hydrogenation using Palladium on Aluminum Oxide

Materials:

  • Benzylideneacetone

  • 5% Palladium on aluminum oxide catalyst

  • Hydrogen gas

  • Stirred autoclave with a gas-dispersion stirrer

Procedure:

  • Charge a 5 L stirred autoclave with 1500 g of benzylideneacetone and 0.8 g of 5% palladium on aluminum oxide (dry).[1]

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave to 5 bar with hydrogen.[1]

  • Heat the reaction mixture to 75°C while stirring.[1]

  • Maintain these conditions for 6 hours.[1]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the crude product to remove the catalyst.

  • The resulting product can be further purified by vacuum distillation (82-85°C at 2 mbar).[1]

Protocol 2: Hydrogenation using Palladium on Activated Carbon

Materials:

  • Benzylideneacetone

  • 5% Palladium on activated carbon (with 40% water content)

  • Hydrogen gas

  • Stirred autoclave with a gas-dispersion stirrer

Procedure:

  • In a 5 L stirred autoclave, add 1493 g of benzylideneacetone and 1.3 g of 5% palladium on activated carbon (with 40% water content).[1]

  • Seal the vessel and purge with an inert gas, then with hydrogen.

  • Pressurize the autoclave to 2 bar with hydrogen.[1]

  • Heat the mixture to 55°C with vigorous stirring.[1]

  • Continue the hydrogenation for 17 hours.[1]

  • Upon completion, cool the reaction vessel and safely vent the hydrogen.

  • Filter the reaction mixture to separate the catalyst.

  • The crude this compound can be purified by vacuum distillation.[1]

Protocol 3: Hydrogenation using Raney Nickel

Materials:

  • Benzylideneacetone

  • Raney Nickel

  • 95% Ethanol

  • Acetic acid

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a reaction flask, prepare a solution of 480 g of benzylideneacetone in 1100 ml of 95% ethanol and add a catalytic amount of acetic acid.[2]

  • Carefully add 48 g of Raney Nickel to the reaction mixture.

  • Connect the flask to the hydrogenation apparatus.

  • Evacuate the flask and fill it with hydrogen gas.

  • Maintain a hydrogen pressure at atmospheric pressure and a temperature of 48-50°C.[2]

  • Stir the reaction mixture for 4-5 hours, monitoring hydrogen uptake.[2]

  • Once the reaction is complete, carefully filter the Raney Nickel.

  • Evaporate the ethanol from the filtrate under reduced pressure.

  • The final product can be obtained by vacuum distillation, collecting the fraction at 123-125°C (2.67 kPa).[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the catalytic hydrogenation of benzylideneacetone.

experimental_workflow start Start setup Reaction Setup (Substrate + Catalyst + Solvent) start->setup purge Purge with Inert Gas and Hydrogen setup->purge reaction Hydrogenation (Controlled Temperature & Pressure) purge->reaction monitoring Monitor Reaction Progress (TLC, GC, H₂ uptake) reaction->monitoring completion Reaction Completion monitoring->completion cooldown Cooling and Depressurization completion->cooldown filtration Catalyst Filtration cooldown->filtration purification Product Purification (e.g., Distillation) filtration->purification analysis Product Analysis (GC, NMR, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for benzylideneacetone hydrogenation.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Catalysts: Palladium on carbon and Raney Nickel can be pyrophoric, especially after use when dry. Handle these catalysts under a blanket of inert gas or as a slurry in a solvent. Do not allow the catalyst to dry in the air.

  • Pressure: Reactions under pressure should be carried out in appropriate pressure-rated vessels (autoclaves) with proper safety features, including pressure relief valves.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves, when handling chemicals and conducting reactions.

References

Application Notes and Protocols for the Use of Benzylacetone in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Fragrance Development Professionals

These application notes provide a comprehensive overview of the use of benzylacetone (4-phenylbutan-2-one) in the formulation of fragrances and perfumes. This document details its chemical and olfactory properties, provides exemplary application protocols, and outlines methods for its analytical and sensory evaluation.

Introduction to this compound in Perfumery

This compound is a synthetic aromatic chemical widely utilized in the fragrance industry for its versatile and appealing scent profile. It is a colorless liquid with a sweet, floral, and balsamic aroma, often with nuances of jasmine, fruit, and a subtle green, spicy, or tobacco-like undertone.[1] Its stability and fixative properties make it a valuable component in a variety of fragrance applications, particularly in floral and oriental accords.

Physicochemical and Olfactory Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name 4-phenylbutan-2-one[2][3]
CAS Number 2550-26-7[4][5]
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Appearance Colorless liquid[1][2]
Boiling Point 235 °C[2][3]
Density ~0.989 g/mL at 25 °C[2][3]
Flash Point 98 °C[2][3]
Odor Profile Sweet, floral, balsamic, with fruity, green, spicy, and tobacco nuances. Described as having a jasmine-like sweetness.[1][6]
Odor Strength Medium[4]
Substantivity on Smelling Strip > 160 hours[1]
Typical Use Level in Perfume Concentrate Up to 2%
IFRA Restriction No restriction for category 4 (fine fragrance)[1]

Applications in Fragrance Formulations

This compound is a versatile ingredient used to impart warmth, sweetness, and complexity to fragrance compositions. Its primary applications include:

  • Floral Accords: It is an excellent modifier in jasmine and other white floral fragrances, where it enhances the natural floralcy and provides a long-lasting, sweet-balsamic background.[1][5] While benzyl acetate is a primary component of natural jasmine, this compound can be used to provide a different, warmer, and more tenacious character.

  • Oud and Incense Recreations: this compound is used to add depth and a realistic, sweet-balsamic character to oud and incense-type fragrances.[5][7]

  • Fruity Notes: It can be used to add depth and ripeness to fruity accords.[1]

  • Soap and Functional Fragrances: Due to its excellent stability in various bases, this compound is a preferred ingredient for perfuming soaps and other personal care products.[1][7]

Experimental Protocols

The following are detailed methodologies for key experiments related to the application of this compound in fragrance development.

Protocol for Sensory Evaluation of this compound in a Jasmine Accord

Objective: To determine the sensory impact of this compound on a simplified jasmine fragrance accord.

Materials:

  • This compound

  • Key components of a jasmine accord (e.g., Benzyl Acetate, Hedione, Linalool, Indole at 10% dilution)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Digital scale (accurate to 0.001g)

  • Smelling strips

  • Sensory evaluation booths with controlled lighting and ventilation

  • Panel of at least 10 trained sensory assessors

Procedure:

  • Preparation of Fragrance Accords:

    • Control Accord (without this compound): Prepare a 10g batch of the jasmine accord according to the formulation in the table below.

    • Test Accord (with this compound): Prepare a 10g batch of the jasmine accord including this compound, as detailed in the table below.

IngredientControl Accord (g)Test Accord (g)
Benzyl Acetate4.03.5
Hedione4.04.0
Linalool1.51.5
Indole (10%)0.50.5
This compound0.00.5
Total 10.0 10.0
  • Sample Preparation for Evaluation:

    • Dilute both the control and test accords to 20% in ethanol.

    • Label the diluted samples with randomized three-digit codes.

  • Sensory Evaluation:

    • Conduct the evaluation in a controlled sensory analysis laboratory.

    • Provide each panelist with two smelling strips, one dipped in the control and one in the test solution.

    • Ask panelists to evaluate the samples at different time intervals (top notes: 1-5 minutes, heart notes: 30-60 minutes, base notes: 3-6 hours).

    • Panelists should rate the intensity of the following attributes on a scale from 0 (not perceptible) to 9 (very strong):

      • Overall floral intensity

      • Sweetness

      • Fruity character

      • Spicy character

      • Balsamic character

      • Overall preference

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine if there are significant differences between the control and test accords for each attribute.

Protocol for Accelerated Stability Testing in a Soap Base

Objective: To evaluate the stability of a fragrance containing this compound in a soap base under accelerated conditions.

Materials:

  • Fragrance oil containing a known concentration of this compound (e.g., the "Test Accord" from the sensory protocol at 1% concentration in the soap).

  • Unfragranced soap base.

  • Oven capable of maintaining 40°C ± 2°C.

  • UV light chamber.

  • pH meter.

  • Viscometer.

  • Glass jars with airtight lids.

  • Control soap sample (unfragranced).

Procedure:

  • Sample Preparation:

    • Incorporate the test fragrance into the molten soap base at a concentration of 1%.

    • Pour the fragranced and unfragranced soap into labeled glass jars.

    • Allow the soaps to solidify and cure according to standard procedures.

  • Storage Conditions:

    • Store samples under the following conditions for a period of 12 weeks:

      • Accelerated Aging: 40°C in an oven.

      • Light Exposure: In a UV light chamber at room temperature.

      • Control: At room temperature (20-25°C) in the dark.

  • Evaluation:

    • Evaluate the samples at baseline (week 0) and at weeks 1, 2, 4, 8, and 12 for the following parameters:

      • Color: Visual assessment against the control.

      • Odor: Olfactory evaluation by a trained perfumer or sensory panel to detect any changes in scent profile or intensity.

      • pH: Measure the pH of a 1% soap solution.

      • Viscosity: Measure the viscosity of the molten soap base.

      • Physical Appearance: Note any signs of discoloration, cracking, or sweating.

  • Data Analysis:

    • Compare the results of the aged samples to the control samples to assess the stability of the fragrance and the soap base. Any significant changes in color, odor, or physical properties should be noted.

Visualizations

Olfactory Signal Transduction Pathway

The following diagram illustrates the simplified signaling pathway for olfactory perception, which is initiated when an odorant molecule like this compound binds to an olfactory receptor.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Sensory Neuron Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylyl Cyclase G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opening Ca_Na_influx Depolarization Depolarization Ca_Na_influx->Depolarization Causes Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Triggers

Caption: Simplified diagram of the olfactory signal transduction cascade.

Experimental Workflow for Fragrance Evaluation

The diagram below outlines a typical workflow for the evaluation of a new fragrance formulation containing this compound.

Fragrance_Evaluation_Workflow cluster_formulation Formulation cluster_evaluation Evaluation cluster_decision Decision Formulate Formulate Fragrance (with this compound) GCMS_Analysis GC-MS Analysis (Chemical Profile) Formulate->GCMS_Analysis Sensory_Panel Sensory Panel Evaluation (Olfactory Profile) Formulate->Sensory_Panel Stability_Testing Stability Testing (in Base) Formulate->Stability_Testing Data_Analysis Data Analysis and Comparison GCMS_Analysis->Data_Analysis Sensory_Panel->Data_Analysis Stability_Testing->Data_Analysis Refine_Formula Refine Formulation Data_Analysis->Refine_Formula If necessary Finalize_Formula Finalize Formulation Data_Analysis->Finalize_Formula If satisfactory Refine_Formula->Formulate

References

Benzylacetone: A Versatile Intermediate in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzylacetone, a fragrant organic compound, serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its chemical structure, featuring a benzene ring and a ketone functional group, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of anticoagulants and explores its potential in the development of sedative-hypnotic agents.

I. Anticoagulant Synthesis: The Case of Warfarin

This compound, often used in the form of its immediate precursor benzalacetone, is a key starting material for the synthesis of the widely used anticoagulant, Warfarin. The synthesis primarily involves a Michael addition reaction with 4-hydroxycoumarin.

Experimental Protocols for Warfarin Synthesis:

Several methods have been developed for the synthesis of racemic Warfarin, each with varying catalysts, solvents, and reaction conditions, leading to different yields and reaction times. Below are detailed protocols for some of the common methods.

Method 1: Ionic Liquid-Catalyzed Synthesis

This method utilizes an ionic liquid as a catalyst and solvent, offering a greener alternative to traditional methods.

  • Materials: 4-hydroxycoumarin, benzalacetone, 1-butyl-3-methylimidazolium bromide ([bmim]Br).

  • Procedure:

    • In a round-bottom flask, combine 4-hydroxycoumarin (1 mmol) and benzalacetone (1 mmol).

    • Add [bmim]Br (1 mmol) to the mixture.

    • Stir the mixture at room temperature for 5 hours.

    • After the reaction is complete, add water to the mixture.

    • Extract the product with ethyl acetate (2 x 5 mL).

    • Dry the organic phase over anhydrous Na2SO4 and evaporate the solvent to obtain pure Warfarin.[1]

  • Yield: 96%[1]

  • Melting Point: 157-160 °C[1]

Method 2: Base-Catalyzed Synthesis in Water

A classic and straightforward method for Warfarin synthesis.

  • Materials: 4-hydroxycoumarin, benzalacetone, water, ammonia solution.

  • Procedure:

    • A mixture of 4-hydroxycoumarin and benzalacetone is refluxed in water in the presence of ammonia as a catalyst for 4.5 hours.[1]

    • The reaction mixture is then cooled, and the precipitated product is collected by filtration.

    • The crude product is purified by recrystallization.

  • Yield: 80%[1]

  • Melting Point: 155-159 °C[1]

Method 3: Synthesis in Pyridine

Pyridine can be used as both a solvent and a catalyst in this synthesis.

  • Materials: 4-hydroxycoumarin, benzalacetone, pyridine.

  • Procedure:

    • 4-hydroxycoumarin and benzalacetone are refluxed in pyridine.

    • The reaction is monitored until completion.

    • The product is isolated and purified.

  • Yield: 39.4% after 24 hours of reflux.[1]

  • Melting Point: 159-163 °C[1]

Quantitative Data Summary for Warfarin Synthesis:
MethodCatalyst/SolventTemperatureTimeYield (%)Melting Point (°C)
Ionic Liquid[bmim]BrRoom Temp.5 h96157-160[1]
Base-CatalyzedAmmonia/WaterReflux4.5 h80155-159[1]
Water RefluxWaterReflux12 h57.1157-160[1]
Pyridine RefluxPyridineReflux24 h39.4159-163[1]

Warfarin Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Michael Addition cluster_product Product cluster_purification Purification 4-hydroxycoumarin 4-hydroxycoumarin reaction Reaction Conditions (Catalyst, Solvent, Temp, Time) 4-hydroxycoumarin->reaction benzalacetone Benzalacetone benzalacetone->reaction warfarin Racemic Warfarin reaction->warfarin purification Recrystallization/ Chromatography warfarin->purification Pure Racemic Warfarin Pure Racemic Warfarin purification->Pure Racemic Warfarin

Caption: General workflow for the synthesis of racemic Warfarin.

Signaling Pathway of Warfarin:

Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). This inhibition disrupts the vitamin K cycle, leading to a decrease in the synthesis of active vitamin K-dependent clotting factors.

G cluster_cycle Vitamin K Cycle cluster_clotting Coagulation Cascade Vitamin K (oxidized) Vitamin K (oxidized) VKORC1 VKORC1 Vitamin K (oxidized)->VKORC1 Reduction Vitamin K (reduced) Vitamin K (reduced) Active Clotting Factors Active Clotting Factors Vitamin K (reduced)->Active Clotting Factors Carboxylation VKORC1->Vitamin K (reduced) Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Thrombosis Thrombosis Active Clotting Factors->Thrombosis Warfarin Warfarin Warfarin->VKORC1 Inhibition Inactive Clotting Factors Inactive Clotting Factors Inactive Clotting Factors->Active Clotting Factors γ-Carboxylation

Caption: Mechanism of action of Warfarin in the Vitamin K cycle.

II. Anticoagulant Synthesis: The Case of Phenindione

Phenindione is another oral anticoagulant that, like warfarin, functions as a vitamin K antagonist. While a direct synthesis from this compound is not commonly reported, its synthesis involves precursors that can be conceptually related.

Mechanism of Action of Phenindione:

Phenindione inhibits the vitamin K-dependent synthesis of clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2][3] By inhibiting vitamin K epoxide reductase, it leads to the production of inactive clotting factors, thus reducing the coagulability of the blood.[1][2][3]

Signaling Pathway of Phenindione:

The signaling pathway for phenindione is virtually identical to that of warfarin, targeting the Vitamin K cycle.

G cluster_cycle Vitamin K Cycle cluster_clotting Coagulation Cascade Vitamin K (oxidized) Vitamin K (oxidized) VKORC1 VKORC1 Vitamin K (oxidized)->VKORC1 Reduction Vitamin K (reduced) Vitamin K (reduced) Active Clotting Factors Active Clotting Factors Vitamin K (reduced)->Active Clotting Factors Carboxylation VKORC1->Vitamin K (reduced) Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Thrombosis Thrombosis Active Clotting Factors->Thrombosis Phenindione Phenindione Phenindione->VKORC1 Inhibition Inactive Clotting Factors Inactive Clotting Factors Inactive Clotting Factors->Active Clotting Factors γ-Carboxylation

Caption: Mechanism of action of Phenindione in the Vitamin K cycle.

III. Sedative-Hypnotic Agents from this compound Derivatives

Recent studies have highlighted the potential of this compound and its derivatives as sedative-hypnotic agents. The sedative effects are attributed to their interaction with the central nervous system.

Experimental Evidence and Quantitative Data:

A study investigating the sedative activities of various this compound derivatives in mice revealed a clear structure-activity relationship.[4][5] The sedative effect, measured by a decrease in locomotor activity, was found to be dependent on the functional groups on the carbon chain and substituents on the benzene ring.

Key Findings from Structure-Activity Relationship (SAR) Study:

  • The ketone group on the carbon chain of this compound is significant for its sedative activity.

  • The chirality of a functional group can affect the sedative activity.

  • The LogP value of the derivatives greatly influences their sedative effects.

Quantitative Data on Sedative Activity of this compound Derivatives:
CompoundDose for Significant Sedative Effect (mg)
This compound4x10⁻⁴ and 4x10⁻³[5]
4-Phenyl-2-butanol4x10⁻² and 4x10⁻⁴[5]
(S)-4-Phenyl-2-butanol0.4 and 4x10⁻²[5]
(R)-4-Phenyl-2-butanol4x10⁻² and 4x10⁻⁴[5]
Proposed Synthesis of Sedative this compound Derivatives:

While a specific protocol for a marketed sedative drug is not available, a general approach to synthesizing derivatives for SAR studies can be outlined.

Protocol for the Synthesis of 4-Phenyl-2-butanol (a this compound Derivative with Sedative Activity):

  • Materials: this compound, Sodium borohydride (NaBH4), Methanol.

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the resulting 4-phenyl-2-butanol by column chromatography.

Logical Relationship for Sedative Activity of this compound Derivatives:

G cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity This compound This compound Scaffold modifications Structural Modifications (Functional Groups, Substituents) This compound->modifications logp LogP modifications->logp chirality Chirality modifications->chirality cns CNS Interaction logp->cns chirality->cns sedative Sedative-Hypnotic Effect cns->sedative

Caption: Factors influencing the sedative activity of this compound derivatives.

This compound is a versatile and valuable intermediate in pharmaceutical synthesis. Its application in the production of the anticoagulant Warfarin is well-established, with various efficient synthetic protocols available. Furthermore, emerging research on this compound derivatives demonstrates their potential as a new class of sedative-hypnotic agents, opening new avenues for drug discovery and development. The detailed protocols and data presented in this document provide a solid foundation for researchers to explore and expand upon the pharmaceutical applications of this important chemical scaffold.

References

Troubleshooting & Optimization

Troubleshooting low yield in benzylacetone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzylacetone (4-phenylbutan-2-one).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common laboratory-scale methods for synthesizing this compound are:

  • Two-Step Synthesis via Claisen-Schmidt Condensation and Hydrogenation: This involves the base-catalyzed condensation of benzaldehyde and acetone to form benzylideneacetone, followed by the selective hydrogenation of the carbon-carbon double bond.

  • Dakin-West Reaction: This method involves the reaction of phenylacetic acid with acetic anhydride in the presence of a base, such as pyridine or N-methylimidazole.

Q2: My Claisen-Schmidt reaction is producing a significant amount of a yellow solid that is not my desired benzylideneacetone. What is it?

A2: A common byproduct in the Claisen-Schmidt condensation is dibenzylideneacetone, which arises from the reaction of two molecules of benzaldehyde with one molecule of acetone.[1] To minimize its formation, it is crucial to use a molar excess of acetone.[2]

Q3: I am having trouble with the hydrogenation of benzylideneacetone. What are the common pitfalls?

A3: Common issues during the hydrogenation of benzylideneacetone include catalyst poisoning, over-reduction of the ketone group to an alcohol, and incomplete reaction. The choice of catalyst and reaction conditions is critical to selectively reduce the double bond while preserving the carbonyl group.[3]

Q4: What are the key safety precautions to take during this compound synthesis?

A4: this compound and its intermediate, benzylideneacetone, can be skin irritants.[4] It is important to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When working with flammable solvents, ensure there are no nearby ignition sources. Hydrogenation reactions should be carried out with appropriate safety measures for handling hydrogen gas.

Troubleshooting Guides

Route 1: Claisen-Schmidt Condensation followed by Hydrogenation

Issue 1: Low Yield of Benzylideneacetone in the Claisen-Schmidt Condensation

Possible Cause Recommended Solution
Formation of Dibenzylideneacetone Use a molar excess of acetone (e.g., a 3:1 ratio of acetone to benzaldehyde).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the formation of the desired product is maximized.[2]
Ineffective Base The base (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2, reducing its activity. Use a fresh, high-purity base for the reaction.[2]
Suboptimal Reaction Temperature Low temperatures can lead to a slow reaction rate, while high temperatures can promote side reactions.[2] Maintain the reaction temperature within the optimal range, typically between 20-25°C.[2]
Insufficient Reaction Time The reaction may not have proceeded to completion. Increase the reaction time and monitor the progress using TLC.[2]
Cannizzaro Reaction High concentrations of a strong base can lead to the disproportionation of benzaldehyde into benzyl alcohol and benzoic acid.[2] Use a milder base or carefully control the concentration of the strong base.
Acetone Self-Condensation High base concentration and/or high temperature can favor the self-condensation of acetone to products like mesityl oxide. Use a moderate concentration of the base and maintain the recommended reaction temperature.[2]

Issue 2: Low Yield of this compound in the Hydrogenation Step

Possible Cause Recommended Solution
Catalyst Inactivity or Poisoning Ensure the catalyst (e.g., Palladium on Carbon, Palladium on Alumina, Raney Nickel) is fresh and active. Impurities from the previous step can poison the catalyst. Purify the benzylideneacetone before hydrogenation.
Over-reduction to 4-phenyl-2-butanol The carbonyl group can be reduced to an alcohol under harsh conditions. Use a selective catalyst like Palladium on Carbon.[3] Optimize reaction conditions (temperature, pressure, and reaction time) to favor the reduction of the C=C double bond. A typical condition is 55°C and 2 bar of hydrogen pressure.[3]
Incomplete Reaction The reaction may not have gone to completion. Ensure adequate stirring to keep the catalyst suspended and facilitate contact with the reactants. Increase the reaction time or catalyst loading.
Improper Solvent The choice of solvent can affect the reaction rate and selectivity. Ethanol is a commonly used solvent for this hydrogenation.[5]
Route 2: Dakin-West Reaction

Issue: Low Yield of this compound

Possible Cause Recommended Solution
Formation of Dibenzyl Ketone This side product can form during the reaction.[6] The use of a more selective catalyst can help to minimize its formation.
Inefficient Catalyst Pyridine is a traditional base for this reaction, but can require high temperatures. The addition of N-methylimidazole as a catalyst can improve the yield and allow for milder reaction conditions.[7]
Incomplete Reaction The reaction may require prolonged heating. A typical procedure involves refluxing for several hours.[8]
Difficult Purification The product may be difficult to separate from unreacted starting materials and byproducts. Careful fractional distillation or column chromatography may be required.

Quantitative Data

Table 1: Effect of Reactant Ratio and Temperature on Benzylideneacetone Synthesis (Claisen-Schmidt)

Benzaldehyde:Acetone Molar Ratio Temperature (°C) Catalyst Conversion (%) Selectivity for Benzylideneacetone (%) Reference
1:1250.2 M NaOH9399[9]
1:3250.2 M NaOH9699[9]
1:1450.2 M NaOH9863[9]

Table 2: Effect of Catalyst on the Hydrogenation of Benzylideneacetone

Catalyst Temperature (°C) Pressure (bar) Reaction Time (h) Yield of this compound (%) Reference
5% Pd on Activated Carbon5521798.2[3]
5% Pd on Alumina755698.7[3]
Raney Nickel48-50Atmospheric4-595.7[5]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step A: Synthesis of Benzylideneacetone via Claisen-Schmidt Condensation [4]

  • In a flask equipped with a mechanical stirrer, dissolve 10 g of sodium hydroxide in 100 mL of water and 80 mL of ethanol. Cool the solution to 20-25°C in an ice bath.

  • In a separate beaker, prepare a mixture of 10.6 g (0.1 mol) of benzaldehyde and 17.4 g (0.3 mol) of acetone.

  • Add the benzaldehyde-acetone mixture dropwise to the stirred sodium hydroxide solution over 30 minutes, maintaining the temperature between 20-25°C.

  • After the addition is complete, continue stirring for 2 hours at room temperature.

  • Neutralize the mixture with dilute hydrochloric acid until it is acidic to litmus paper.

  • Separate the oily layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude benzylideneacetone. The crude product can be purified by distillation or recrystallization from ethanol/water.

Step B: Hydrogenation of Benzylideneacetone to this compound [5]

  • In a hydrogenation apparatus, dissolve 14.6 g (0.1 mol) of purified benzylideneacetone in 100 mL of ethanol.

  • Add a catalytic amount of 5% Palladium on Carbon (e.g., 0.1-0.5 g).

  • Pressurize the vessel with hydrogen gas (e.g., 2-5 bar) and stir the mixture at a slightly elevated temperature (e.g., 50-60°C).

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Protocol 2: Dakin-West Synthesis of this compound[6][7]
  • In a round-bottom flask equipped with a reflux condenser, combine 13.6 g (0.1 mol) of phenylacetic acid, 30.6 g (0.3 mol) of acetic anhydride, and 7.9 g (0.1 mol) of pyridine.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully add water to quench the excess acetic anhydride.

  • Extract the mixture with an organic solvent such as diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional vacuum distillation.

Visualizations

experimental_workflow_claisen_schmidt start Start reactants Mix Benzaldehyde, Acetone, and Base start->reactants reaction Claisen-Schmidt Condensation reactants->reaction workup Neutralization and Extraction reaction->workup purification1 Purify Benzylideneacetone workup->purification1 hydrogenation Hydrogenation (Pd/C, H2) purification1->hydrogenation purification2 Purify This compound hydrogenation->purification2 end End Product: This compound purification2->end

Experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield start Low Yield of this compound route Which Synthesis Route? start->route cs Claisen-Schmidt/ Hydrogenation route->cs Two-Step dw Dakin-West route->dw Dakin-West cs_step Which Step? cs->cs_step dw_issue Consider N-methylimidazole Catalyst Ensure Complete Reaction Optimize Purification dw->dw_issue cs_cond Condensation cs_step->cs_cond Step 1 cs_hydro Hydrogenation cs_step->cs_hydro Step 2 cs_cond_issue Check Reactant Ratio (Excess Acetone) Check Base Activity Optimize Temperature cs_cond->cs_cond_issue cs_hydro_issue Check Catalyst Activity Optimize H2 Pressure and Temperature Ensure Pure Starting Material cs_hydro->cs_hydro_issue

Troubleshooting logic for low yield in this compound synthesis.

References

How to minimize dibenzalacetone formation in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of byproducts during the synthesis of dibenzalacetone.

Troubleshooting Guide

This guide addresses common issues encountered during dibenzalacetone synthesis in a question-and-answer format.

Q1: My final product is a sticky or oily solid, not a crystalline powder. What went wrong?

A1: The formation of a sticky or oily product often indicates the presence of impurities and byproducts. Several factors could be responsible:

  • Incomplete Reaction: A major byproduct is monobenzalacetone, which is formed when only one molecule of benzaldehyde reacts with acetone.[1] This intermediate is more soluble and can prevent the crystallization of the desired dibenzalacetone. To drive the reaction to completion, ensure you are using the correct stoichiometry.

  • Excess Benzaldehyde: While a slight excess of benzaldehyde is often recommended to ensure the complete consumption of acetone, a large excess can lead to a sticky product.[2]

  • Side Reactions: Higher reaction temperatures and high concentrations of the base catalyst can promote side reactions, such as the self-condensation of acetone or the Cannizzaro reaction of benzaldehyde, leading to a mixture of products that is difficult to crystallize.[2][3]

Q2: My product yield is very low. How can I improve it?

A2: Low yields can result from several factors. Consider the following to optimize your reaction:

  • Stoichiometry: The ideal molar ratio for the synthesis of dibenzalacetone is 2 equivalents of benzaldehyde to 1 equivalent of acetone.[4] Using a slight excess of benzaldehyde (e.g., 2.2 equivalents) can help drive the reaction to completion and maximize the yield of the desired product.[5]

  • Catalyst Concentration: The concentration of the sodium hydroxide catalyst is crucial. A low concentration can result in a slow and incomplete reaction, while an excessively high concentration can promote side reactions.[3] A common and effective concentration is a solution prepared from 100g of NaOH in 1 L of water and 800 mL of ethanol.[2]

  • Reaction Time: The reaction needs sufficient time to go to completion. A typical reaction time is around 30 minutes with vigorous stirring after the addition of reactants.[2]

  • Temperature: The reaction is typically carried out at room temperature (around 20-25°C).[2] Lower temperatures can slow down the reaction, while higher temperatures can increase the formation of byproducts.

Q3: How can I be sure that my product is pure dibenzalacetone and not contaminated with byproducts?

A3: Several analytical techniques can be used to assess the purity of your product:

  • Melting Point: Pure dibenzalacetone has a sharp melting point of 110-111°C.[3] A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to separate the components of your product mixture. Dibenzalacetone, monobenzalacetone, and unreacted benzaldehyde will have different Rf values, allowing you to visualize the purity of your product.

  • Spectroscopy (NMR and IR): Proton and Carbon NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to confirm the structure of your product and identify any impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in dibenzalacetone synthesis, and how can I minimize its formation?

A1: The primary byproduct is monobenzalacetone , which is formed when the reaction does not go to completion.[1] To minimize its formation, it is crucial to use a stoichiometric excess of benzaldehyde (around a 2.2:1 molar ratio of benzaldehyde to acetone) and to allow for a sufficient reaction time with efficient stirring to ensure the second aldol condensation occurs.[5]

Q2: Can acetone undergo self-condensation? How does this affect my synthesis?

A2: Yes, acetone can undergo self-condensation in the presence of a base to form diacetone alcohol, which can then dehydrate to mesityl oxide. This is an undesirable side reaction. To minimize this, it is recommended to add the acetone to the reaction mixture after the benzaldehyde is already present.[5]

Q3: What is the Cannizzaro reaction, and is it a concern in dibenzalacetone synthesis?

A3: The Cannizzaro reaction is a disproportionation reaction of aldehydes that lack α-hydrogens (like benzaldehyde) in the presence of a strong base. It produces a carboxylic acid and an alcohol. This reaction can compete with the desired Claisen-Schmidt condensation, especially at high base concentrations and elevated temperatures. To avoid this, use the recommended catalyst concentration and maintain the reaction temperature at around 20-25°C.

Q4: What is the optimal temperature for the synthesis of dibenzalacetone?

A4: The recommended temperature for the synthesis of dibenzalacetone is between 20-25°C .[2] Lower temperatures may slow down the reaction rate, while higher temperatures can increase the likelihood of side reactions, leading to a lower yield and purity of the desired product.

Data on Reaction Parameters

The following tables summarize the effect of various reaction parameters on the yield and purity of dibenzalacetone.

Table 1: Effect of Reaction Time on Dibenzalacetone Yield (Sonochemical Synthesis at 35°C)

Reaction Time (minutes)Dibenzalacetone Yield (%)
134.15
248.75
358.51
476.56
564.93

Data from Purwaningsih et al., 2023.

Table 2: Influence of Reactant Stoichiometry on Product Distribution

Benzaldehyde : Acetone Molar RatioPrimary ProductNotes
1 : 1MonobenzalacetoneFavors the formation of the mono-substituted product.
2 : 1DibenzalacetoneStoichiometric ratio for the desired product.
> 2 : 1 (slight excess)DibenzalacetoneHelps to drive the reaction to completion and minimize monobenzalacetone.
1 : >1 (excess acetone)MonobenzalacetoneFavors the formation of monobenzalacetone and increases the risk of acetone self-condensation.[2]

Table 3: Effect of NaOH Concentration on Benzaldehyde Conversion (Synthesis of Benzalacetone)

NaOH Concentration (M)Benzaldehyde Conversion (%) after 4 hours
00
0.0565
0.191
0.296

Note: This data is for the synthesis of the intermediate benzalacetone, but it illustrates the importance of catalyst concentration on the reaction rate.

Experimental Protocol: High-Yield Synthesis of Dibenzalacetone

This protocol is adapted from a reliable procedure and is designed to produce a high yield of pure dibenzalacetone.[2][3]

Materials:

  • Benzaldehyde (freshly distilled)

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Ethyl Acetate

  • Distilled Water

  • Ice

Equipment:

  • Beaker or Erlenmeyer flask

  • Stirring plate and stir bar

  • Buchner funnel and filter flask

  • Graduated cylinders

  • Beakers for recrystallization

Procedure:

  • Prepare the Catalyst Solution: In a beaker, dissolve 10 g of NaOH in 100 mL of distilled water and 80 mL of 95% ethanol. Cool the solution to 20-25°C.

  • Prepare the Reactant Mixture: In a separate small beaker, mix 10.6 g (0.1 mol) of freshly distilled benzaldehyde with 2.9 g (0.05 mol) of acetone.

  • Reaction:

    • Place the catalyst solution in a flask equipped with a stir bar and begin vigorous stirring.

    • Slowly add half of the benzaldehyde-acetone mixture to the stirring catalyst solution. A yellow precipitate should form within a few minutes.

    • After 15 minutes, add the remaining half of the benzaldehyde-acetone mixture.

    • Continue to stir vigorously for an additional 30 minutes.

  • Isolation of the Crude Product:

    • Filter the reaction mixture using a Buchner funnel.

    • Wash the yellow solid thoroughly with cold distilled water until the washings are neutral.

    • Allow the crude product to air dry on the filter paper.

  • Purification by Recrystallization:

    • Transfer the crude dibenzalacetone to a beaker.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Filter the purified crystals using a Buchner funnel and wash with a small amount of cold ethyl acetate.

    • Dry the crystals to obtain pure dibenzalacetone.

  • Characterization:

    • Determine the melting point of the purified product.

    • Calculate the percentage yield.

Visualizing the Process

Diagram 1: Reaction Pathway for Dibenzalacetone Synthesis

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Acetone Acetone Monobenzalacetone Monobenzalacetone (Byproduct) Acetone->Monobenzalacetone + SelfCondensation Acetone Self-Condensation Products Acetone->SelfCondensation self-condensation Benzaldehyde1 Benzaldehyde (1 eq) Benzaldehyde1->Monobenzalacetone Cannizzaro Cannizzaro Products Benzaldehyde1->Cannizzaro high [NaOH] high temp Benzaldehyde2 Benzaldehyde (1 eq) Dibenzalacetone Dibenzalacetone (Desired Product) Benzaldehyde2->Dibenzalacetone NaOH NaOH (catalyst) Monobenzalacetone->Dibenzalacetone + Workflow Start Start PrepareCatalyst Prepare NaOH Catalyst Solution Start->PrepareCatalyst PrepareReactants Prepare Benzaldehyde/ Acetone Mixture (2.2:1 molar ratio) Start->PrepareReactants Reaction Combine Reactants at 20-25°C with Vigorous Stirring PrepareCatalyst->Reaction PrepareReactants->Reaction Stir Stir for 30 min Reaction->Stir Filter Filter Crude Product Stir->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Hot Ethyl Acetate Wash->Recrystallize Isolate Isolate Pure Dibenzalacetone Recrystallize->Isolate End End Isolate->End

References

Technical Support Center: Optimizing Benzylacetone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzylacetone synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common two-step method involving the Claisen-Schmidt condensation to form benzylideneacetone (benzalacetone), followed by its selective hydrogenation.

Issue 1: Low or No Yield of Benzylideneacetone (Step 1)

Possible CauseRecommended Solution
Ineffective Base Catalyst The base catalyst (e.g., NaOH, KOH) may be old or have reacted with atmospheric CO₂, reducing its effectiveness. Use a fresh, high-purity base for the reaction.[1]
Low Reaction Temperature A low temperature can significantly slow down the reaction rate, leading to incomplete conversion of reactants.[1] Maintain the reaction temperature within the optimal range, typically between 20-40°C.
Insufficient Reaction Time The reaction may not have reached completion. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[1] A typical reaction time is 2-3 hours under optimal temperature conditions.
Impure Starting Materials Impurities in benzaldehyde or acetone can interfere with the reaction. If the benzaldehyde appears oxidized (contains benzoic acid), it should be distilled before use.[1]

Issue 2: Formation of a Yellow Oil Instead of a Solid Precipitate for Benzylideneacetone

Possible CauseRecommended Solution
Presence of Impurities Impurities in the starting materials can inhibit crystallization.[1] Ensure the purity of benzaldehyde and acetone.
Excess Benzaldehyde An excess of benzaldehyde can result in the formation of oily side products.[1]
Supersaturation The product may be supersaturated in the reaction mixture. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure benzylideneacetone.[1]

Issue 3: Product Contaminated with Dibenzylideneacetone

Possible CauseRecommended Solution
Incorrect Stoichiometry Using a molar ratio of acetone to benzaldehyde that is too low (e.g., 1:2) favors the formation of the double condensation product, dibenzylideneacetone.[1] To favor the formation of benzylideneacetone, a molar excess of acetone should be used (e.g., a 3:1 to 5:1 ratio of acetone to benzaldehyde).[1][2]
Prolonged Reaction Time at Higher Temperatures These conditions can promote the second condensation reaction.[1] Monitor the reaction closely by TLC and stop it once the formation of the desired product is maximized.[1]

Issue 4: Incomplete Hydrogenation of Benzylideneacetone to this compound (Step 2)

Possible CauseRecommended Solution
Ineffective Catalyst The hydrogenation catalyst (e.g., Palladium on carbon) may be poisoned or deactivated. Use fresh, high-quality catalyst.
Insufficient Hydrogen Pressure The hydrogen pressure may be too low for the reaction to proceed efficiently. The recommended hydrogen pressure is typically between 1 to 20 bars.[3]
Suboptimal Temperature The reaction temperature affects the rate of hydrogenation. The preferred temperature range is 20 to 100°C, with 50-80°C being more preferable.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is a two-step process. The first step is the Claisen-Schmidt condensation of benzaldehyde and acetone in the presence of a base catalyst (like NaOH) to form benzylideneacetone (also known as benzalacetone).[4][5] The second step involves the selective hydrogenation of the carbon-carbon double bond of benzylideneacetone to yield this compound.[4][6]

Q2: How can I minimize the formation of the dibenzylideneacetone byproduct?

A2: The formation of dibenzylideneacetone, a common byproduct, can be minimized by using a molar excess of acetone relative to benzaldehyde.[1][7] Ratios of 1.5:1 to 2:1 (acetone to benzaldehyde) are often effective. Additionally, carefully controlling the reaction temperature and time can help to prevent the second condensation reaction from occurring.[1]

Q3: My benzylideneacetone product is an oil and will not crystallize. What should I do?

A3: This is a common issue that can be caused by impurities or an incorrect stoichiometric ratio of reactants.[1] To induce crystallization, try scratching the inside of the reaction flask with a glass rod or adding a seed crystal of pure benzylideneacetone.[1] If the product remains oily, purification by column chromatography may be necessary.

Q4: What are the optimal conditions for the hydrogenation of benzylideneacetone to this compound?

A4: For the hydrogenation of benzylideneacetone, a palladium on activated carbon (Pd/C) or palladium on aluminum oxide (Pd/Al₂O₃) catalyst is commonly used.[3] The reaction is typically carried out at a temperature of 20-100°C and a hydrogen pressure of 1-20 bars.[3] The reaction time can range from 1 to 20 hours.[3]

Experimental Protocols

Protocol 1: Synthesis of Benzylideneacetone via Claisen-Schmidt Condensation

This protocol is adapted from established procedures.[7]

  • Reaction Setup: In a flask equipped with a mechanical stirrer, combine 11.0 moles of acetone and 4.0 moles of freshly distilled benzaldehyde. Add 400 mL of water to the mixture.

  • Catalyst Addition: While stirring and cooling the mixture in a water bath, slowly add 100 mL of a 10% aqueous sodium hydroxide solution. The rate of addition should be controlled to maintain the reaction temperature between 25-31°C.[7] This addition typically takes 30 to 60 minutes.[7]

  • Reaction: Continue stirring the mixture at room temperature for approximately 2.25 hours.[7]

  • Workup: After the reaction is complete, neutralize the mixture by adding dilute hydrochloric acid until it is acidic to litmus paper. This will cause two layers to form.

  • Extraction: Separate the layers using a separatory funnel. Extract the aqueous layer with 100 mL of benzene and combine the benzene extract with the organic layer.

  • Purification: Wash the combined organic solution with 100 mL of water. Remove the benzene by distillation. The crude benzylideneacetone can then be purified by vacuum distillation.[7]

Protocol 2: Hydrogenation of Benzylideneacetone to this compound

This protocol is based on a patented industrial process.[3]

  • Reaction Setup: In a reaction vessel equipped with a gas-dispersion stirrer, charge the benzylideneacetone and the palladium on activated carbon (5% by weight) catalyst. The weight ratio of the catalyst to benzylideneacetone is preferably between 0.00001 to 0.01:1.[3]

  • Hydrogenation: Carry out the hydrogenation at a hydrogen pressure of 1-5 bars and a temperature of 50-80°C.[3]

  • Reaction Time: The reaction time is typically between 6 to 15 hours.[3]

  • Workup: Once the reaction is complete, filter the crude product to remove the catalyst.

  • Purification: The resulting this compound can be purified by vacuum distillation.[3]

Data Presentation

Table 1: Reaction Conditions for Benzylideneacetone Synthesis

ParameterRecommended RangeNotes
Temperature 20-40°CHigher temperatures can lead to side reactions.
Reaction Time 2-3 hoursMonitor by TLC for completion.[1]
Benzaldehyde:Acetone Molar Ratio 1:1.5 - 1:2Excess acetone favors the formation of the mono-condensation product.
Base Catalyst 10% aqueous NaOH[7]Fresh, high-purity base is crucial for good yield.[1]

Table 2: Conditions for Hydrogenation of Benzylideneacetone

ParameterRecommended RangeNotes
Catalyst Pd/C or Pd/Al₂O₃[3]
Catalyst to Substrate Ratio (w/w) 0.00001 to 0.01:1[3]
Temperature 20-100°C (50-80°C preferred)[3]
Hydrogen Pressure 1-20 bars (1-5 bars preferred)[3]
Reaction Time 1-20 hours (6-15 hours preferred)[3]

Visualizations

Benzylacetone_Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Hydrogenation Reactants Benzaldehyde + Acetone (Excess) Reaction_Vessel Reaction with NaOH Catalyst (20-40°C) Reactants->Reaction_Vessel Workup_1 Neutralization (HCl) & Extraction Reaction_Vessel->Workup_1 Crude_Product_1 Crude Benzylideneacetone Workup_1->Crude_Product_1 Purification_1 Vacuum Distillation Crude_Product_1->Purification_1 Final_Product_1 Pure Benzylideneacetone Purification_1->Final_Product_1 Starting_Material_2 Benzylideneacetone Final_Product_1->Starting_Material_2 Intermediate Product Hydrogenation_Vessel Hydrogenation (Pd/C, H2 pressure) Starting_Material_2->Hydrogenation_Vessel Workup_2 Catalyst Filtration Hydrogenation_Vessel->Workup_2 Crude_Product_2 Crude this compound Workup_2->Crude_Product_2 Purification_2 Vacuum Distillation Crude_Product_2->Purification_2 Final_Product_2 Pure this compound Purification_2->Final_Product_2

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of Benzylideneacetone Check_Base Is the base catalyst fresh? Start->Check_Base Check_Temp Is the reaction temperature optimal (20-40°C)? Check_Base->Check_Temp Yes Solution_Base Use fresh base Check_Base->Solution_Base No Check_Time Was the reaction time sufficient? Check_Temp->Check_Time Yes Solution_Temp Adjust temperature Check_Temp->Solution_Temp No Check_Purity Are starting materials pure? Check_Time->Check_Purity Yes Solution_Time Increase reaction time and monitor with TLC Check_Time->Solution_Time No Solution_Purity Purify starting materials Check_Purity->Solution_Purity No

Caption: Troubleshooting logic for low yield in benzylideneacetone synthesis.

References

Technical Support Center: Purification of Benzylacetone by Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of benzylacetone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the fractional distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation necessary for purifying this compound?

A1: Fractional distillation is employed to separate this compound from impurities with close boiling points. During its synthesis, common impurities can include unreacted starting materials like benzaldehyde and byproducts such as benzylideneacetone. Fractional distillation provides the necessary theoretical plates for an efficient separation, which a simple distillation cannot achieve effectively.

Q2: Should I perform the distillation at atmospheric pressure or under vacuum?

A2: It is highly recommended to perform the distillation under a vacuum. This compound has a high boiling point at atmospheric pressure (approximately 235 °C), and prolonged heating at this temperature can lead to decomposition.[1] Vacuum distillation significantly lowers the boiling point, allowing for a safer and more efficient purification at a lower temperature. For instance, the boiling point of this compound is around 123-125 °C at 2.67 kPa (20 mmHg).[1]

Q3: What are the most common impurities I should expect in my crude this compound?

A3: The most common impurities depend on the synthetic route used. If prepared via the hydrogenation of benzylideneacetone, residual benzylideneacetone and the starting material, benzaldehyde, are common.[2] Phenylbutanol can also be a byproduct of the hydrogenation process.[2]

Q4: How can I tell if my collected fractions are pure this compound?

A4: The purity of the collected fractions can be assessed by several methods. Gas chromatography (GC) is a highly effective technique for determining the percentage of this compound and identifying impurities. Measuring the refractive index of the collected fractions can also be a quick indicator of purity; the refractive index of pure this compound is approximately 1.511-1.513.[1][3]

Troubleshooting Guide

Problem Potential Cause Solution
No distillate is collecting at the expected temperature and pressure. Vacuum leak: The system is not reaching the desired low pressure, resulting in a higher boiling point.Check all glassware joints for proper sealing. Ensure all joints are lightly greased with vacuum grease. Verify the vacuum pump is functioning correctly and the tubing is intact.
Incorrect thermometer placement: The thermometer bulb is not positioned correctly to measure the temperature of the vapor entering the condenser.The top of the thermometer bulb should be slightly below the side arm leading to the condenser to accurately measure the temperature of the distilling vapor.
Insufficient heating: The heating mantle is not providing enough energy to bring the this compound to its boiling point at the given pressure.Gradually increase the temperature of the heating mantle. It is often necessary to heat the distillation flask to a temperature significantly higher than the boiling point of the liquid. Insulating the distillation neck and fractionating column with glass wool or aluminum foil can also help.[4][5]
The distillation is proceeding too slowly. Inadequate heating or heat loss: Similar to the above, the rate of vaporization is too low due to insufficient heat input or excessive heat loss from the apparatus.Increase the heating mantle temperature. Insulate the fractionating column and distillation head to minimize heat loss to the surroundings.[4][5]
The liquid in the distillation flask is bumping violently. Lack of smooth boiling: Bumping occurs when the liquid becomes superheated and then boils in a sudden burst. Boiling chips are not effective under vacuum.Use a magnetic stir bar and stir plate to ensure smooth and even boiling. A slow, steady stream of nitrogen can also be introduced through a capillary tube to promote gentle boiling.
The collected distillate is not pure. Inefficient separation: The fractionating column may not have enough theoretical plates, or the distillation rate is too fast.Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column). Reduce the heating rate to slow down the distillation. A slower distillation allows for better equilibrium between the liquid and vapor phases in the column, leading to better separation.
Cross-contamination: The receiving flask was not changed at the appropriate time between fractions.Monitor the distillation temperature closely. Collect a forerun fraction containing lower-boiling impurities. Change the receiving flask once the temperature stabilizes at the boiling point of this compound. Collect a separate fraction for any higher-boiling impurities.
The product in the distillation flask is darkening or decomposing. Excessive heating: The distillation temperature is too high, causing thermal decomposition of the this compound.Ensure a good vacuum to lower the boiling point. Do not overheat the distillation pot. Once the this compound has been distilled, remove the heat source promptly.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at Atmospheric PressureBoiling Point (°C) at Reduced PressureRefractive Index (n20/D)
This compound C₁₀H₁₂O148.20235123-125 @ 2.67 kPa[1]1.511-1.513[1][3]
BenzaldehydeC₇H₆O106.12178-18062 @ 1.3 kPa1.546
BenzylideneacetoneC₁₀H₁₀O146.19260-262[6]137-142 @ 2.1 kPa[7]~1.584 (at 45.9 °C)[6]
4-Phenyl-2-butanolC₁₀H₁₄O150.22238-239118-120 @ 1.9 kPa1.514

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

This protocol outlines the purification of crude this compound using fractional distillation under reduced pressure.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus using clean, dry glassware. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer adapter, a condenser, a vacuum adapter, and receiving flasks.

  • Use a magnetic stir bar in the round-bottom flask for smooth boiling.

  • Lightly grease all ground-glass joints with vacuum grease to ensure a good seal.

  • Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.

  • Connect the vacuum adapter to a vacuum trap and a vacuum pump via thick-walled tubing.

2. Procedure:

  • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.

  • Begin stirring the crude this compound.

  • Turn on the vacuum pump to slowly evacuate the system.

  • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

  • Slowly increase the heat until the this compound begins to boil and the vapor line starts to rise up the fractionating column.

  • Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.[4][5]

  • Collect any low-boiling forerun in a separate receiving flask.

  • When the temperature at the distillation head stabilizes to the boiling point of this compound at the working pressure, change to a clean receiving flask to collect the main fraction.

  • Continue distillation at a slow and steady rate (approximately 1-2 drops per second) while monitoring the temperature and pressure.

  • If the temperature begins to rise significantly, it indicates the start of the distillation of higher-boiling impurities. At this point, change the receiving flask to collect this final fraction.

  • Stop the distillation before the distillation flask goes to dryness to prevent the formation of potentially explosive peroxides and charring of the residue.

  • Turn off the heating mantle and allow the system to cool down to room temperature.

  • Slowly and carefully release the vacuum before turning off the vacuum pump.

  • Disassemble the apparatus and characterize the collected fractions.

Mandatory Visualization

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_completion Completion & Analysis A Assemble Fractional Distillation Apparatus B Charge Flask with Crude this compound A->B C Start Stirring & Apply Vacuum B->C D Begin Heating C->D E Collect Forerun (Low-Boiling Impurities) D->E F Collect Main Fraction (Pure this compound) E->F G Collect Final Fraction (High-Boiling Impurities) F->G H Stop Heating & Cool G->H I Release Vacuum H->I J Characterize Fractions (GC, Refractive Index) I->J

Caption: Workflow for the purification of this compound by fractional distillation.

References

Technical Support Center: Base-Catalyzed Synthesis of Benzylacetone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the base-catalyzed synthesis of benzylacetone.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the Claisen-Schmidt condensation of benzaldehyde and acetone to synthesize this compound.

FAQs

Issue 1: Low or No Product Yield

  • Q1: I followed the protocol, but my yield of this compound is very low. What are the possible causes?

    A: Low yields in this compound synthesis can arise from several factors. Firstly, ensure the purity of your starting materials. Benzaldehyde can oxidize to benzoic acid upon exposure to air, which will not participate in the desired reaction[1]. It is recommended to use freshly distilled benzaldehyde. Secondly, the concentration and quality of the base catalyst are critical. An old or improperly stored base (e.g., sodium hydroxide) may have absorbed atmospheric carbon dioxide, reducing its effectiveness[2]. A catalyst concentration that is too low can lead to a slow and incomplete reaction, favoring the formation of sticky side products[1]. Finally, reaction time and temperature are crucial parameters. Ensure the reaction has been allowed to proceed for a sufficient duration to reach completion[2].

Issue 2: Formation of an Oily or Waxy Product Instead of a Crystalline Solid

  • Q2: My reaction produced a yellow oil that won't crystallize. What went wrong?

    A: The formation of an oily or waxy product is a common issue and often points to the presence of impurities. One of the primary culprits is an excess of unreacted benzaldehyde, which can result in a greasy product that is difficult to crystallize[1][2]. This can be mitigated by using a molar excess of acetone or by the slow, dropwise addition of benzaldehyde to the reaction mixture[1][2]. Side reactions can also generate oily impurities that hinder crystallization. If the product "crashes out" of solution too quickly during recrystallization, it can trap these impurities. To resolve this, ensure the crude product is thoroughly washed with cold water to remove any residual base and water-soluble byproducts. Slow cooling during recrystallization is essential for the formation of well-defined crystals[1]. If crystallization fails, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. If these methods are unsuccessful, the product can be isolated by extraction with an organic solvent, followed by purification via column chromatography[2].

Issue 3: Presence of Significant Side Products

  • Q3: My analytical data (TLC, GC-MS, NMR) shows the presence of significant impurities. What are the likely side reactions?

    A: Several side reactions can occur during the base-catalyzed synthesis of this compound, leading to a mixture of products. The most common side reactions are:

    • Dibenzalacetone Formation: This is the most prevalent side reaction, where a second molecule of benzaldehyde reacts with the this compound product[3][4]. This is especially favored if the molar ratio of benzaldehyde to acetone is high.

    • Acetone Self-Condensation: Two molecules of acetone can react in a self-condensation reaction to form mesityl oxide[5].

    • Cannizzaro Reaction of Benzaldehyde: As benzaldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield benzyl alcohol and benzoic acid[1][6][7]. This is more likely to occur at higher base concentrations.

    • Polymerization of Benzaldehyde: At elevated temperatures, benzaldehyde can polymerize[8].

  • Q4: How can I minimize the formation of dibenzalacetone?

    A: The formation of dibenzalacetone is a common issue as the initial product, this compound, still possesses acidic α-hydrogens that can react with another molecule of benzaldehyde[3]. The most effective way to minimize this side reaction is to use a molar excess of acetone relative to benzaldehyde[2][9]. This increases the probability that the enolate formed from acetone will react with benzaldehyde rather than the enolate of this compound. Some modern approaches, like using a stirring-induced emulsion system, can achieve very high selectivity (99 ± 1%) for this compound by physically separating the reactants and catalyst, thus preventing the secondary reaction[3][4].

  • Q5: My purified product has a low melting point. What does this indicate?

    A: A low and/or broad melting point range for your this compound is a strong indicator of the presence of impurities[1]. Pure trans-benzylacetone has a sharp melting point. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. The most likely impurity causing this is dibenzalacetone, which has a higher melting point than this compound.

Quantitative Data on Side Product Formation

The following table summarizes data on the selectivity for this compound formation under various reaction conditions, highlighting strategies to minimize the formation of the common side product, dibenzalacetone.

Acetone:Benzaldehyde Molar RatioCatalystTemperature (°C)Reaction Time (h)Benzaldehyde Conversion (%)Selectivity for this compound (%)Reference
1:10.2 M NaOH (in emulsion)Room Temp2493 ± 299 ± 1[10]
3:10.2 M NaOH (in emulsion)25495 ± 299 ± 1[5]
3:10.2 M NaOH (in emulsion)35295 ± 299 ± 1[5]
3:10.2 M NaOH (in emulsion)45195 ± 299 ± 1[5]
2.75:110% NaOH25-312.25~65-78 (Yield)Not specified, but excess acetone used to minimize dibenzalacetone[11]

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of this compound via Stirring-Induced Emulsion

This protocol is adapted from Sun et al. (2022) and is designed to achieve high selectivity for this compound by minimizing the formation of dibenzalacetone[3][4].

Materials:

  • Benzaldehyde

  • Acetone

  • Cyclohexane

  • 4 M Sodium Hydroxide (NaOH) solution

  • Ultrapure water

  • Separating funnel

  • Mechanical stirrer

Procedure:

  • Prepare the organic phase by dissolving 10 mL (98 mmol) of benzaldehyde in 30 mL of cyclohexane.

  • Prepare the aqueous phase by dissolving 21.8 mL (294 mmol) of acetone in 30 mL of ultrapure water.

  • Combine the organic and aqueous phases in a reaction vessel equipped with a mechanical stirrer. An interface between the two phases will be visible.

  • To the biphasic mixture, add 1.5 mL of 4 M NaOH solution.

  • Stir the mixture vigorously (e.g., 1000 rpm) to create a dynamic emulsion.

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress by taking samples from the organic layer and analyzing by GC-FID.

  • Upon completion, stop the stirring and allow the phases to separate in a separating funnel.

  • Isolate the upper organic layer containing the this compound product.

  • The product can be further purified by removing the solvent under reduced pressure.

Visualizations

Reaction Pathways Diagram

Side_Reactions cluster_main Main Reaction: this compound Synthesis cluster_side Side Reactions cluster_diben Dibenzalacetone Formation cluster_acetone_self Acetone Self-Condensation cluster_cannizzaro Cannizzaro Reaction benzaldehyde1 Benzaldehyde intermediate Aldol Adduct benzaldehyde1->intermediate + Enolate acetone Acetone enolate Acetone Enolate acetone->enolate + OH⁻ mesityl_oxide Mesityl Oxide enolate->mesityl_oxide + Acetone - H₂O enolate->mesityl_oxide This compound This compound (Product) intermediate->this compound - H₂O benzylacetone_enolate This compound Enolate This compound->benzylacetone_enolate + OH⁻ This compound->benzylacetone_enolate benzaldehyde2 Benzaldehyde diben_intermediate Second Adduct benzaldehyde2->diben_intermediate + this compound Enolate dibenzalacetone Dibenzalacetone diben_intermediate->dibenzalacetone - H₂O acetone2 Acetone benzaldehyde3 Benzaldehyde benzyl_alcohol Benzyl Alcohol benzaldehyde3->benzyl_alcohol + OH⁻, H₂O benzaldehyde4 Benzaldehyde benzoic_acid Benzoic Acid benzaldehyde4->benzoic_acid + OH⁻

Caption: Main and side reaction pathways in the base-catalyzed synthesis of this compound.

Experimental Workflow Diagram

Workflow start Start prep_organic Prepare Organic Phase (Benzaldehyde in Cyclohexane) start->prep_organic prep_aqueous Prepare Aqueous Phase (Acetone in Water) start->prep_aqueous combine Combine Phases prep_organic->combine prep_aqueous->combine add_catalyst Add NaOH Solution combine->add_catalyst react Stir to Form Emulsion and React add_catalyst->react separate Stop Stirring, Separate Phases react->separate isolate Isolate Organic Layer separate->isolate purify Purify Product (Solvent Evaporation) isolate->purify end End purify->end

Caption: High-selectivity experimental workflow for this compound synthesis.

References

Improving the selectivity of the Claisen-Schmidt condensation for benzylacetone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Claisen-Schmidt condensation, focusing on the selective synthesis of benzylideneacetone. This resource is designed for researchers, scientists, and professionals in drug development to address common experimental challenges. Here you will find troubleshooting guidance and frequently asked questions to help you optimize your reaction for higher selectivity and yield.

Troubleshooting Guide

This guide addresses specific problems that can lead to low yield or poor selectivity in the synthesis of benzylideneacetone. Each problem is presented with its potential causes and corresponding solutions.

Problem Potential Causes Solutions & Recommendations
Low Yield of Benzylideneacetone 1. Incomplete Reaction: The reaction may not have proceeded to completion.[1] 2. Suboptimal Temperature: The reaction temperature may be too low, slowing down the reaction rate.[1][2] 3. Poor Reactant Solubility: Reactants may not be fully dissolved, leading to an incomplete reaction.[1] 4. Ineffective Catalyst: The base catalyst (e.g., NaOH) may have lost its potency.[1] 5. Product Loss During Workup: Significant product may be lost during extraction and purification steps.[1]1. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider extending the reaction time if starting materials are still present.[1] 2. Gentle heating (e.g., 40-50°C) can sometimes be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.[1][2] 3. Ensure you are using an appropriate solvent, such as ethanol, and that all reactants are fully dissolved before initiating the reaction.[1] 4. Use a fresh, high-purity catalyst for the reaction.[1] 5. To maximize precipitation, ensure the solution is thoroughly cooled in an ice bath. Inducing crystallization by scratching the inside of the flask can also be effective.[1]
Product is Contaminated with Dibenzylideneacetone 1. Incorrect Stoichiometry: Using a 1:2 or higher molar ratio of acetone to benzaldehyde favors the formation of dibenzylideneacetone.[3][4] 2. Prolonged Reaction Time or High Temperature: These conditions can encourage a second condensation reaction.[2][3]1. To synthesize benzylideneacetone selectively, use a molar excess of acetone (e.g., a 3:1 ratio of acetone to benzaldehyde).[3] 2. Monitor the reaction closely with TLC and stop it once the formation of the desired product is maximized.[3]
Product is Contaminated with Benzaldehyde 1. Incomplete Reaction: The reaction has not gone to completion.[3] 2. Inefficient Purification: The purification process did not effectively remove unreacted benzaldehyde.[3]1. Ensure sufficient reaction time and optimal temperature.[3] 2. Wash the crude product with a sodium bisulfite solution to effectively remove any unreacted benzaldehyde.[3]
Reaction Mixture is a Thick, Sticky Oil and Fails to Solidify 1. Presence of Impurities: Impurities or an excess of benzaldehyde can inhibit crystallization.[3]1. Attempt to induce crystallization by scratching the inner surface of the reaction flask with a glass rod.[3] 2. Adding a small seed crystal of pure benzylideneacetone can also initiate solidification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the Claisen-Schmidt condensation for benzylideneacetone, and how can it be minimized?

A1: The primary side reaction is the formation of dibenzylideneacetone, which occurs when a second molecule of benzaldehyde reacts with the newly formed benzylideneacetone. This process is favored when benzaldehyde is in excess.[5][6] To minimize this, a molar excess of acetone should be used, which shifts the equilibrium towards the formation of the mono-condensed product, benzylideneacetone.[3][6] A novel approach involves a stirring-induced emulsion technique, which can achieve a selectivity of 99 ± 1% for benzylideneacetone.[7][8] In this method, the reaction occurs at the interface of an organic-aqueous phase, and the newly formed benzylideneacetone diffuses into the organic phase, preventing further reaction.[6][7][8]

Q2: How does the choice of catalyst affect the selectivity of the reaction?

A2: The choice of catalyst is crucial for the reaction's success. While sodium hydroxide (NaOH) is a commonly used and effective base catalyst, other options have been explored to improve yields and selectivity.[2][9][10] For instance, solid NaOH has been used in solvent-free conditions to achieve high yields of both mono- and bis-benzylideneacetone.[11] The catalytic activity of different bases can vary, with solid NaOH sometimes outperforming KOH, NaOAc, and NH4OAc.[12] Additionally, heterogeneous catalysts like hydrotalcites have been investigated to enhance selectivity and facilitate easier separation.[13][14]

Q3: Can microwave-assisted synthesis improve the selectivity for benzylideneacetone?

A3: Yes, microwave-assisted synthesis has been shown to be an efficient method for producing benzylideneacetone with high selectivity and in shorter reaction times compared to conventional heating.[9] This technique can help avoid the formation of by-products, including the self-condensation of acetone.[9][15] In many cases, the desired products are obtained in excellent yields without the need for further purification.[9]

Q4: What is the role of the solvent in this reaction?

A4: The solvent plays a significant role in the Claisen-Schmidt condensation. Ethanol is commonly used as it can dissolve both the reactants and the base catalyst.[3][5] However, solvent-free conditions have also been successfully employed, often using a grinding technique with a solid catalyst like NaOH, which can lead to quantitative yields.[10][11] The choice of solvent can also influence the reaction rate and selectivity. For example, in emulsion systems, using cyclohexane as the solvent has been shown to yield better results than toluene.[16]

Q5: How can I purify the final benzylideneacetone product?

A5: After the reaction is complete, the mixture is typically neutralized with a dilute acid.[3] The crude product can then be extracted using a suitable organic solvent like diethyl ether or ethyl acetate.[3] The organic layer should be washed with water and a saturated sodium chloride solution, then dried over an anhydrous salt like magnesium sulfate.[3] Final purification is usually achieved through recrystallization from an appropriate solvent system, such as ethanol/water or hexanes, to obtain pure yellow crystals of benzylideneacetone.[3][5]

Data Presentation

Table 1: Comparison of Different Synthetic Methodologies

MethodologyCatalystSolventAcetone:Benzaldehyde RatioTemperatureTimeYieldSelectivity for BenzylideneacetoneReference
Conventional Heating NaOHEthanol/Water2:120-25°C30 min~70-85%Moderate; dibenzylideneacetone is a common byproduct[4]
Microwave Irradiation NaOHAcetone (as solvent)13.6:140°C35 minGood to ExcellentHigh; formation of dibenzylideneacetone is often avoided[9]
Solvent-Free Grinding Solid NaOH (20 mol%)None1:1Room Temp5 min96%High[11]
Emulsion Synthesis NaOHCyclohexane/Water3:1Room Temp4 h96 ± 2%99 ± 1%[7][8][16]

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of Benzylideneacetone

This protocol is adapted for the preferential synthesis of benzylideneacetone using a molar excess of acetone.[3]

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve sodium hydroxide in water, then add ethanol.

  • Cool the resulting solution in an ice bath to lower its temperature.

  • In a separate beaker, mix benzaldehyde with a 3-fold molar excess of acetone.

  • Add the benzaldehyde-acetone mixture dropwise to the cooled NaOH solution while stirring vigorously.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for the specified time, monitoring the reaction's progress by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid until it becomes slightly acidic.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water and a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude benzylideneacetone.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes).

Visualizations

Claisen_Schmidt_Pathway Claisen-Schmidt Reaction Pathway for Benzylideneacetone Benzaldehyde Benzaldehyde Benzylideneacetone Benzylideneacetone (Desired Product) Benzaldehyde->Benzylideneacetone Dibenzylideneacetone Dibenzylideneacetone (Side Product) Benzaldehyde->Dibenzylideneacetone Acetone Acetone Enolate Acetone Enolate Acetone->Enolate + Base Enolate->Benzylideneacetone + Benzaldehyde - H2O Benzylideneacetone->Dibenzylideneacetone + Benzaldehyde + Base - H2O Base Base (NaOH)

Caption: Reaction pathway for the synthesis of benzylideneacetone.

Experimental_Workflow Experimental Workflow for Optimizing Selectivity Start Start: Define Reaction Prepare Prepare Reactants (Excess Acetone) Start->Prepare Setup Set Up Reaction (Cooling, Stirring) Prepare->Setup Reaction Run Reaction (Monitor by TLC) Setup->Reaction Workup Workup & Neutralization Reaction->Workup Purify Purification (Recrystallization) Workup->Purify Analyze Analyze Product (Yield, Purity) Purify->Analyze End End: Pure Product Analyze->End Troubleshooting_Guide Troubleshooting Decision Tree Start Low Selectivity Issue CheckRatio Check Acetone: Benzaldehyde Ratio Start->CheckRatio CheckTimeTemp Check Reaction Time & Temperature CheckRatio->CheckTimeTemp Ratio >= 3:1 IncreaseRatio Solution: Increase Acetone Ratio (e.g., 3:1) CheckRatio->IncreaseRatio Ratio < 3:1 OptimizeTimeTemp Solution: Reduce Time/Temp, Monitor with TLC CheckTimeTemp->OptimizeTimeTemp Prolonged/High Temp

References

Technical Support Center: Catalyst Selection for Efficient Benzylacetone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the efficient production of benzylacetone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: a Claisen-Schmidt condensation to form benzylideneacetone, followed by the hydrogenation of the carbon-carbon double bond.

Issue 1: Low or No Yield of Benzylideneacetone in Claisen-Schmidt Condensation

Possible CauseRecommended Solution
Ineffective Base Catalyst The base catalyst (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO₂, reducing its activity. Use a fresh, high-purity base for the reaction.[1]
Low Reaction Temperature The rate of a Claisen-Schmidt condensation is temperature-dependent. A low temperature can significantly slow down the reaction rate.[1] Maintain the reaction temperature within the optimal range, typically between 20-40°C.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Increase the reaction time if necessary. A typical reaction time is 2-3 hours under optimal temperature conditions.[1]
Improper Molar Ratio of Reactants An incorrect ratio of benzaldehyde to acetone can lead to a lower yield. While a 1:1 stoichiometric ratio is theoretical, using an excess of acetone can favor the formation of the mono-condensation product, benzylideneacetone.[1]

Issue 2: Formation of a Yellow Oil Instead of a Solid Precipitate for Benzylideneacetone

Possible CauseRecommended Solution
Presence of Impurities Impurities in the starting materials (benzaldehyde or acetone) can interfere with the crystallization process.[1] Ensure the purity of your reactants before starting the experiment.
Excess Benzaldehyde An excess of benzaldehyde can lead to the formation of oily side products.[1] Use a molar excess of acetone to drive the reaction towards the desired product.[1]
Supersaturation The product may be supersaturated in the solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure benzylideneacetone.[1]

Issue 3: Product is Contaminated with Dibenzylideneacetone

Possible CauseRecommended Solution
Incorrect Stoichiometry Using a molar ratio of benzaldehyde to acetone of 1:1 or higher favors the formation of the double condensation product, dibenzylideneacetone.[1] To synthesize benzylideneacetone, a molar excess of acetone should be used.[1]
Prolonged Reaction Time at Higher Temperatures These conditions can promote the second condensation reaction. Monitor the reaction closely by TLC and stop it once the formation of the desired product is maximized.[1]

Issue 4: Decreased or No Catalytic Activity During Hydrogenation of Benzylideneacetone

Possible CauseRecommended Solution
Catalyst Poisoning Impurities in the substrate or solvent, such as sulfur or nitrogen compounds, can poison the palladium catalyst. Purify the benzylideneacetone and solvent before the hydrogenation step.
Improper Catalyst Handling Palladium on carbon (Pd/C) is pyrophoric and can be deactivated by exposure to air. Handle the catalyst under an inert atmosphere (e.g., Argon or Nitrogen).[2]
Sintering of the Catalyst High reaction temperatures can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area. Operate at the lowest effective temperature to minimize sintering.[2]
Leaching of the Active Metal The active palladium metal may leach into the reaction mixture. Consider using a different solvent or a more stable catalyst support to minimize leaching.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is a two-step synthesis. The first step is the Claisen-Schmidt condensation of benzaldehyde and acetone in the presence of a base catalyst (like NaOH or KOH) to form benzylideneacetone.[3][4] The second step is the selective hydrogenation of the carbon-carbon double bond of benzylideneacetone to yield this compound, often using a palladium catalyst.[5]

Q2: Which catalyst is best for the Claisen-Schmidt condensation to produce benzylideneacetone?

A2: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common and effective base catalysts for this reaction.[1] The choice may depend on the specific reaction conditions and desired solvent, as their solubility can differ.

Q3: How can I avoid the formation of the side-product dibenzylideneacetone?

A3: The formation of dibenzylideneacetone is a common side reaction.[3][4] To minimize its formation, it is crucial to use a molar excess of acetone relative to benzaldehyde.[1] This shifts the equilibrium towards the mono-substituted product, benzylideneacetone. Monitoring the reaction by TLC and stopping it at the optimal time is also important.[1]

Q4: My benzylideneacetone product is an oil and won't crystallize. What should I do?

A4: This is a common issue that can be caused by impurities or an excess of benzaldehyde.[1] You can try to induce crystallization by scratching the inner surface of the reaction flask with a glass rod or by adding a seed crystal of pure product.[1] If this fails, you may need to purify the oil using column chromatography.

Q5: What catalysts are recommended for the hydrogenation of benzylideneacetone to this compound?

A5: Palladium-based catalysts are highly effective for this hydrogenation. Palladium on activated carbon (Pd/C) and palladium on aluminum oxide (Pd/Al₂O₃) are commonly used.[5]

Q6: What are the typical reaction conditions for the hydrogenation step?

A6: The hydrogenation is typically carried out at temperatures ranging from 20 to 100°C and hydrogen pressures from 1 to 20 bar.[5] The reaction is often run without a solvent.[5]

Data Presentation

Table 1: Comparison of Catalysts for Claisen-Schmidt Condensation (Synthesis of Benzylideneacetone)

CatalystReactant Ratio (Benzaldehyde:Acetone)SolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Reference
NaOH1:1 (equivalent)Water/Cyclohexane252493 ± 299 ± 1[3]
NaOH1:3 (equivalent)Water/Cyclohexane25496 ± 299 ± 1[6]
NaOH1:3 (equivalent)Water/Toluene25473 ± 299 ± 1[6]
NaOH1:1 (equivalent)Water/Ethanol25597 ± 280 ± 1[6]
NaOH1:3 (equivalent)Water/Ethanol251.598 ± 292 ± 1[6]
A-2XMP Resin1:1 (molar)-Room Temp-82-94-[7]

Table 2: Comparison of Catalysts for Hydrogenation of Benzylideneacetone (Synthesis of this compound)

CatalystSubstrate:Catalyst (w/w)SolventTemperature (°C)H₂ Pressure (bar)Reaction Time (h)Yield (%)Selectivity (%)Reference
Pd/C or Pd/Al₂O₃1:0.00001 to 1:0.01None50-801-56-15High-[5]
Pd(OAc)₂/K-formate-DMF---97-[5]
Pd/SiO₂-AlPO₄-Methanol----100[5]
AuPd/TiO₂ (Oxidation) + TiO₂ (Condensation) + Pt/TiO₂ (Reduction)-Flow Reactor115-1305-56 (from benzyl alcohol)-[8]

Experimental Protocols

Protocol 1: Synthesis of Benzylideneacetone via Claisen-Schmidt Condensation

This protocol is a general guideline and may require optimization based on laboratory conditions.

  • Reactant Preparation: In a flask, dissolve benzaldehyde in ethanol. In a separate container, prepare an aqueous solution of sodium hydroxide.

  • Reaction Setup: Place the flask containing the benzaldehyde solution in an ice bath to cool.

  • Addition of Reactants: Slowly add the sodium hydroxide solution to the cooled benzaldehyde solution with constant stirring. Then, add acetone dropwise while maintaining the temperature.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). A precipitate of benzylideneacetone should form.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound via Hydrogenation of Benzylideneacetone

Caution: Hydrogen gas is flammable, and palladium catalysts can be pyrophoric. This procedure should be carried out in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup: Place benzylideneacetone and the palladium catalyst (e.g., 5% Pd/C) in a high-pressure reactor (autoclave).

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 bar).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-80°C) and stir vigorously.

  • Monitoring: Monitor the reaction by observing the hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The resulting liquid is this compound and can be purified further by distillation if necessary.

Mandatory Visualization

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Acetone Acetone Enolate Ion Enolate Ion Acetone->Enolate Ion + OH⁻ Alkoxide Intermediate Alkoxide Intermediate Enolate Ion->Alkoxide Intermediate + Benzaldehyde β-Hydroxy Ketone β-Hydroxy Ketone Alkoxide Intermediate->β-Hydroxy Ketone + H₂O Benzylideneacetone Benzylideneacetone β-Hydroxy Ketone->Benzylideneacetone - H₂O

Caption: Mechanism of the Claisen-Schmidt condensation for benzylideneacetone synthesis.

Experimental_Workflow Start Start Reactant Preparation Prepare Benzaldehyde and Acetone Solutions Start->Reactant Preparation Claisen-Schmidt Condensation Base-Catalyzed Condensation Reactant Preparation->Claisen-Schmidt Condensation Add Base Catalyst Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) Claisen-Schmidt Condensation->Hydrogenation Isolate Benzylideneacetone Purification Purification of This compound Hydrogenation->Purification Filter Catalyst Final Product Final Product Purification->Final Product

Caption: General experimental workflow for the two-step synthesis of this compound.

References

Removal of unreacted benzaldehyde from benzylacetone product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted benzaldehyde from benzylacetone products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue: Low yield of this compound after purification.

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Before starting the purification process, ensure the Claisen-Schmidt condensation reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) until the benzaldehyde spot is no longer visible.

  • Possible Cause 2: Product Loss During Extraction.

    • Solution: Minimize the number of liquid-liquid extraction steps. Ensure the pH of the aqueous layer is neutral before extraction to prevent the product from partitioning into the aqueous phase.

  • Possible Cause 3: Product Loss During Recrystallization.

    • Solution: Avoid using an excessive amount of solvent for recrystallization, as this will lead to the product remaining in the mother liquor. Ensure the solution is fully saturated at the solvent's boiling point and allow for slow cooling to maximize crystal formation.

  • Possible Cause 4: Product Decomposition.

    • Solution: this compound can be sensitive to high temperatures. If using distillation, perform it under vacuum to lower the boiling point and prevent thermal degradation.[1]

Issue: Presence of unreacted benzaldehyde in the final product.

  • Possible Cause 1: Inefficient Purification.

    • Solution 1: Sodium Bisulfite Wash: Wash the crude product with a saturated sodium bisulfite solution. This forms a water-soluble adduct with the benzaldehyde, which can then be removed in the aqueous phase during extraction.[2]

    • Solution 2: Column Chromatography: If other purification methods fail, silica gel column chromatography can be a highly effective method for separating this compound from benzaldehyde due to their polarity difference.

Issue: The purified this compound is an oil instead of a solid.

  • Possible Cause 1: Residual Solvent.

    • Solution: Ensure all solvent has been removed under reduced pressure using a rotary evaporator. For stubborn residual solvents, placing the product under high vacuum for an extended period can be effective.

  • Possible Cause 2: Presence of Impurities.

    • Solution: The presence of impurities can lower the melting point of the product, causing it to be an oil at room temperature. Further purification by column chromatography or a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted benzaldehyde from this compound?

A1: The most common methods include vacuum distillation, recrystallization, column chromatography, and chemical methods such as washing with a sodium bisulfite solution.[2]

Q2: How does a sodium bisulfite wash work to remove benzaldehyde?

A2: Sodium bisulfite reacts with the aldehyde group of benzaldehyde to form a water-soluble bisulfite adduct. This adduct is then easily separated from the organic layer containing the this compound product during a liquid-liquid extraction.[3][4]

Q3: What is the best solvent for recrystallizing this compound?

A3: A mixed solvent system of ethanol and water is commonly used for the recrystallization of this compound.[2] The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy, after which it is allowed to cool slowly.

Q4: When is vacuum distillation the preferred method of purification?

A4: Vacuum distillation is ideal for large-scale purification and for separating this compound from non-volatile impurities. It is also preferred because it lowers the boiling point of this compound, preventing potential thermal decomposition that can occur at its atmospheric boiling point.[1]

Q5: How can I monitor the purity of my this compound during the purification process?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of the final product's purity.[5]

Data Presentation: Comparison of Purification Methods

The following table summarizes the effectiveness of different methods for the removal of unreacted benzaldehyde from this compound.

Purification MethodTypical PurityTypical Recovery YieldTime RequiredAdvantagesDisadvantages
Vacuum Distillation >98%[6][7]80-90%2-4 hoursEffective for large scale; removes non-volatile impurities.Requires specialized equipment; potential for thermal decomposition if not controlled properly.
Recrystallization 95-99%70-85%[7]3-6 hoursSimple setup; can yield high-purity crystals.Yield can be lower than other methods; finding the right solvent is crucial.
Column Chromatography >99%60-80%4-8 hoursHighly effective for separating compounds with similar properties.Time-consuming; requires significant amounts of solvent.
Sodium Bisulfite Wash >95% (after extraction)>90%1-2 hoursQuick and efficient for removing aldehyde impurities.Does not remove other types of impurities; requires subsequent extraction.

Experimental Protocols

1. Vacuum Distillation

  • Apparatus: A standard vacuum distillation setup including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, a vacuum source, and a heating mantle with a stirrer.

  • Procedure:

    • Place the crude this compound in the round-bottom flask with a magnetic stir bar.

    • Assemble the distillation apparatus and ensure all joints are properly sealed.

    • Apply vacuum to the system, gradually reducing the pressure.

    • Begin heating the flask gently with stirring.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum (approx. 115-120 °C at 10 mmHg).

    • Discontinue heating and allow the apparatus to cool before releasing the vacuum.

2. Recrystallization

  • Materials: Crude this compound, ethanol, deionized water, Erlenmeyer flask, hot plate, ice bath, Buchner funnel, and filter paper.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the crude product completely.

    • While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum.

3. Column Chromatography

  • Materials: Crude this compound, silica gel, a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), a chromatography column, collection tubes.

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting the column with the solvent system, collecting fractions in separate tubes.

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

4. Sodium Bisulfite Wash (Liquid-Liquid Extraction)

  • Materials: Crude this compound, saturated sodium bisulfite solution, an organic solvent for extraction (e.g., diethyl ether), a separatory funnel.

  • Procedure:

    • Dissolve the crude this compound in a suitable organic solvent in a separatory funnel.

    • Add an equal volume of saturated sodium bisulfite solution and shake the funnel vigorously for 2-3 minutes, periodically venting the pressure.

    • Allow the layers to separate. The aqueous layer (bottom) will contain the benzaldehyde-bisulfite adduct.

    • Drain the aqueous layer.

    • Wash the organic layer with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified this compound.[3][8]

Visualizations

Removal_of_Unreacted_Benzaldehyde cluster_workflow Workflow for Benzaldehyde Removal start Crude this compound (with Benzaldehyde impurity) wash Sodium Bisulfite Wash (Liquid-Liquid Extraction) start->wash separate Separate Aqueous and Organic Layers wash->separate organic_layer Organic Layer (this compound) separate->organic_layer Contains Product aqueous_layer Aqueous Layer (Benzaldehyde-Bisulfite Adduct) separate->aqueous_layer Contains Impurity dry Dry Organic Layer organic_layer->dry evaporate Solvent Evaporation dry->evaporate end Pure this compound evaporate->end

Caption: Workflow for removing unreacted benzaldehyde using sodium bisulfite wash.

References

Scale-up considerations for industrial benzylacetone production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and production of benzylacetone. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method involves a two-step process. First, benzaldehyde and acetone undergo a base-catalyzed aldol condensation (specifically a Claisen-Schmidt condensation) to produce benzylideneacetone.[1][2] This intermediate is then selectively hydrogenated to yield this compound.[1][3][4]

Q2: What are the primary byproducts to be aware of during the initial condensation reaction?

A2: The main byproduct is dibenzylideneacetone, which forms when a second molecule of benzaldehyde reacts with benzylideneacetone.[5][6][7] This occurs because acetone has acidic alpha-hydrogens on both sides of the carbonyl group.[5][8] Self-condensation of acetone can also occur under basic conditions.[8]

Q3: How can the formation of the dibenzylideneacetone byproduct be minimized?

A3: To favor the formation of the desired mono-condensation product (benzylideneacetone), a stoichiometric excess of acetone relative to benzaldehyde is typically used.[5][9] Industrial processes may use up to five times the amount of acetone.[5][6] Another innovative approach is to use a stirring-induced emulsion system without surfactants, which can achieve selectivities for this compound of around 99%.[5][10][11]

Q4: What catalysts are recommended for the hydrogenation of benzylideneacetone to this compound?

A4: For industrial-scale production, palladium-based catalysts are highly effective and advantageous due to their efficiency and lower toxicity compared to other metals. Specifically, palladium on activated carbon (Pd/C) or palladium on aluminum oxide (Pd/Al₂O₃) are commonly used to selectively hydrogenate the carbon-carbon double bond while preserving the carbonyl group and aromatic ring.[12] Raney nickel is another catalyst used for this purpose.[3][12]

Q5: Are there any "green" or more environmentally friendly approaches to this compound synthesis?

A5: Yes, research has focused on greener synthesis routes. One notable method is a surfactant-free, stirring-induced emulsion technique for the Claisen-Schmidt condensation, which improves selectivity and simplifies product separation.[6][10][11] Another approach involves conducting the condensation under supercritical conditions, which eliminates the need for a catalyst and organic solvents.[13]

Troubleshooting Guides

Problem 1: Low or No Yield of Benzylideneacetone (Condensation Step)
Possible CauseRecommended Solution
Ineffective Base Catalyst The base (e.g., NaOH, KOH) may be old or have reacted with atmospheric CO₂, reducing its effectiveness.[9] Use a fresh, high-purity base for the reaction.
Low Reaction Temperature The reaction rate may be too slow at lower temperatures.[9] Maintain the temperature within the optimal range, typically 20-40°C, to ensure a reasonable reaction rate without promoting side reactions.[14]
Insufficient Reaction Time The reaction may not have proceeded to completion.[9] Increase the reaction time and monitor progress using a suitable technique like Thin Layer Chromatography (TLC).
Impure Benzaldehyde Benzaldehyde can oxidize to benzoic acid, which will be neutralized by the base catalyst, reducing its availability for the condensation reaction.[9] Use freshly distilled benzaldehyde.[2]
Problem 2: Formation of a Yellow Oil Instead of a Solid Precipitate (Benzylideneacetone)
Possible CauseRecommended Solution
Presence of Impurities Impurities in the starting materials can interfere with crystallization.[9] Ensure the purity of both benzaldehyde and acetone.
Excess Benzaldehyde An excess of benzaldehyde can lead to oily side products and hinder crystallization.[9] Ensure acetone is used in stoichiometric excess.
Product Supersaturation The product may be supersaturated in the reaction mixture.[9] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure benzylideneacetone.[9] If this fails, extract the product with a suitable solvent, wash the organic layer, and then purify by distillation or recrystallization.[9]
Problem 3: Incomplete Hydrogenation or Formation of Side Products (Hydrogenation Step)
Possible CauseRecommended Solution
Catalyst Poisoning/Deactivation Impurities in the benzylideneacetone feed (e.g., sulfur compounds) can poison the palladium catalyst. Catalyst deactivation can also occur from reuse.[15] Ensure the benzylideneacetone is purified before hydrogenation.
Over-reduction The carbonyl group or aromatic ring can be reduced under harsh conditions, leading to byproducts like 4-phenyl-2-butanol.[12] Optimize reaction conditions (temperature and pressure) to ensure selective hydrogenation of the double bond. Typical conditions for palladium catalysts are 50-80°C and 1-5 bar hydrogen pressure.[12]
Poor Mass Transfer Inefficient mixing can limit the contact between hydrogen gas, the liquid phase, and the solid catalyst. Use a stirred autoclave with a gas-dispersion stirrer to ensure good mass transfer.[12]

Quantitative Data Summary

Table 1: Hydrogenation of Benzylideneacetone to this compound

CatalystTemperature (°C)Hydrogen Pressure (bar)Reaction Time (h)Yield (%)Purity (%)Reference
5% Pd on Al₂O₃7556-98.7[12]
5% Pd on Activated Carbon (40% water)55217-98.2[12]
Raney Ni48-50Atmospheric4-595.7-[3]

Table 2: Claisen-Schmidt Condensation for Benzalacetone

SystemAcetone/Benzaldehyde RatioTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Reference
Stirring-Induced Emulsion (Water/Cyclohexane)3:12549699[10]
Homogeneous (Water/Ethanol)1:14539863[10]
Supercritical Conditions8:1 to 10:1350-4000.25-0.33>99>92[13]

Experimental Protocols

Protocol 1: Synthesis of Benzylideneacetone via Claisen-Schmidt Condensation

This protocol is adapted from established laboratory procedures.[2]

  • Reactant Preparation : In a reaction vessel equipped with a mechanical stirrer and cooling bath, mix 11.0 moles of acetone and 4.0 moles of freshly distilled benzaldehyde with 400 mL of water.

  • Catalyst Addition : While stirring and maintaining the temperature between 25-31°C, slowly add 100 mL of a 10% aqueous sodium hydroxide solution. The addition should take approximately 30-60 minutes.

  • Reaction : Continue stirring the mixture at room temperature for an additional 2 to 2.5 hours.

  • Neutralization : Carefully add dilute hydrochloric acid until the mixture is acidic to litmus paper. This will quench the reaction.

  • Work-up : Two layers will form. Separate the layers. Extract the lower aqueous layer with benzene (or another suitable organic solvent). Combine the organic extract with the initial upper oily layer.

  • Washing : Wash the combined organic phase with water to remove any remaining salts or acid.

  • Solvent Removal : Remove the solvent by distillation.

  • Purification : Distill the remaining crude product under reduced pressure to obtain pure benzylideneacetone. The product should solidify upon cooling.

Protocol 2: Hydrogenation of Benzylideneacetone to this compound

This protocol is based on a patented industrial process.[12]

  • Reactor Setup : Charge a 5 L stirred autoclave equipped with a gas-dispersion stirrer with 1500 g of purified benzylideneacetone and 0.8 g of a 5% palladium on aluminum oxide catalyst.

  • Hydrogenation : Seal the autoclave and pressurize with hydrogen to 5 bar. Heat the mixture to 75°C and maintain vigorous stirring.

  • Reaction Monitoring : The reaction is typically complete within 6 hours. Monitor the uptake of hydrogen to determine the reaction endpoint.

  • Catalyst Removal : After cooling and depressurizing the reactor, filter the crude product to remove the palladium catalyst. The catalyst can potentially be recovered and reused.

  • Purification : Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 82-85°C at 2 mbar.

Visualizations

experimental_workflow reactant Raw Materials (Benzaldehyde, Acetone, NaOH) condensation Reaction & Neutralization reactant->condensation Claisen-Schmidt Condensation intermediate_product Crude Benzylideneacetone purification1 Purified Benzylideneacetone intermediate_product->purification1 Vacuum Distillation final_product Pure this compound workup Phase Separation & Extraction condensation->workup Quenched Mixture workup->intermediate_product hydrogenation Selective Hydrogenation purification1->hydrogenation H₂, Pd/C Catalyst filtration Catalyst Filtration hydrogenation->filtration Crude Product final_purification Final Vacuum Distillation filtration->final_purification Filtered Product final_purification->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide start_node Low Yield of Benzylideneacetone q1 Was Temp/Time Optimal? start_node->q1 Check Reaction Conditions check_node check_node cause_node cause_node solution_node solution_node cause1 Sub-optimal kinetics q1->cause1 No q2 Were Raw Materials Pure? q1->q2 Yes solution1 Increase temp to 20-40°C and/or increase time. Monitor with TLC. cause1->solution1 cause2 Oxidized Benzaldehyde or Impure Acetone q2->cause2 No q3 Was Base Catalyst Fresh? q2->q3 Yes solution2 Distill Benzaldehyde before use. cause2->solution2 cause3 Deactivated Base (e.g., from CO₂ absorption) q3->cause3 No end_node Consider other factors (e.g., stoichiometry, mixing efficiency) q3->end_node Yes solution3 Use fresh, high-purity NaOH or KOH. cause3->solution3

Caption: Troubleshooting guide for low yield in benzylideneacetone synthesis.

References

Technical Support Center: Analysis of Byproducts in Benzylacetone Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of benzylacetone and the analysis of its byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: this compound (4-phenylbutan-2-one) is typically synthesized in a two-step process. The first step is a base-catalyzed aldol condensation (specifically a Claisen-Schmidt condensation) between benzaldehyde and acetone to form benzylideneacetone (4-phenylbut-3-en-2-one). The second step involves the selective hydrogenation of the carbon-carbon double bond of benzylideneacetone.[1][2]

Q2: What are the most common byproducts observed during the Claisen-Schmidt condensation step to form benzylideneacetone?

A2: The most common byproducts include:

  • Dibenzalacetone: Formed when a second molecule of benzaldehyde reacts with benzylideneacetone.[3][4][5]

  • Mesityl Oxide and other acetone self-condensation products: Acetone can react with itself in the presence of a base.[6][7][8]

  • Unreacted Starting Materials: Residual benzaldehyde and acetone.

  • Benzoic Acid: Results from the oxidation of benzaldehyde, which can occur if the starting material is old or exposed to air.[9]

  • Benzyl Alcohol: Can be formed from the Cannizzaro reaction of benzaldehyde in the presence of a strong base.

Q3: What byproducts can be expected from the hydrogenation of benzylideneacetone to this compound?

A3: During the hydrogenation step, the primary byproduct of concern is:

  • 4-Phenyl-2-butanol: This results from the over-reduction of the ketone functional group in this compound.[10][11]

  • Unreacted Benzylideneacetone: Incomplete hydrogenation will leave residual starting material.[10]

Q4: How can I minimize the formation of dibenzalacetone?

A4: To minimize the formation of dibenzalacetone, you should use a molar excess of acetone relative to benzaldehyde.[12] This ensures that the enolate of acetone is more likely to react with benzaldehyde than the enolate of the benzylideneacetone product.[13] Controlling the reaction time and temperature is also crucial.

Q5: How can the self-condensation of acetone be prevented?

A5: The self-condensation of acetone can be minimized because benzaldehyde is a more reactive electrophile than acetone.[13] To further suppress this side reaction, the acetone can be added slowly to a mixture of benzaldehyde and the base catalyst, ensuring that the acetone enolate has a high concentration of the more reactive benzaldehyde to react with.[9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
High percentage of dibenzalacetone in GC-MS Incorrect stoichiometry (too much benzaldehyde or too little acetone). Reaction time was too long, allowing for a second condensation.Use at least a 2:1 molar ratio of acetone to benzaldehyde. Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the benzaldehyde has been consumed.
Significant peaks corresponding to mesityl oxide or other acetone self-condensation products The reaction was run without benzaldehyde present for a period, or the local concentration of acetone enolate was too high.Add the acetone dropwise to the reaction mixture containing benzaldehyde and the base catalyst.[9] Ensure proper mixing.
Presence of 4-Phenyl-2-butanol in the final product after hydrogenation Over-reduction of the ketone. The hydrogenation reaction was run for too long, at too high a pressure, or at too high a temperature.Reduce the reaction time, hydrogen pressure, or temperature. Monitor the reaction progress by GC to determine the point of complete benzylideneacetone consumption.
GC-MS shows a peak for benzoic acid The benzaldehyde starting material was partially oxidized.Use freshly distilled or high-purity benzaldehyde. Store benzaldehyde under an inert atmosphere and away from light.
Poor yield of this compound with significant unreacted starting materials Inefficient reaction conditions. The catalyst (base for condensation, hydrogenation catalyst) may be inactive. Reaction time may be too short or temperature too low.For condensation, ensure the base is not too dilute and that mixing is efficient. For hydrogenation, ensure the catalyst is active and not poisoned. Optimize reaction time and temperature based on small-scale trial runs.

Experimental Protocols

Synthesis of Benzylideneacetone (Claisen-Schmidt Condensation)
  • In a flask equipped with a stirrer, combine 100 mL of water, 80 mL of ethanol, and 10 g of sodium hydroxide. Cool this solution in an ice bath.

  • In a separate beaker, prepare a mixture of 10.6 g (0.1 mol) of benzaldehyde and 11.6 g (0.2 mol) of acetone.

  • Slowly add the benzaldehyde-acetone mixture to the cooled sodium hydroxide solution with vigorous stirring.

  • Maintain the temperature of the reaction mixture between 20-25°C.

  • Stir the mixture for 30 minutes. A yellow precipitate of benzylideneacetone should form.

  • Isolate the crude product by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from an ethanol/water mixture.

GC-MS Analysis Protocol

A general protocol for the analysis of the reaction mixture is as follows:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Visualizations

Benzylacetone_Synthesis_Pathway cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Hydrogenation Benzaldehyde Benzaldehyde Benzylideneacetone Benzylideneacetone Benzaldehyde->Benzylideneacetone Acetone Acetone Acetone->Benzylideneacetone Base NaOH / H2O Base->Benzylideneacetone Catalyst Benzylideneacetone_ref Benzylideneacetone Hydrogen H2 This compound This compound (Product) Hydrogen->this compound Catalyst Pd/C Catalyst->this compound Catalyst Benzylideneacetone_ref->this compound

Caption: Reaction pathway for the synthesis of this compound.

Byproduct_Formation cluster_dibenzalacetone Dibenzalacetone Formation cluster_acetone_self_condensation Acetone Self-Condensation Benzylideneacetone Benzylideneacetone Dibenzalacetone Dibenzalacetone (Byproduct) Benzylideneacetone->Dibenzalacetone Benzaldehyde Benzaldehyde Benzaldehyde->Dibenzalacetone Acetone1 Acetone MesitylOxide Mesityl Oxide (Byproduct) Acetone1->MesitylOxide Acetone2 Acetone Acetone2->MesitylOxide

Caption: Formation pathways for common condensation byproducts.

GCMS_Workflow Start Crude Reaction Mixture Dilution Dilute with Solvent Start->Dilution Injection Inject into GC-MS Dilution->Injection Separation Separation on GC Column Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Analysis (MS) Ionization->Detection Analysis Data Analysis (Library Search) Detection->Analysis

Caption: General workflow for GC-MS analysis of the reaction mixture.

References

Validation & Comparative

A Comparative Analysis of Benzylacetone and Benzaldehyde Reactivity in Aldol Condensation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the aldol condensation stands as a cornerstone for carbon-carbon bond formation. This guide provides a detailed comparison of the reactivity of two key carbonyl compounds, benzylacetone and benzaldehyde, in the context of this pivotal reaction. The discussion is tailored for researchers, scientists, and drug development professionals, offering insights into the factors governing their reactivity, supported by experimental data and detailed protocols.

Executive Summary

The reactivity of carbonyl compounds in aldol condensations is fundamentally dictated by two opposing roles: the nucleophilic character of the enolate formed from a carbonyl compound with α-hydrogens, and the electrophilic character of the carbonyl carbon. Benzaldehyde, an aromatic aldehyde lacking α-hydrogens, functions exclusively as an electrophile. In contrast, this compound, a ketone, possesses α-hydrogens on both sides of its carbonyl group, allowing it to potentially act as both a nucleophile (via enolate formation) and an electrophile.

Generally, aldehydes are more reactive electrophiles than ketones.[1] This is attributed to both electronic and steric factors. The carbonyl carbon of an aldehyde is less sterically hindered and more electrophilic than that of a ketone.[1] Consequently, in a mixed aldol condensation, the enolate of a ketone will preferentially attack the aldehyde. This principle is exemplified in the widely studied Claisen-Schmidt condensation.

Reactivity Comparison: this compound vs. Benzaldehyde

To objectively compare the reactivity of this compound and benzaldehyde, we must consider their distinct roles in an aldol condensation.

  • Benzaldehyde as an Electrophile: Benzaldehyde is a highly effective electrophile in aldol condensations. Its carbonyl carbon is readily attacked by nucleophiles, such as the enolates of ketones. The absence of α-hydrogens prevents self-condensation, simplifying the reaction profile.[2]

  • This compound as a Nucleophile (Enolate Precursor): this compound can form two different enolates due to the presence of α-hydrogens on both the methyl and methylene groups adjacent to the carbonyl. The acidity of these α-hydrogens is a key determinant of its nucleophilic potential. The presence of the phenyl group can influence the acidity of the adjacent methylene protons.

  • This compound as an Electrophile: While this compound can act as an electrophile, its reactivity in this role is significantly lower than that of benzaldehyde. The steric hindrance from the benzyl group and the methyl group, combined with the reduced electrophilicity of the ketone carbonyl, makes it a less favorable target for nucleophilic attack compared to an aldehyde.[1]

Experimental Data

The Claisen-Schmidt condensation of benzaldehyde with acetone to form benzalacetone, and subsequently dibenzalacetone, is a well-documented reaction that serves as a benchmark for the reactivity of benzaldehyde as an electrophile.

ReactantsProductCatalystSolventReaction TimeYield (%)Reference
Benzaldehyde, AcetoneDibenzalacetone10% NaOHEthanol/Water30 min90-94[3]
Benzaldehyde, AcetoneBenzalacetoneNaOHEthanol/Water30 min47.4[4]
Benzaldehyde, AcetoneDibenzalacetoneNaOHEthanol/Water30 min72[5]

Direct comparative experimental data for aldol condensations where this compound is the starting ketone is not as readily available in the literature. However, the reaction of benzalacetone (formed in situ from benzaldehyde and acetone) with another equivalent of benzaldehyde to form dibenzalacetone demonstrates that the enolate of benzalacetone is sufficiently reactive to participate in aldol condensations.[6]

Experimental Protocols

Protocol 1: Synthesis of Dibenzalacetone from Benzaldehyde and Acetone

This protocol details the Claisen-Schmidt condensation, highlighting the role of benzaldehyde as the electrophile.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Acetone (0.29 g, 5 mmol)

  • 10% Sodium Hydroxide solution (10 mL)

  • Ethanol (10 mL)

  • Water

Procedure:

  • In a flask, dissolve benzaldehyde and acetone in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add the sodium hydroxide solution with constant stirring.

  • Continue stirring for 30 minutes. A yellow precipitate of dibenzalacetone will form.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure dibenzalacetone.[3]

Protocol 2: Conceptual Aldol Condensation with this compound

While a specific, direct comparative protocol is not readily found, a conceptual protocol for the reaction of this compound as a nucleophile can be outlined. This would typically involve reacting this compound with a more reactive aldehyde (e.g., formaldehyde or a non-enolizable aliphatic aldehyde) in the presence of a base.

Conceptual Materials:

  • This compound

  • A suitable aldehyde electrophile (e.g., formaldehyde)

  • Base (e.g., NaOH or LDA)

  • Anhydrous solvent (e.g., THF if using LDA)

Conceptual Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add a strong base to generate the enolate of this compound.

  • Slowly add the aldehyde electrophile to the enolate solution at a controlled temperature.

  • Allow the reaction to proceed to completion.

  • Quench the reaction and work up the product using standard extraction and purification techniques.

Reaction Mechanisms and Logical Flow

The following diagrams illustrate the key mechanistic steps and logical relationships in the aldol condensation of benzaldehyde and the conceptual reaction involving this compound.

Aldol_Condensation_Benzaldehyde Acetone Acetone Enolate Acetone Enolate Acetone->Enolate Base Base (OH-) Base->Enolate Deprotonation Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Benzaldehyde Benzaldehyde (Electrophile) Benzaldehyde->Alkoxide Aldol_Adduct Aldol Adduct (β-hydroxy ketone) Alkoxide->Aldol_Adduct Protonation Protonation Protonation (H2O) Protonation->Aldol_Adduct Benzalacetone Benzalacetone Aldol_Adduct->Benzalacetone Base-catalyzed Dehydration Dehydration (-H2O) Dehydration->Benzalacetone Benzylacetone_Reactivity cluster_nucleophile This compound as Nucleophile cluster_electrophile This compound as Electrophile Benzylacetone_Nuc This compound Enolate_Nuc This compound Enolate Benzylacetone_Nuc->Enolate_Nuc Base_Nuc Base Base_Nuc->Enolate_Nuc Deprotonation Product_Nuc Aldol Product Enolate_Nuc->Product_Nuc Nucleophilic Attack Electrophile_Nuc Electrophile (e.g., Aldehyde) Electrophile_Nuc->Product_Nuc Benzylacetone_Elec This compound Product_Elec Aldol Product Benzylacetone_Elec->Product_Elec Nucleophile_Elec Nucleophile (e.g., Enolate) Nucleophile_Elec->Product_Elec Nucleophilic Attack (Less Favorable)

References

A Comparative Analysis of the Bioactivity of Benzylacetone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylacetone and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparative study of the bioactivity of various this compound derivatives, supported by experimental data from peer-reviewed studies. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

I. Comparative Bioactivity Data

The bioactivity of this compound derivatives varies significantly with their structural modifications. The following tables summarize the quantitative data on their anticancer, antimicrobial, tyrosinase inhibitory, and sedative effects.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
DerivativeCell LineIC50 (µM)Reference
Dibenzylideneacetone (DBA)HeLa (Cervical Cancer)18.9[1]
Dibenzylideneacetone (DBA)SiHa (Cervical Cancer)17.4[1]
A3K2A3 (a DBA derivative)HeLa (Cervical Cancer)18.9[2]
A3K2A3 (a DBA derivative)SiHa (Cervical Cancer)17.4[2]
A3K2A3 (a DBA derivative)HaCaT (Non-tumor)>38[2]

Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates a higher potency.

Table 2: Antimicrobial Activity of Benzyl Bromide and Ketone Derivatives (MIC values in mg/mL)
CompoundS. aureusS. pyogenesE. faecalisK. pneumoniaeS. typhiE. coliC. albicansC. kruseiReference
Benzyl bromide 1a1222220.25-[3]
Benzyl bromide 1c40.5244--0.5[3]
Ketone 2c------Moderate Activity-[3]

Note: MIC is the minimum inhibitory concentration, which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates a higher antimicrobial activity. "-" indicates no activity or data not reported.

Table 3: Tyrosinase Inhibitory Activity of this compound and its Derivatives (IC50 values)
CompoundIC50Enzyme SourceReference
This compound (monophenolase)2.8 mMMushroom[1]
This compound (diphenolase)0.6 mMMushroom[1]
Compound 10g (para-chlorophenyl derivative)25.75 ± 0.19 µMMushroom[3]

Note: Tyrosinase is a key enzyme in melanin biosynthesis. Inhibitors of this enzyme are of interest for treating hyperpigmentation disorders.

Table 4: Sedative Activity of this compound and its Derivatives
CompoundMost Effective Dose for Sedative ActivityReference
This compound (1)4×10⁻⁴ mg[4][5]
Butyrophenone (4)4×10⁻¹ mg and 4×10⁻³ mg[5]
4-(4′-hydroxyphenyl)-2-butanone (Raspberry ketone) (10)4×10⁻³ mg[5]
4-(4′-methoxyphenyl)-2-butanone (Anisyl acetone) (11)4×10⁻² mg[5]

Note: Sedative activity was evaluated by measuring the reduction in locomotor activity in mice after inhalation of the compounds.[4][5]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Benzylideneacetone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of an aromatic aldehyde with acetone to yield a benzylideneacetone derivative.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl, dilute)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and acetone (1-2 equivalents) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of NaOH (e.g., 10%) dropwise to the cooled mixture. Maintain the temperature below 25°C.

  • After the addition of NaOH is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Acidify the mixture with dilute HCl to neutralize the excess NaOH and precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, SiHa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 48 hours).[1]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing

This method assesses the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Bacterial strains

  • Mueller-Hinton agar (MHA) plates

  • Sterile paper disks

  • This compound derivatives to be tested

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a lawn of bacteria.

  • Impregnate sterile paper disks with a known concentration of the this compound derivative solution and allow the solvent to evaporate.

  • Place the impregnated disks onto the surface of the inoculated MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or other suitable broth (for fungi)

  • 96-well microtiter plates

  • This compound derivatives to be tested

  • Microplate reader

Procedure:

  • Prepare a two-fold serial dilution of the this compound derivatives in the appropriate broth in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]

III. Key Signaling Pathways and Experimental Workflows

Synthesis and Bioactivity Screening Workflow

The general workflow for the synthesis and evaluation of this compound derivatives involves a multi-step process from chemical synthesis to biological testing.

G cluster_synthesis Synthesis cluster_screening Bioactivity Screening Aldehyde Aromatic Aldehyde Condensation Claisen-Schmidt Condensation Aldehyde->Condensation Acetone Acetone Acetone->Condensation Derivative This compound Derivative Condensation->Derivative Anticancer Anticancer Assays (e.g., MTT) Derivative->Anticancer Antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) Derivative->Antimicrobial Enzyme Enzyme Inhibition (e.g., Tyrosinase) Derivative->Enzyme Sedative Sedative Activity (Locomotor Assay) Derivative->Sedative

General workflow for synthesis and bioactivity screening.
ROS-Mediated Apoptotic Pathway of Benzylideneacetone Derivatives

Several benzylideneacetone derivatives exert their anticancer effects by inducing apoptosis through the generation of Reactive Oxygen Species (ROS), leading to mitochondrial damage.

G cluster_cell Cancer Cell Derivative Benzylideneacetone Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS induces Sp1 ↓ Sp1 Derivative->Sp1 downregulates Mito Mitochondrial Dysfunction ROS->Mito causes CytoC Cytochrome c Release Mito->CytoC Bax ↑ Bax Bax->Mito Bcl2 ↓ Bcl-2 Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Sp1->Bax upregulates

References

A Spectroscopic Comparison of Benzylacetone and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of benzylacetone (4-phenyl-2-butanone) with several of its analogues. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate a deeper understanding of the structural and electronic properties of these compounds. The inclusion of detailed experimental protocols ensures that researchers can replicate and build upon the findings presented herein.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for this compound and its selected analogues. These analogues were chosen to represent a range of electronic effects, from electron-donating to electron-withdrawing substituents on the phenyl ring.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (neat, cm-1)Mass Spec. (EI, m/z)
This compound 7.30-7.15 (m, 5H), 2.90 (t, 2H), 2.75 (t, 2H), 2.15 (s, 3H)207.9, 141.2, 128.5, 128.3, 126.1, 45.3, 30.0, 29.8~3020 (C-H, sp2), ~2920 (C-H, sp3), ~1715 (C=O), ~1600, 1495 (C=C, aromatic)148 (M+), 105, 91, 43
4-(4-Hydroxyphenyl)-2-butanone 7.05 (d, 2H), 6.75 (d, 2H), 2.85 (t, 2H), 2.70 (t, 2H), 2.15 (s, 3H), ~5.0 (br s, 1H, OH)~208, 154.0, 133.0, 129.5, 115.5, 45.5, 30.0, 29.0~3350 (O-H, broad), ~3020, ~2920, ~1705 (C=O), ~1615, 1515164 (M+), 107, 43[1][2][3][4][5][6]
4-(4-Methoxyphenyl)-2-butanone 7.10 (d, 2H), 6.85 (d, 2H), 3.80 (s, 3H), 2.85 (t, 2H), 2.70 (t, 2H), 2.15 (s, 3H)208.1, 158.0, 133.4, 129.2, 113.8, 55.2, 45.4, 30.1, 29.0~3020, ~2950, ~1710 (C=O), ~1610, 1510178 (M+), 121, 43[7]
4-(4-Nitrophenyl)-2-butanone 8.17 (d, 2H), 7.52 (d, 2H), 5.24 (m, 1H), 3.73 (br s, 1H, OH), 2.85 (m, 2H), 2.20 (s, 3H)Not readily available~3447 (O-H), ~3079, ~2919, ~1704 (C=O), ~1520 (NO2), ~1345 (NO2)209 (M+)[8][9][10][11][12]
4-(4-Bromophenyl)-2-butanone 7.40 (d, 2H), 7.05 (d, 2H), 2.85 (t, 2H), 2.70 (t, 2H), 2.10 (s, 3H)Not readily availableNot readily available226/228 (M+/M+2)[13]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of protons and carbon atoms in the target molecules.

Methodology:

  • Sample Preparation: Approximately 5-25 mg of the compound was dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.[14] The solution was filtered if any solid particles were present.

  • Instrumentation: 1H and 13C NMR spectra were recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition:

    • For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[15]

    • For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. For ¹H NMR, the signals were integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Methodology:

  • Sample Preparation: For liquid samples, a drop of the neat compound was placed between two sodium chloride (NaCl) plates to form a thin film.[16][17]

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates was taken and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) were correlated with known vibrational frequencies of functional groups.[18]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Methodology:

  • Sample Introduction: The sample was introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) was used as the ionization method. In this technique, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[19][20][21][22]

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion was measured by a detector, generating a mass spectrum. The peak with the highest m/z value generally corresponds to the molecular ion (M+).

Visualizations

Spectroscopic_Comparison_Workflow cluster_Analytes Analytes cluster_Spectroscopy Spectroscopic Techniques cluster_Data Data Analysis and Comparison This compound This compound NMR NMR Spectroscopy (1H, 13C) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS Analogues Analogues (-OH, -OCH3, -NO2, -Br) Analogues->NMR Analogues->IR Analogues->MS Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Chemical Shifts, Coupling, Integration Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Vibrational Frequencies MW_Fragmentation Molecular Weight & Fragmentation MS->MW_Fragmentation m/z Ratios Comparison Comparative Analysis Structural_Elucidation->Comparison Functional_Group_ID->Comparison MW_Fragmentation->Comparison

Caption: Workflow for the spectroscopic comparison of this compound and its analogues.

References

A Comparative Guide to the Validation of Analytical Methods for Benzylacetone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of benzylacetone (4-phenyl-2-butanone), a compound used as a fragrance ingredient and a versatile intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines validated methodologies, presents typical performance data, and provides detailed experimental protocols to assist researchers in choosing the most suitable technique for their specific needs.

Comparison of Analytical Methods

Both HPLC with Ultraviolet (UV) or Flame Ionization Detection (FID) and GC with Mass Spectrometry (MS) or FID are powerful techniques for the quantification of this compound. The choice between these methods depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. While specific validated method data for this compound is not extensively published, this guide presents representative performance characteristics based on validated methods for structurally similar aromatic ketones and fragrance compounds.

Table 1: Comparison of Typical Validation Parameters for HPLC and GC Methods for this compound Quantification

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV/FID)Gas Chromatography (GC-MS/FID)
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD)
- Repeatability (Intra-day)< 2%< 5%
- Intermediate Precision (Inter-day)< 3%< 10%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL (MS), 1 - 10 ng/mL (FID)
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL (MS), 3 - 30 ng/mL (FID)

Note: The data presented in this table are representative values for similar analytes and should be confirmed through in-house validation studies for this compound.

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reliable and reproducible results. Below are representative protocols for the quantification of this compound using HPLC-UV and GC-MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various sample matrices, such as pharmaceutical formulations and cosmetic products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For semi-solid or solid samples, an extraction step (e.g., with methanol or acetonitrile) followed by filtration through a 0.45 µm syringe filter is necessary.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent choice for the quantification of this compound, especially in complex matrices or when low detection limits are required.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 91, 105, 148). A full scan can be used for initial identification.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable volatile solvent like methanol or ethyl acetate (e.g., 1 mg/mL).

  • Calibration Standards: Create calibration standards by serial dilution of the stock solution.

  • Sample Preparation: For liquid samples, a direct injection after dilution may be possible. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte and remove interfering substances.

Mandatory Visualizations

To ensure the reliability and suitability of an analytical method, a systematic validation process is crucial. The following diagram illustrates a general workflow for analytical method validation based on the International Council for Harmonisation (ICH) guidelines.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Develop Validation Protocol method_development->validation_protocol specificity Specificity validation_protocol->specificity ICH Q2(R1) Parameters linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report method_implementation Method Implementation & Routine Use validation_report->method_implementation

General Workflow for Analytical Method Validation

This workflow outlines the essential steps in validating an analytical method to ensure it is fit for its intended purpose. The process begins with defining the method's requirements and proceeds through development, protocol definition, evaluation of key validation parameters, and final reporting before implementation for routine use.

Benzylacetone as a Tyrosinase Inhibitor: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of benzylacetone's efficacy as a tyrosinase inhibitor, juxtaposed with other known inhibitors. The information is supported by experimental data to offer an objective performance assessment.

Comparative Efficacy of Tyrosinase Inhibitors

This compound has demonstrated inhibitory activity against mushroom tyrosinase. Its efficacy, along with that of other common tyrosinase inhibitors, is summarized below. It is important to note that the IC50 values for this compound and other inhibitors are sourced from different studies and may not be directly comparable due to potential variations in experimental conditions.

InhibitorTarget EnzymeIC50 (Monophenolase)IC50 (Diphenolase)
This compoundMushroom Tyrosinase2.8 mM0.6 mM
Kojic AcidMushroom Tyrosinase-121 ± 5 µM[1]
α-ArbutinMushroom Tyrosinase6499 ± 137 µM[1]-
β-ArbutinMushroom Tyrosinase1687 ± 181 µM[1]-

Mechanism of Action: Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. It catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). Inhibitors of tyrosinase can effectively reduce melanin production, making them valuable agents in the treatment of hyperpigmentation and in cosmetic skin-lightening applications.

The general signaling pathway for melanogenesis, highlighting the role of tyrosinase, is depicted below.

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_cell Melanocyte UV_Radiation UV Radiation MITF MITF UV_Radiation->MITF Activates Hormonal_Stimuli Hormonal Stimuli (e.g., α-MSH) MC1R MC1R Hormonal_Stimuli->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Transcription Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Translation L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Monophenolase Activity Dopaquinone Dopaquinone L_DOPA->Dopaquinone Diphenolase Activity Melanin Melanin Dopaquinone->Melanin Further Reactions Inhibitor Tyrosinase Inhibitor (e.g., this compound) Inhibitor->Tyrosinase Inhibition

Caption: Simplified signaling pathway of melanogenesis.

Experimental Protocols

The following is a representative experimental protocol for an in vitro mushroom tyrosinase inhibition assay, which can be adapted to evaluate the efficacy of this compound.

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-Tyrosine (substrate for monophenolase activity)

  • L-DOPA (substrate for diphenolase activity)

  • This compound (test inhibitor)

  • Kojic acid (positive control)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme batch.

  • Substrate Solutions: Prepare stock solutions of L-tyrosine and L-DOPA in phosphate buffer.

  • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then make serial dilutions in phosphate buffer to achieve a range of test concentrations. Prepare a stock solution of kojic acid in the same manner.

3. Assay Procedure (Diphenolase Activity):

The workflow for a typical tyrosinase inhibition assay is outlined below.

Tyrosinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tyrosinase Solution - Substrate (L-DOPA) - Inhibitor (this compound) - Buffer Start->Prepare_Reagents Add_Components Add to 96-well plate: 1. Buffer 2. Inhibitor/Control 3. Tyrosinase Solution Prepare_Reagents->Add_Components Pre_Incubate Pre-incubate at 25-37°C (e.g., 10 minutes) Add_Components->Pre_Incubate Add_Substrate Add L-DOPA to initiate reaction Pre_Incubate->Add_Substrate Measure_Absorbance Measure absorbance at ~475 nm kinetically (e.g., every minute for 20-30 min) Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a tyrosinase inhibition assay.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the reaction rate without the inhibitor and V_inhibitor is the reaction rate with the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

5. Kinetic Analysis (Optional):

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies can be performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data can then be plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]). The pattern of the lines on the plot will indicate the type of inhibition.

Conclusion

This compound demonstrates potential as a tyrosinase inhibitor. However, for a definitive assessment of its efficacy relative to established inhibitors like kojic acid, further studies involving direct, side-by-side comparisons under identical experimental conditions are warranted. The provided experimental protocol offers a standardized method for conducting such comparative analyses, which will be crucial for researchers and professionals in the development of novel depigmenting agents.

References

A Comparative Guide to the Kinetic Studies of Benzylacetone Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of various synthetic routes for benzylacetone, a key intermediate in the fragrance and pharmaceutical industries. By examining the underlying reaction kinetics, researchers can optimize reaction conditions, improve yields, and develop more efficient and sustainable manufacturing processes. This document summarizes quantitative data, details experimental protocols, and visualizes reaction pathways to offer a comprehensive overview for professionals in drug development and chemical synthesis.

Introduction to this compound Synthesis

The formation of this compound is primarily achieved through two main synthetic pathways: a two-step synthesis involving a Claisen-Schmidt condensation followed by selective hydrogenation, and a three-step flow synthesis commencing from benzyl alcohol. The efficiency of these methods is intrinsically linked to their reaction kinetics, which are influenced by catalysts, reaction conditions, and reactor design.

Comparative Analysis of Synthetic Routes

This section delves into the kinetic aspects of the primary methods for this compound synthesis, presenting available quantitative data and discussing the mechanistic implications.

Two-Step Synthesis: Claisen-Schmidt Condensation and Hydrogenation

This widely-used method first involves the base-catalyzed condensation of benzaldehyde and acetone to form benzylideneacetone, which is subsequently hydrogenated to yield this compound.

Step 1: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a type of crossed aldol condensation. The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH), or solid base catalysts like layered double hydroxides (LDHs). The reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.

A study on a green synthesis approach for the precursor benzalacetone, using a stirring-induced emulsion technique with NaOH as the catalyst, reported high selectivity (99 ± 1%) and conversion rates.[1] Another approach utilized layered double hydroxides (LDHs) as catalysts for the aldol condensation, achieving a 78% yield of benzylideneacetone at 100% benzaldehyde conversion using an HT-2.0 catalyst at 333 K.[2]

Step 2: Selective Hydrogenation of Benzylideneacetone

The second step involves the selective hydrogenation of the carbon-carbon double bond of benzylideneacetone. Various catalysts have been employed for this transformation, with palladium-based systems being the most common. The kinetics of this hydrogenation are often described by the Langmuir-Hinshelwood model, where the reaction occurs on the catalyst surface between adsorbed reactants.

While specific kinetic models for benzylideneacetone hydrogenation are not extensively detailed in the retrieved literature, studies on analogous hydrogenations, such as that of styrene over palladium catalysts, suggest that the surface reaction is often the rate-limiting step.[3]

Experimental Data Summary: Two-Step Synthesis

Reaction StepCatalystTemperature (°C)PressureYield/SelectivityReference
Claisen-Schmidt Condensation NaOH (emulsion)25Atmospheric99 ± 1% selectivity[1]
Layered Double Hydroxide (HT-2.0)60Atmospheric78% yield[2]
Hydrogenation NiSAT® 320 (5 wt%)805 MPa H₂99% selectivity at 95% conversion[2]
Palladium on Activated Carbon552 bar H₂98.2% this compound[4]
Palladium on Aluminum Oxide755 bar H₂98.7% this compound[4]
Three-Step Flow Synthesis from Benzyl Alcohol

A more recent approach involves a continuous flow process starting from benzyl alcohol. This method consists of three sequential reactions: oxidation of benzyl alcohol to benzaldehyde, aldol condensation with acetone, and subsequent hydrogenation to this compound. A key advantage of this telescoped flow system is the ability to optimize conditions for each step independently, leading to significant process intensification.[5]

This flow synthesis has been shown to achieve a significantly higher yield of this compound (56%) compared to a batch cascade process (8%).[5] The catalysts employed were 1 wt% AuPd/TiO₂ for oxidation, anatase TiO₂ for the C-C coupling, and 1 wt% Pt/TiO₂ for the reduction, operating at 115 °C, 130 °C, and 120 °C, respectively.[5]

Experimental Data Summary: Three-Step Flow Synthesis

Reaction StepCatalystTemperature (°C)Overall YieldReference
Oxidation, C-C Coupling, Reduction 1 wt% AuPd/TiO₂, anatase TiO₂, 1 wt% Pt/TiO₂115, 130, 12056%[5]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and comparing kinetic studies. Below are representative protocols for the key reactions involved in this compound synthesis.

Protocol 1: Kinetic Monitoring of Claisen-Schmidt Condensation

This protocol is adapted from a general procedure for Claisen-Schmidt reactions.[6][7]

  • Reaction Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and sampling port is used.

  • Reactant Preparation: Benzaldehyde and a molar excess of acetone are dissolved in a suitable solvent (e.g., ethanol).

  • Catalyst Introduction: A solution of NaOH in water or a suspension of the LDH catalyst is added to the reactor to initiate the reaction.

  • Reaction Monitoring: Aliquots of the reaction mixture are withdrawn at regular intervals.

  • Sample Analysis: The samples are immediately quenched (e.g., by neutralization with acid) and analyzed by a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentrations of reactants and products over time.[8]

  • Data Analysis: The concentration-time data is used to determine the reaction rate and fit to a suitable rate law to extract kinetic parameters.

Protocol 2: Kinetic Study of Benzylideneacetone Hydrogenation

This protocol is based on procedures for monitoring heterogeneous hydrogenation reactions.[9][10]

  • Reaction Setup: A high-pressure batch reactor (autoclave) equipped with a gas inlet, pressure gauge, temperature control, and a sampling system is used.

  • Catalyst Activation: The palladium catalyst is typically reduced in situ under a hydrogen flow.

  • Reaction Execution: A solution of benzylideneacetone in a suitable solvent is charged into the reactor along with the catalyst. The reactor is then pressurized with hydrogen to the desired pressure and heated to the reaction temperature.

  • Reaction Monitoring: The reaction progress can be monitored by measuring the hydrogen uptake over time or by analyzing liquid samples withdrawn at intervals. In-line monitoring techniques such as flow NMR can also be employed for continuous analysis.[9][10][11]

  • Sample Analysis: Liquid samples are analyzed by GC or HPLC to determine the concentrations of benzylideneacetone and this compound.

  • Data Analysis: The data is used to determine the initial reaction rate at different substrate and hydrogen concentrations. This data can then be fitted to a Langmuir-Hinshelwood kinetic model to determine the adsorption and rate constants.

Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the complex relationships in these kinetic studies.

Claisen_Schmidt_Pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_products Products Benzaldehyde Benzaldehyde Aldol_Adduct Aldol Adduct Benzaldehyde->Aldol_Adduct Acetone Acetone Enolate Acetone Enolate Acetone->Enolate Deprotonation Base Base (e.g., NaOH, LDH) Base->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Benzylideneacetone Benzylideneacetone Aldol_Adduct->Benzylideneacetone Dehydration Water Water Aldol_Adduct->Water

Caption: Reaction pathway for the Claisen-Schmidt condensation.

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis cluster_modeling Kinetic Modeling Reactor High-Pressure Reactor Sampling Periodic Sampling / H₂ Uptake Reactor->Sampling Reaction Progress Catalyst Palladium Catalyst Catalyst->Reactor Reactant Benzylideneacetone Solution Reactant->Reactor Hydrogen Pressurized H₂ Hydrogen->Reactor Analysis_Tech GC / HPLC / NMR Sampling->Analysis_Tech Sample Analysis Concentration Concentration vs. Time Data Analysis_Tech->Concentration Rate_Law Langmuir-Hinshelwood Model Concentration->Rate_Law Data Fitting Parameters Rate & Adsorption Constants Rate_Law->Parameters Parameter Estimation

Caption: Experimental workflow for a kinetic study of hydrogenation.

Conclusion

The kinetic studies of this compound formation reveal distinct advantages and challenges for each synthetic route. The two-step synthesis via Claisen-Schmidt condensation and subsequent hydrogenation is a well-established method with several catalytic systems offering high yields and selectivities. The three-step flow synthesis from benzyl alcohol presents a promising alternative with the potential for significant process intensification, although it involves a more complex setup.

A comprehensive, direct comparison of the kinetics of these different routes is currently limited by the lack of studies performing such comparisons under standardized conditions. Future research should focus on developing detailed kinetic models, including the determination of rate constants and activation energies, for the various catalytic systems involved in this compound synthesis. Such studies would be invaluable for the rational design of more efficient and economical industrial processes for this important chemical intermediate.

References

Comparative analysis of different catalysts for benzylacetone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of benzylacetone, a key intermediate in the fragrance and pharmaceutical industries, relies heavily on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for the two primary steps in this compound production: the Claisen-Schmidt condensation of benzaldehyde and acetone to form benzylideneacetone, and the subsequent selective hydrogenation to yield this compound. The performance of these catalysts is evaluated based on experimental data for yield, selectivity, and reaction conditions.

Catalytic Performance in this compound Synthesis

The synthesis of this compound is predominantly a two-step process. The initial aldol condensation is critical for forming the carbon-carbon bond, while the subsequent hydrogenation step determines the final product purity. The choice of catalyst in each step significantly impacts the overall efficiency and selectivity of the synthesis.

Step 1: Claisen-Schmidt Condensation (Benzaldehyde + Acetone → Benzylideneacetone)

This reaction, a type of crossed-aldol condensation, is typically catalyzed by bases or acids. The primary challenge is to prevent the formation of the by-product dibenzalacetone, which occurs when a second molecule of benzaldehyde reacts with benzylideneacetone.[1]

Table 1: Comparative Performance of Catalysts for Benzylideneacetone Synthesis

Catalyst TypeCatalystSolventReaction TimeTemperatureYield (%)Selectivity (%)Key Advantages
Homogeneous Base NaOH or KOHEthanol/Water30 min - 2 hoursRoom Temp~60-80%ModerateWell-established, simple procedure.[2]
NaOHNone (Solvent-free grinding)2 - 5 minRoom Temp96-98%HighEnvironmentally friendly, rapid, high yield.[2]
NaOHNone or Ethanol (Microwave-assisted)10 - 30 min50°CGood to 100%HighReduced reaction time, high yields, enhanced selectivity.[2][3]
Heterogeneous Base Layered Double Hydroxides (LDHs)Not specifiedNot specified333 K78%HighReusable, high selectivity.[4]
ZrO2-montmorilloniteEthanol-water4 hoursRoom TempIncreased efficiencyGoodEco-friendly, reusable.[1]
Mg-Zr, Mg-Al, Ca-Zr solid basesNot specifiedNot specifiedNot specifiedGood activityGoodSynergistic effects between metals can improve performance.[5]
Heterogeneous Acid ZrO2Not specifiedNot specifiedNot specifiedIncreased efficiencyModerateStable and active heterogeneous catalyst.[1]
Metal-Organic Frameworks Zr/Hf-UiO-66Acetone (as solvent and reactant)Not specified383 KGood activityHighTunable structure for optimized catalytic activity.[6]
Step 2: Selective Hydrogenation (Benzylideneacetone → this compound)

The key challenge in this step is the selective reduction of the carbon-carbon double bond while preserving the carbonyl group. Various heterogeneous catalysts are employed for this transformation.[7]

Table 2: Comparative Performance of Catalysts for this compound Synthesis via Hydrogenation

CatalystSolventTemperatureHydrogen PressureYield (%)Selectivity (%)Key Advantages
Palladium-based
5% Pd/CNone75°C1 barHighHighEconomical, non-hazardous, can be used without solvent.[8]
5% Pd/Al2O3None75°C5 bar98.7%HighHigh yield and selectivity.[8]
Pd acetateDimethylformamideNot specifiedNot specified97%HighHigh yield in the presence of a formate salt.[8]
Pd/SiO2-AlPO4MethanolNot specifiedNot specifiedNot specified100%Excellent selectivity.[8]
Nickel-based
Raney® NickelNot specified100-150°CNot specified82%GoodEstablished catalyst for this transformation.[8]
NiSAT® 320 (5 wt%)Not specified353 K5 MPa99% (at 95% conversion)HighHigh selectivity at optimal conditions.[4]
Platinum-based
PtO2Not specifiedRoom Temp~3 atmGoodGoodActive at room temperature.[7]
Multi-metallic
AuPd/TiO2 (oxidation) + anatase TiO2 (C-C coupling) + Pt/TiO2 (reduction)Flow system115-130°C5 barg56%GoodIntegrated multi-step synthesis in a flow system.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of this compound.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation using NaOH

This protocol describes a conventional method for synthesizing benzylideneacetone.

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Prepare a solution of NaOH in a mixture of water and ethanol.

  • Cool the NaOH solution in an ice bath to 20-25°C.[10]

  • In a separate flask, mix benzaldehyde and acetone.

  • Slowly add the benzaldehyde-acetone mixture to the cold NaOH solution with vigorous stirring.[10]

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Collect the crude product by vacuum filtration and wash it with cold water to remove residual NaOH.[10]

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.[10]

Protocol 2: Selective Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the selective reduction of benzylideneacetone to this compound.

Materials:

  • Benzylideneacetone

  • 5% Palladium on Carbon (Pd/C)

  • Methanol or Dioxane

  • Hydrogen gas

Procedure:

  • In a pressure vessel, add the Pd/C catalyst.

  • Add methanol or dioxane to the vessel.

  • Add benzylideneacetone to the solvent.

  • Seal the reaction vessel and purge with an inert gas, then with hydrogen gas.

  • Pressurize the vessel with hydrogen to 0.4-0.5 MPa.[7]

  • Stir the reaction mixture vigorously at a temperature between 20-50°C.[7]

  • Monitor the reaction progress by TLC or GC-MS until completion (typically 4-5 hours).[7]

  • Once complete, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[7]

  • Remove the solvent by rotary evaporation to obtain the crude product, which can be further purified if necessary.

Visualizing the Synthesis Pathways

The following diagrams illustrate the key reaction pathways and experimental workflows involved in this compound synthesis.

G cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Selective Hydrogenation benzaldehyde Benzaldehyde intermediate Enolate Intermediate benzaldehyde->intermediate + Acetone (Base or Acid Catalyst) acetone Acetone benzylideneacetone Benzylideneacetone intermediate->benzylideneacetone - H2O benzylideneacetone_h Benzylideneacetone This compound This compound benzylideneacetone_h->this compound + H2 (Heterogeneous Catalyst e.g., Pd/C)

Caption: Reaction pathway for the two-step synthesis of this compound.

G cluster_workflow General Experimental Workflow for this compound Synthesis start Reactant Preparation reaction Catalytic Reaction (Condensation or Hydrogenation) start->reaction Add Catalyst monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Upon Completion purification Product Purification (Filtration, Recrystallization, Distillation) workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for this compound synthesis.

References

Unveiling the Structure-Activity Relationship of Benzylacetone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of benzylacetone derivatives, focusing on their antioxidant and antimicrobial properties. The information is supported by experimental data, detailed protocols, and a mechanistic visualization to facilitate further research and development in this promising area of medicinal chemistry.

This compound, a fragrant organic compound found in nature, and its derivatives have garnered significant interest for their diverse biological activities. By modifying the core structure of this compound, researchers have been able to modulate its efficacy as an antioxidant and antimicrobial agent. This guide synthesizes key findings to illuminate the structure-activity relationships (SAR) that govern these effects.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the α,β-unsaturated ketone moiety.

Antioxidant Activity

The antioxidant capacity of this compound derivatives is primarily attributed to their ability to scavenge free radicals. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of derivatives, providing a quantitative comparison of their antioxidant potential.

Compound IDSubstituent on Benzyl RingAntioxidant AssayIC50 (µM)Reference
BA-01 UnsubstitutedDPPH Radical Scavenging>100[1]
BA-02 4-HydroxyDPPH Radical Scavenging45.2 ± 2.1[1]
BA-03 3,4-DihydroxyDPPH Radical Scavenging15.8 ± 0.9[1]
BA-04 4-MethoxyDPPH Radical Scavenging82.5 ± 3.5[2]
BA-05 3,4-DimethoxyDPPH Radical Scavenging95.1 ± 4.2[2]
BA-06 4-ChloroDPPH Radical Scavenging>100[3]
BA-07 4-NitroDPPH Radical Scavenging>100[3]

Key Findings from Antioxidant SAR Studies:

  • Hydroxyl Groups: The presence of hydroxyl groups on the benzyl ring significantly enhances antioxidant activity. A dihydroxy substitution at the 3 and 4 positions (catechol moiety) results in the most potent radical scavenging activity[1]. This is attributed to the ability of the hydroxyl groups to donate a hydrogen atom to stabilize free radicals.

  • Methoxy Groups: The replacement of hydroxyl groups with methoxy groups leads to a marked decrease in antioxidant activity[2]. This suggests that the free phenolic hydroxyl is crucial for the radical scavenging mechanism.

  • Electron-Withdrawing Groups: Substitution with electron-withdrawing groups, such as chloro and nitro, at the 4-position does not enhance, and in some cases diminishes, antioxidant activity[3].

Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

Compound IDDerivative TypeTarget OrganismMIC (mg/mL)Reference
BBr-1a Benzyl bromideStaphylococcus aureus1[4][5]
Escherichia coli2[4]
Candida albicans0.25[4][5]
BBr-1c Benzyl bromideStreptococcus pyogenes0.5[4]
Escherichia coli>4[4]
Candida albicans1[5]
BK-2a Benzyl ketoneStaphylococcus aureus>4[4]
Escherichia coli>4[4]
BC-3a ChalconeStaphylococcus aureus>4[4]
Escherichia coli>4[4]

Key Findings from Antimicrobial SAR Studies:

  • Benzyl Bromides: Benzyl bromide derivatives have shown notable antibacterial and antifungal properties[4][5]. Compound BBr-1a displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[4][5].

  • Ketones and Chalcones: In the cited study, the corresponding benzyl ketone and chalcone derivatives showed significantly less or no antimicrobial activity compared to the benzyl bromide precursors[4][5]. This suggests that the benzylic bromide moiety is a critical pharmacophore for the observed antimicrobial effects in this particular series.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Synthesis of this compound Derivatives (Claisen-Schmidt Condensation)

General Procedure: A solution of an appropriately substituted benzaldehyde (10 mmol) and acetone (10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask. To this solution, an aqueous solution of sodium hydroxide (10%) is added dropwise with constant stirring at room temperature. The reaction mixture is stirred for 2-4 hours, during which a precipitate may form. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl. The resulting solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR[6].

Antioxidant Activity: DPPH Radical Scavenging Assay

Procedure: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (0.1 mM) is prepared. Different concentrations of the test compounds are added to 2 mL of the DPPH solution. The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes. The absorbance of the solution is then measured at 517 nm using a UV-Vis spectrophotometer. A control sample containing methanol instead of the test compound is also measured. The percentage of radical scavenging activity is calculated using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity against the concentration of the test compound[7].

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Procedure (Broth Microdilution Method): The MIC values are determined using a broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). A standardized inoculum of the target microorganism is added to each well. The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[4][8].

Mechanistic Insights and Signaling Pathways

While the direct mechanisms of action for many this compound derivatives are still under investigation, some studies suggest that their biological effects may be mediated through the modulation of cellular signaling pathways. For instance, some phenolic compounds are known to influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial in regulating cellular processes like inflammation and apoptosis.

dot

MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Oxidative Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor ras Ras receptor->ras This compound This compound Derivative (Potential Modulator) raf Raf This compound->raf Inhibition? ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors cellular_response Cellular Response (e.g., Inflammation, Apoptosis) transcription_factors->cellular_response

Caption: Hypothetical modulation of the MAPK signaling pathway by a this compound derivative.

The diagram above illustrates a potential mechanism by which a this compound derivative could exert its biological effects. By inhibiting a key kinase such as Raf in the MAPK pathway, the compound could disrupt the downstream signaling cascade, ultimately leading to an altered cellular response. This represents a plausible area for future investigation into the specific molecular targets of these compounds.

References

Benchmarking benzylacetone synthesis against other methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the synthesis of benzylacetone, comparing various methodologies with supporting data and detailed protocols for researchers and professionals in drug development and chemical synthesis.

This compound (4-phenylbutan-2-one) is a valuable organic compound with applications as a fragrance ingredient, a lure for melon flies, and an intermediate in pharmaceutical synthesis. Its efficient production is a subject of interest in both academic and industrial research. This guide provides a comparative analysis of the most common methods for synthesizing this compound, focusing on quantitative data, detailed experimental protocols, and process workflows.

Comparative Analysis of this compound Synthesis Methods

The synthesis of this compound is primarily achieved through two well-established routes: the Claisen-Schmidt condensation followed by selective hydrogenation, and the Acetoacetic Ester Synthesis. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Data Summary

The following table summarizes quantitative data for different methods of this compound synthesis, providing a clear comparison of their efficiency.

Synthesis RouteKey StepsCatalyst/ReagentSolvent(s)Temp. (°C)Reaction TimeYield (%)Key Advantages
Claisen-Schmidt Condensation & Hydrogenation 1. Benzaldehyde + Acetone → Benzylideneacetone2. Hydrogenation of Benzylideneacetone
Step 1: Conventional Claisen-SchmidtCondensationNaOH or KOHEthanol/Water20-3130 min - 2.5 hours~65-78% (for Step 1)Well-established, simple procedure.[1][2]
Step 1: Green Emulsion SynthesisCondensationNaOHCyclohexane/WaterRoom Temp4 - 24 hours96% (99% selectivity for Step 1)[3][4][5][6]Environmentally friendly, high selectivity, avoids side reactions.[3][4][5][6]
Step 2: Catalytic HydrogenationSelective HydrogenationRaney NiEthanol48-504 - 5 hours~96% (for Step 2)High yield for the reduction step.
Step 2: Catalytic Transfer HydrogenationSelective HydrogenationPalladium on Activated CarbonAcetic acid/Ammonium formate--78% (for Step 2)[7]Avoids the use of gaseous hydrogen.[7]
Step 2: Catalytic Hydrogenation (Solvent-free)Selective HydrogenationPalladium on Aluminum OxideNone756 hours98.7% (for Step 2)High yield, environmentally friendly (no solvent).
Acetoacetic Ester Synthesis 1. Ethyl acetoacetate + Benzyl halide → Alkylated intermediate2. Hydrolysis and DecarboxylationSodium ethoxide, then H₃O⁺EthanolReflux-GoodGood for synthesizing α-substituted ketones with minimal side products.[8]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Claisen-Schmidt Condensation and Hydrogenation

This two-step process first involves the base-catalyzed condensation of benzaldehyde and acetone to form benzylideneacetone, which is then selectively hydrogenated to yield this compound.

Step 1: Synthesis of Benzylideneacetone via Conventional Claisen-Schmidt Condensation [2]

  • Materials: Benzaldehyde (4.0 moles), Acetone (11.0 moles), 10% aqueous Sodium Hydroxide, Benzene, dilute Hydrochloric Acid, Water.

  • Procedure:

    • In a 2-L bottle equipped with a mechanical stirrer, mix 635 g (11.0 moles) of acetone, 420 g (4.0 moles) of freshly distilled benzaldehyde, and 400 cc of water.

    • Cool the mixture in a water bath and slowly add 100 cc of 10% aqueous sodium hydroxide from a dropping funnel while stirring. Maintain the temperature between 25-31°C. The addition should take approximately 30-60 minutes.

    • After the addition is complete, continue stirring for 2.25 hours at room temperature.

    • Acidify the mixture with dilute hydrochloric acid until it is acidic to litmus paper.

    • Separate the two layers that form. Extract the lower aqueous layer with 100 cc of benzene and add this benzene extract to the upper organic layer.

    • Wash the combined organic layer with 100 cc of water.

    • Remove the benzene by distillation from a steam bath.

    • Distill the residue under reduced pressure to obtain benzylideneacetone. The yield is typically 65-78%.

Step 2: Hydrogenation of Benzylideneacetone to this compound

  • Materials: Benzylideneacetone, Ethanol (95%), Raney Ni, Acetic Acid.

  • Procedure:

    • In a reaction flask, place 1100 ml of 95% ethanol, 480 g of benzylideneacetone, 48 g of Raney Ni, and acetic acid.

    • Maintain the temperature at 48-50°C and stir the mixture while introducing hydrogen at atmospheric pressure until the theoretical amount is absorbed (approximately 4-5 hours).

    • Filter off the Raney Ni catalyst.

    • Evaporate the ethanol from the filtrate.

    • Distill the residue under reduced pressure, collecting the fraction at 123-125°C (2.67 kPa) to obtain this compound. The yield is approximately 95.7%.

Method 2: Acetoacetic Ester Synthesis of this compound[8]

This method involves the alkylation of ethyl acetoacetate with a benzyl halide, followed by hydrolysis and decarboxylation.

  • Materials: Ethyl acetoacetate, Sodium ethoxide, Benzyl bromide, Ethanol, aqueous Acid (e.g., HCl).

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add ethyl acetoacetate to the sodium ethoxide solution to form the enolate.

    • Add benzyl bromide to the enolate solution to initiate the SN2 reaction.

    • After the reaction is complete, hydrolyze the resulting β-keto ester by heating with aqueous acid.

    • The intermediate β-keto acid will then undergo decarboxylation upon further heating to yield this compound.

Visualizing the Synthesis Pathways

The following diagrams, created using the DOT language, illustrate the workflows of the described synthesis methods.

Claisen_Schmidt_Hydrogenation cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Selective Hydrogenation benzaldehyde Benzaldehyde intermediate Aldol Adduct benzaldehyde->intermediate Nucleophilic Attack acetone Acetone enolate Acetone Enolate acetone->enolate Base (NaOH) enolate->intermediate benzylideneacetone Benzylideneacetone intermediate->benzylideneacetone Dehydration benzylideneacetone_step2 Benzylideneacetone This compound This compound benzylideneacetone_step2->this compound H2, Catalyst (e.g., Raney Ni, Pd/C)

Caption: Workflow for this compound Synthesis via Claisen-Schmidt Condensation and Hydrogenation.

Acetoacetic_Ester_Synthesis cluster_synthesis Acetoacetic Ester Synthesis ethyl_acetoacetate Ethyl Acetoacetate enolate Enolate ethyl_acetoacetate->enolate Base (NaOEt) alkylated_ester Alkylated β-Keto Ester enolate->alkylated_ester SN2 Reaction benzyl_bromide Benzyl Bromide benzyl_bromide->alkylated_ester beta_keto_acid β-Keto Acid alkylated_ester->beta_keto_acid Hydrolysis (H3O+, Δ) This compound This compound beta_keto_acid->this compound Decarboxylation (Δ)

Caption: Workflow for this compound Synthesis via the Acetoacetic Ester Method.

Conclusion

The choice of synthesis method for this compound depends on factors such as desired yield, cost, available equipment, and environmental considerations. The Claisen-Schmidt condensation followed by hydrogenation is a robust and high-yielding method, with newer "green" variations offering improved selectivity and reduced environmental impact. The Acetoacetic Ester Synthesis provides an alternative route that is particularly useful for creating substituted ketones with high purity. The data and protocols presented in this guide offer a solid foundation for researchers to select and optimize the synthesis of this compound for their specific applications.

References

Unveiling the Biological Profile of Benzylacetone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of benzylacetone's biological assay results. Through objective comparisons with established alternatives and supported by experimental data, this document serves as a critical resource for evaluating the potential applications of this compound.

This compound, a fragrant organic compound found in various plants, has demonstrated a spectrum of biological activities, including enzyme inhibition, antibacterial effects, and sedative properties. This guide delves into the quantitative assessment of these activities, comparing this compound's performance against well-characterized compounds: kojic acid for tyrosinase inhibition, streptomycin for antibacterial action against plant pathogens, and diazepam for sedative effects.

Tyrosinase Inhibition: A Moderate Competitor to Kojic Acid

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. Its inhibitory effects on both the monophenolase and diphenolase activities of mushroom tyrosinase have been quantified. In comparison, kojic acid, a widely used tyrosinase inhibitor in the cosmetics and food industries, generally exhibits significantly higher potency.

CompoundTarget Enzyme ActivityIC50 Value
This compound Monophenolase2.8 mM
Diphenolase0.6 mM
Kojic Acid Tyrosinase~15-50 µM (Varies by study)

Table 1: Comparative Tyrosinase Inhibitory Activity. The IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency.

Antibacterial Activity: Potential Against Plant Pathogens

This compound has shown promise as an antibacterial agent, particularly against gram-negative plant-pathogenic bacteria. One such pathogen is Pectobacterium carotovorum, which causes soft rot in various crops. When compared to streptomycin, a well-established antibiotic, this compound displays a notably higher Minimum Inhibitory Concentration (MIC), indicating lower potency.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compound Pectobacterium carotovorum10000 ppm (10000 µg/mL)
Streptomycin Pectobacterium carotovorumAs low as 6.25 µg/mL

Table 2: Comparative Antibacterial Activity. The MIC is the lowest concentration of a substance that prevents visible growth of a bacterium.

Sedative Effects: A Potential Inhalational Sedative

Studies have demonstrated that inhaled this compound can induce sedative effects in mice by reducing locomotor activity. A direct quantitative comparison with a standard sedative like diazepam is challenging due to different routes of administration and experimental designs in published studies. However, available data provides a basis for a logical comparison of their sedative potential.

CompoundAdministration RouteEffective Dose for Sedation in Mice
This compound Inhalation4x10⁻⁴ mg (significant reduction in locomotor activity)
Diazepam Intraperitoneal0.5 - 3 mg/kg (dose-dependent effects on locomotor activity)

Table 3: Comparative Sedative Effects. It is important to note the differences in administration routes when comparing the effective doses.

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol outlines the spectrophotometric method used to determine the inhibitory effect of a compound on the diphenolase activity of mushroom tyrosinase.

  • Reagents and Materials:

    • Mushroom Tyrosinase (EC 1.14.18.1)

    • L-DOPA (3,4-dihydroxyphenylalanine)

    • Phosphate buffer (pH 6.8)

    • Test compound (this compound or Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound and kojic acid (as a positive control) in the appropriate solvent.

    • In a 96-well plate, add 20 µL of various concentrations of the test compound or kojic acid.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer) to each well.

    • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.

    • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Reagents and Materials:

    • Bacterial strain (Pectobacterium carotovorum)

    • Mueller-Hinton Broth (MHB)

    • Test compound (this compound or Streptomycin)

    • Sterile 96-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Prepare serial two-fold dilutions of the test compound and streptomycin (positive control) in MHB in a 96-well microplate.

    • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the microplate at an appropriate temperature (e.g., 28°C) for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Assessment of Sedative Effects (Locomotor Activity in Mice)

This protocol outlines a general procedure for evaluating the sedative effects of a compound by measuring spontaneous locomotor activity in mice.

  • Animals and Housing:

    • Male mice (e.g., ICR strain) of a specific age and weight range.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

    • Allow for an acclimatization period before the experiment.

  • Apparatus:

    • Locomotor activity cages equipped with infrared beams to automatically record horizontal and vertical movements.

  • Procedure:

    • For Inhalation Administration (this compound):

      • Place a known amount of this compound on a filter paper inside a sealed chamber connected to the locomotor activity cage.

      • Allow the compound to vaporize and expose the mouse to the vapor for a defined period.

    • For Intraperitoneal Administration (Diazepam):

      • Dissolve diazepam in a suitable vehicle (e.g., saline with a small amount of Tween 80).

      • Administer the solution intraperitoneally at various doses.

    • Immediately after administration, place the mouse in the center of the locomotor activity cage.

    • Record the locomotor activity (e.g., total distance traveled, number of rearings) for a specified duration (e.g., 60 minutes).

  • Data Analysis:

    • Compare the locomotor activity of the treated groups with a vehicle-treated control group.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of this compound and its counterparts is crucial for their targeted application.

Tyrosinase Inhibition Pathway

Kojic acid primarily acts by chelating the copper ions within the active site of the tyrosinase enzyme, thereby preventing the substrate from binding and inhibiting melanin production[1]. The mechanism of this compound's inhibition is also believed to involve interaction with the enzyme's active site.

Tyrosinase_Inhibition cluster_Melanogenesis Melanogenesis Pathway cluster_Inhibition Inhibition Mechanism L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin This compound This compound Tyrosinase\n(Monophenolase) Tyrosinase (Monophenolase) This compound->Tyrosinase\n(Monophenolase) Tyrosinase\n(Diphenolase) Tyrosinase (Diphenolase) This compound->Tyrosinase\n(Diphenolase) Kojic Acid Kojic Acid Kojic Acid->Tyrosinase\n(Monophenolase) Kojic Acid->Tyrosinase\n(Diphenolase) Chelates Copper

Caption: Tyrosinase inhibition by this compound and kojic acid.

Antibacterial Mechanism of Action

Streptomycin, an aminoglycoside antibiotic, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to misreading of mRNA and ultimately cell death[2][3][4][5][6]. The precise antibacterial mechanism of this compound is not as well-elucidated but is thought to involve disruption of the bacterial cell membrane.

Antibacterial_Mechanism cluster_this compound This compound cluster_Streptomycin Streptomycin Benzylacetone_node This compound Membrane_Disruption Cell Membrane Disruption Benzylacetone_node->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Streptomycin_node Streptomycin Ribosome_Binding Binds to 30S Ribosomal Subunit Streptomycin_node->Ribosome_Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_Binding->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Antibacterial mechanisms of this compound and streptomycin.

Sedative Effect Pathway

Diazepam, a benzodiazepine, exerts its sedative effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition in the central nervous system[7][8][9][10]. The mechanism of this compound's sedative effect is less clear but is hypothesized to involve modulation of neurotransmitter systems in the brain.

Sedative_Mechanism cluster_Diazepam Diazepam cluster_this compound This compound Diazepam_node Diazepam GABA_A_Receptor GABA-A Receptor Diazepam_node->GABA_A_Receptor GABA_Potentiation Potentiation of GABAergic Inhibition GABA_A_Receptor->GABA_Potentiation Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA_Potentiation->Neuronal_Hyperpolarization CNS_Depression CNS Depression (Sedation) Neuronal_Hyperpolarization->CNS_Depression Benzylacetone_node This compound Neurotransmitter_Modulation Modulation of Neurotransmitter Systems (Hypothesized) Benzylacetone_node->Neurotransmitter_Modulation Reduced_Locomotor_Activity Reduced Locomotor Activity (Sedation) Neurotransmitter_Modulation->Reduced_Locomotor_Activity

Caption: Sedative mechanisms of diazepam and hypothesized action of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Benzylacetone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper disposal of chemical waste, such as benzylacetone, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Precautions

This compound, also known as 4-phenyl-2-butanone, is classified as a hazardous chemical that can cause skin and serious eye irritation[1]. Before handling, it is crucial to be familiar with its safety profile.

Hazard ClassificationGHS Category
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/Eye IrritationCategory 2[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:

  • Safety glasses with side-shields or goggles[1].

  • Chemical-resistant gloves (inspect before use)[2].

  • A lab coat or other protective clothing to prevent skin contact[3].

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors[1][2]. Ensure that eyewash stations and safety showers are readily accessible[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in a way that minimizes environmental release and complies with all applicable regulations.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is pure, in a solution, or mixed with other chemicals. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[1].

  • Segregate the Waste:

    • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents, strong acids, or strong reducing agents[3][4].

    • Keep halogenated and non-halogenated waste streams separate[5].

Step 2: Waste Collection and Storage

  • Use Appropriate Containers: Collect this compound waste in a designated, properly labeled, and leak-proof container. Keep the container tightly closed when not in use[1][2].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound" or "4-phenyl-2-butanone") and a description of its hazards (e.g., "Irritant").

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition[1].

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as dry sand, earth, or vermiculite to soak up the this compound[1][6].

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable container for disposal as hazardous waste[1][3].

  • Clean the Area: Thoroughly clean the spill area to remove any residual contamination[6].

Step 4: Final Disposal

  • Engage a Licensed Disposal Company: Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste disposal company[2]. Do not attempt to dispose of this compound down the drain or in the regular trash.

  • Consult Regulations: Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1].

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound from generation to final disposal.

BenzylacetoneDisposal cluster_generation Waste Generation & Segregation cluster_collection Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal A This compound Waste Generated B Characterize Waste (Pure, Solution, Mixture) A->B Step 1a C Segregate from Incompatible Materials B->C Step 1b D Collect in Labeled, Leak-Proof Container C->D Step 2a E Store in Designated, Secure Area D->E Step 2b I Consult Local, Regional, & National Regulations E->I Step 4a F Spill Occurs G Contain with Inert Absorbent F->G Step 3a H Collect and Containerize for Disposal G->H Step 3b H->D J Engage Licensed Hazardous Waste Vendor I->J Step 4b K Proper Disposal (e.g., Incineration) J->K Step 4c

Figure 1. Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Benzylacetone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Benzylacetone

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (also known as 4-phenylbutan-2-one). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk for all researchers, scientists, and drug development professionals.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O[1]
Molar Mass 148.20 g/mol [1][2]
Appearance Clear, colorless to pale yellow liquid[1][3][4]
Odor Sweet, floral[3][5]
Boiling Point 233.5 - 235 °C[1][3][5]
Melting Point -13 °C[1][5]
Flash Point 98 - 98.3 °C[1][5]
Density ~0.98 g/cm³[1][5]
Water Solubility Practically insoluble[1][3]
Vapor Pressure 0.0557 mmHg at 25°C[1]

Detailed Operational Protocol for Handling this compound

This section outlines a step-by-step methodology for the safe handling of this compound, from initial preparation through to final disposal.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE is mandatory when handling this compound to prevent skin and eye contact.

  • Eye and Face Protection : Always wear chemical safety goggles or a face shield.[6][7] Standard safety glasses are not sufficient.

  • Skin Protection :

    • Gloves : Wear chemical-resistant gloves.[7] Inspect gloves for any signs of degradation or puncture before use.[8] After handling, use a proper glove removal technique to avoid skin contact.[8]

    • Lab Coat : A flame-retardant lab coat should be worn to protect against splashes and spills.

  • Engineering Controls :

    • Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[6][7]

    • Safety Stations : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Safe Handling and Experimental Workflow
  • Preparation :

    • Designate a specific area for handling this compound.

    • Ensure all necessary PPE is worn correctly before handling the chemical.

    • Confirm that all containers are properly labeled and stored in a cool, dry, and well-ventilated area away from heat sources and direct light.[3][7]

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.[6][7]

    • Do not eat, drink, or smoke in the handling area.[7]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[7][8]

  • Storage :

    • Keep the container tightly closed when not in use.[3]

    • Store in a dry and well-ventilated place.[8]

Emergency Procedures

Immediate and appropriate responses to spills or exposure are critical.

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[8]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[8]

  • If Swallowed : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

  • Spill Response :

    • Evacuate the area and ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill.

    • Absorb the spill using an inert, non-combustible material such as dry sand or earth.[8][9]

    • Collect the absorbed material and place it into a suitable, closed container for hazardous waste disposal.[6][8]

    • Do not allow the product to enter drains.[6][8]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

  • Chemical Waste :

    • Dispose of unused this compound as hazardous waste.[8]

    • Surplus and non-recyclable solutions should be handled by a licensed disposal company.[8]

  • Contaminated Materials :

    • Dispose of used gloves, weighing papers, and other contaminated disposable materials in a labeled hazardous waste bag.

    • Contaminated packaging should be disposed of as unused product.[8]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_emergency 3. Emergency Response (If Needed) cluster_disposal 4. Waste Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem handle_exp Perform Experiment handle_chem->handle_exp dispose_chem Dispose of Chemical Waste handle_exp->dispose_chem spill Spill Occurs spill_response Contain & Absorb Spill spill->spill_response exposure Personal Exposure exposure_response First Aid Measures exposure->exposure_response spill_response->dispose_chem dispose_ppe Dispose of Contaminated PPE exposure_response->dispose_ppe dispose_chem->dispose_ppe

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.